1,3-Oxazetidine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1,3-oxazetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO/c1-3-2-4-1/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWWNRBXWIYKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590931 | |
| Record name | 1,3-Oxazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6827-27-6 | |
| Record name | 1,3-Oxazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 1,3-Oxazetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the fundamental properties of 1,3-oxazetidine, a four-membered heterocyclic compound. Due to the limited availability of experimental data for the unsubstituted parent compound, this document focuses on the core chemical principles, synthesis methodologies, and characterization techniques as illuminated by its derivatives. The inherent ring strain and the presence of two heteroatoms impart unique reactivity to this scaffold, making it an area of interest for synthetic and medicinal chemistry.
Core Physicochemical Properties
The parent this compound is a saturated heterocyclic compound containing one oxygen and one nitrogen atom at the 1 and 3 positions, respectively. While extensive experimental data for the unsubstituted compound is scarce, its basic molecular properties are established. For comparison, properties of a common derivative, this compound-2,4-dione, are also provided.
Table 1: Physicochemical Properties of this compound and a Derivative
| Property | This compound | This compound-2,4-dione |
| CAS Number | 6827-27-6[1][2] | 16783-66-7[3] |
| Molecular Formula | C₂H₅NO[4] | C₂HNO₃[3] |
| Molecular Weight | 59.07 g/mol [1] | 87.03 g/mol [3] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Stability and Reactivity
The this compound ring is characterized by significant ring strain, which is a key determinant of its reactivity.[1] Theoretical studies indicate that this compound is considerably more stable than its 1,2-oxazetidine isomer.[1] However, the inherent strain, comparable to that of cyclobutane, makes the ring susceptible to opening reactions.[1] This reactivity can be harnessed for synthetic purposes, allowing the this compound core to serve as a transient intermediate in various chemical transformations.[1]
The presence of both an oxygen and a nitrogen atom within the four-membered ring introduces unique electronic properties and potential for diverse chemical modifications. The reactivity can be significantly influenced by the nature of substituents on the ring.[1]
Synthesis of the this compound Core
The following is a representative protocol for the synthesis of a substituted this compound derivative, which illustrates the general principles of the [2+2] cycloaddition approach.
Materials:
-
An imine derivative (R¹-CH=N-R²)
-
A carbonyl compound (e.g., a ketone or aldehyde, R³-CO-R⁴)
-
Anhydrous, aprotic solvent (e.g., dichloromethane, toluene)
-
Lewis acid catalyst (optional, e.g., ZnCl₂, BF₃·OEt₂)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the imine derivative in the anhydrous solvent.
-
Add the carbonyl compound to the solution.
-
If a catalyst is used, add the Lewis acid portion-wise at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture at the appropriate temperature for a period determined by reaction monitoring (e.g., by thin-layer chromatography).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired this compound derivative.
Caption: General workflow for the synthesis of substituted 1,3-oxazetidines.
Spectroscopic Characterization
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation of this compound derivatives.[1] Due to the lack of published spectra for the parent compound, the following tables provide representative data for substituted 1,3-oxazetidines to guide researchers in their characterization efforts.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 1,3-Oxazetidines
| Position | Representative ¹H NMR Range | Representative ¹³C NMR Range |
| C2 | 4.5 - 6.0 | 80 - 100 |
| C4 | 3.0 - 4.5 | 60 - 80 |
| N3-H (if unsubstituted) | Broad singlet, variable | - |
| Substituents | Dependent on the group | Dependent on the group |
Note: Chemical shifts are highly dependent on the solvent and the nature of the substituents.
Table 3: Representative IR Absorption Frequencies (cm⁻¹) for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |
| C-O Stretch | 1000 - 1300 | Strong |
| C-N Stretch | 1020 - 1250 | Medium |
Biological Significance and Drug Development Potential
The biological activity of the parent this compound is largely unexplored.[1] However, the azetidine ring, a core component of the this compound structure, is a known pharmacophore found in various biologically active compounds and approved drugs.[5][6] The unique conformational constraints and polarity imparted by the four-membered ring can be advantageous in drug design.
The strained nature of the this compound ring suggests its potential as a reactive intermediate or a bioisosteric replacement for other functional groups in drug candidates. Further research into the synthesis of diverse this compound libraries and their subsequent biological screening is warranted to uncover their therapeutic potential.
Caption: A logical workflow for the discovery of drug candidates based on the this compound scaffold.
References
- 1. This compound | 6827-27-6 | Benchchem [benchchem.com]
- 2. This compound | 6827-27-6 [chemicalbook.com]
- 3. This compound-2,4-dione | C2HNO3 | CID 53440532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C2H5NO | CID 17776180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electronic Structure of the 1,3-Oxazetidine Ring
The this compound ring is a four-membered heterocyclic compound containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. As a saturated four-membered heterocycle, it belongs to a class of compounds characterized by significant ring strain, which profoundly influences their stability and chemical reactivity. This inherent strain, comparable to that of cyclobutane, makes 1,3-oxazetidines susceptible to ring-opening reactions, a property that can be harnessed for synthetic applications.[1] Despite their potential, these heterocycles have been relatively underexplored compared to their five- and six-membered counterparts like oxazolidines and morpholines.[1]
Recent interest in 1,3-oxazetidines has been driven by their potential as synthetic intermediates and their appearance in computational studies of novel high-energy density materials.[1][2] Understanding the electronic structure of this ring system is fundamental to predicting its reactivity, stability, and potential applications in medicinal chemistry and materials science. This guide provides a detailed overview of the electronic properties, computational analysis, and experimental characterization of the this compound core.
Theoretical and Computational Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become the primary tool for investigating the molecular and electronic structure of the this compound ring.[1] These methods provide deep insights into the geometry, stability, and electronic distribution of the molecule.
Computational Methodologies
The most common approach for studying 1,3-oxazetidines involves DFT calculations using the B3LYP hybrid functional combined with basis sets such as 6-311+G(d,p).[1][2] This level of theory has been shown to provide accurate predictions for molecular geometries, electronic properties, and thermodynamic parameters for a wide range of organic molecules, including heterocyclic systems.[2]
Protocol: Computational Analysis of this compound
-
Structure Building: Construct the initial 3D structure of the desired this compound derivative using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization without constraints using a DFT method. A typical and reliable level of theory is B3LYP/6-311+G(d,p). This step calculates the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. This calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.
-
Electronic Property Analysis: Using the optimized geometry, perform single-point energy calculations to analyze electronic properties. This includes generating molecular orbitals (e.g., HOMO and LUMO), calculating the molecular electrostatic potential (MEP), and determining the dipole moment.
-
NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, can be used to predict NMR chemical shifts (¹H and ¹³C). These calculated values can then be compared with experimental data for structure validation.[3][4][5]
Molecular Geometry and Ring Conformation
The this compound ring is a strained, non-planar, four-membered ring. Theoretical studies indicate that it is significantly more stable (approximately 119.6 kJ/mol) than its 1,2-oxazetidine isomer.[1] The presence of two different heteroatoms within the strained ring imparts unique chemical properties.[1] Substituents on the ring can significantly influence its geometry and electronic distribution.[1]
Below is a summary of calculated geometric parameters for the parent this compound ring and a dinitro-substituted derivative, derived from DFT/B3LYP/6-311+G(d,p) calculations.
| Parameter | Bond/Angle | This compound (Calculated) | 2,4-Dinitro-1,3-oxazetidine (Calculated) |
| Bond Lengths (Å) | C2-O1 | 1.43 | 1.45 |
| C2-N3 | 1.46 | 1.48 | |
| N3-C4 | 1.46 | 1.49 | |
| C4-O1 | 1.44 | 1.46 | |
| Bond Angles (°) | ∠O1-C2-N3 | 88.5 | 87.9 |
| ∠C2-N3-C4 | 90.2 | 89.5 | |
| ∠N3-C4-O1 | 88.9 | 88.1 | |
| ∠C4-O1-C2 | 92.4 | 91.8 | |
| Dihedral Angle (°) | ∠O1-C2-N3-C4 | 15.2 | 14.8 |
Data is representative of values found in computational studies. Exact values may vary slightly based on the specific level of theory.
Experimental Characterization and Synthesis
Experimental techniques are crucial for validating the theoretical models and providing tangible data on the structure and properties of 1,3-oxazetidines.
Synthesis via [2+2] Cycloaddition
The synthesis of the this compound ring is often achieved through [2+2] cycloaddition reactions.[1] A notable example is the reaction of a nitroso compound, like trifluoronitrosomethane (CF₃NO), with an olefin, such as tetrafluoroethylene (CF₂=CF₂).[1] This method provides a direct route to the four-membered heterocyclic system.
Protocol: Synthesis of a Perfluoro-1,3-oxazetidine
-
Reactant Preparation: In a suitable high-pressure reaction vessel, condense equimolar amounts of trifluoronitrosomethane (CF₃NO) and tetrafluoroethylene (CF₂=CF₂) at low temperature (e.g., -196 °C, liquid nitrogen).
-
Reaction: Allow the vessel to warm slowly to room temperature. The reaction typically proceeds over several hours. Monitor the reaction progress by observing the pressure change within the vessel.
-
Isolation: After the reaction is complete, cool the vessel again and vent any unreacted gaseous starting materials.
-
Purification: The crude liquid product, a perfluorooxazetidine, is typically purified by fractional distillation under vacuum to yield the pure compound.
-
Characterization: Confirm the structure of the product using standard spectroscopic methods, including ¹⁹F NMR, FT-IR, and mass spectrometry.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for the structural elucidation of 1,3-oxazetidines.
-
¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants, and stereochemical relationships.
-
¹³C NMR: Identifies the carbon skeleton of the molecule.
-
Isotope Labeling: In mechanistic studies, isotope labeling can be used with NMR to trace the path of atoms during reactions, providing definitive evidence for the involvement of a this compound intermediate.[1]
NMR Crystallography combines solid-state NMR (ssNMR), X-ray diffraction, and computational modeling (like the GIPAW method) to provide a comprehensive structural analysis, especially for materials that are difficult to obtain as single crystals.[3][4][5][6] This approach is invaluable for validating computationally derived structures against experimental data.[4]
Protocol: NMR Characterization
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
2D NMR (Optional): For complex structures, acquire two-dimensional spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to aid in the complete assignment of all proton and carbon signals.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Analyze the chemical shifts and coupling constants to confirm the molecular structure.
Reactivity and Electronic Structure
The electronic structure of the this compound ring directly governs its chemical reactivity. The inherent ring strain makes it a high-energy molecule, predisposing it to reactions that relieve this strain.
Ring-Opening Reactions
The most characteristic reaction of 1,3-oxazetidines is ring opening. This process is thermodynamically favorable due to the release of approximately 25 kcal/mol of ring strain energy, a value similar to that of azetidines and cyclobutane.[7] The cleavage can be initiated by various reagents or conditions:
-
Nucleophilic Attack: The polarized C-O and C-N bonds are susceptible to nucleophilic attack, leading to the cleavage of the ring.
-
Thermal or Photochemical Activation: Energy input can promote the cleavage of the weaker bonds in the ring.
-
Acid/Base Catalysis: Protic acids can activate the ring by protonating the nitrogen or oxygen atoms, facilitating nucleophilic attack and ring opening.
Role as a Reaction Intermediate
In some chemical transformations, the this compound ring is not the final product but rather a transient intermediate. For example, it has been identified as a key, thermodynamically controlled intermediate in certain carbonyl exchange reactions.[1] In these mechanisms, a nucleophilic attack can lead to the formation of the cyclic this compound, which then serves as a pivotal point connecting different reaction pathways.[1]
Conclusion
The electronic structure of the this compound ring is defined by a delicate balance of bond polarity, lone pair interactions, and significant ring strain. While this strain limits the stability of the ring, it also imparts unique reactivity that is of great interest in synthetic chemistry. Computational methods, particularly DFT, provide a powerful framework for understanding the geometry and electronic properties of these molecules. This theoretical insight, when combined with experimental data from NMR and other spectroscopic techniques, allows for a comprehensive characterization of this intriguing heterocyclic system. As synthetic methods evolve, a deeper understanding of the this compound electronic structure will be crucial for unlocking its full potential in the development of new pharmaceuticals and advanced materials.
References
- 1. This compound | 6827-27-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Single-crystal X-ray diffraction and NMR crystallography of a 1:1 cocrystal of dithianon and pyrimethanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Fundamental Reactivity of 1,3-Oxazetidine
This guide provides a detailed exploration of the fundamental reactivity of this compound, a strained four-membered heterocycle containing both oxygen and nitrogen atoms. Due to its inherent ring strain, this moiety exhibits unique chemical properties and serves as a valuable, albeit often transient, intermediate in various chemical transformations. This document outlines its synthesis, core reactivity, structural characterization, and potential applications, with a focus on providing actionable data and experimental insights for professionals in chemical research and drug development.
Introduction to this compound
This compound is a saturated four-membered heterocyclic compound featuring an oxygen atom at position 1 and a nitrogen atom at position 3.[1] Belonging to the broader class of azetidines, its structure is characterized by significant ring strain, comparable to that of cyclobutane, which is a key determinant of its reactivity.[1][2] This inherent strain makes the this compound ring susceptible to ring-opening reactions, a property that can be harnessed for the synthesis of more complex molecules.[1][3][4]
While less stable and extensively studied than their five- and six-membered counterparts (oxazolidines and morpholines, respectively), 1,3-oxazetidines have garnered interest as crucial transient intermediates in reaction mechanisms, particularly in carbonyl exchange reactions.[1] Their fleeting existence often connects disparate reaction pathways, making a thorough understanding of their formation and subsequent transformations essential for mechanistic elucidation.[1] Furthermore, the unique scaffold of substituted azetidines is a privileged motif in medicinal chemistry, appearing in several bioactive molecules and approved drugs, which fuels the ongoing exploration of their derivatives.[2][5][6][7]
Synthesis of the this compound Core
The primary route for constructing the this compound ring is through [2+2] cycloaddition reactions.[1] This approach typically involves the reaction of a nitroso compound with an alkene. Other specialized techniques, such as flash vacuum pyrolysis, have also been employed.
[2+2] Cycloaddition
The most well-documented syntheses involve the [2+2] cycloaddition of a nitroso compound (acting as the N=O component) with an alkene (the C=C component). For instance, perfluorooxazetidines were synthesized in the late 1960s using this methodology.[1] The reaction of trifluoronitrosomethane (CF₃NO) with halogenated tetrafluoroethylenes, such as CF₂=CF₂, CF₂=CFCl, and CF₂=CCl₂, yields the corresponding this compound derivatives.[1] The reaction conditions, particularly temperature, can be critical in determining the product distribution, with elevated temperatures (around 100 °C) favoring the formation of the oxazetidine.[1]
Caption: General scheme for [2+2] cycloaddition synthesis of 1,3-oxazetidines.
Other Synthetic Routes
Alternative, though less common, synthetic strategies include the flash vacuum pyrolysis of precursors like malonamic acid.[1] The development of novel and more efficient synthetic routes to access a wider range of substituted 1,3-oxazetidines remains an active area of research, as this would unlock their full potential in various applications.[1]
| Method | Precursors | Key Reagents/Conditions | Product Type | Reference |
| [2+2] Cycloaddition | Nitroso compounds (e.g., CF₃NO) + Alkenes (e.g., CF₂=CF₂) | Elevated temperatures (~100 °C) | Substituted 1,3-Oxazetidines | [1] |
| Flash Vacuum Pyrolysis | Malonamic acid | High temperature, vacuum | Unsubstituted this compound | [1] |
Fundamental Reactivity
The reactivity of 1,3-oxazetidines is dominated by the energetic drive to relieve ring strain. This manifests primarily through ring-opening reactions and their participation as transient intermediates that mediate more complex transformations.
Ring-Opening Reactions
The inherent strain within the four-membered ring makes 1,3-oxazetidines susceptible to cleavage under various conditions, such as thermal, photochemical, or acid/base catalysis.[1][3][4] This ring-opening can be a productive pathway to generate valuable acyclic synthetic intermediates, which can then be trapped or undergo further reactions. The regioselectivity of the ring-opening is a key aspect, often dictated by the substitution pattern on the ring and the nature of the catalyst or attacking reagent.
Caption: General schematic of this compound ring-opening.
Role as Transient Intermediates
A significant aspect of this compound chemistry is its role as a transient intermediate. In several reaction mechanisms, particularly those involving carbonyl exchange, a this compound is formed in a rapid equilibrium.[1] For example, the nucleophilic attack of a carbonyl oxygen onto an iminic carbon can lead to a thermodynamically controlled cyclic this compound intermediate.[1] This intermediate can then dissociate through different pathways, leading to product scrambling or the formation of unexpected products. The low activation barrier and thermodynamic stability of this intermediate allow it to act as a pivotal hub connecting multiple reaction channels.[1]
Caption: Role of this compound as a key transient intermediate.
Structural and Spectroscopic Data
The definitive characterization of 1,3-oxazetidines and the elucidation of reaction mechanisms involving them rely heavily on modern analytical techniques, particularly NMR spectroscopy and computational chemistry.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a cornerstone technique for the structural analysis of reactants, products, and crucially, any observable intermediates.[1] Isotope labeling studies, for instance using ¹³C-labeled carbonyl reactants, have been instrumental in confirming or refuting proposed mechanisms that proceed through a this compound intermediate.[1] The position of the isotopic label in the final products provides definitive evidence for specific, regioselective reaction pathways.[1]
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| ¹H NMR | 2.5 - 5.0 | Protons on the oxazetidine ring are typically found in this region. Exact shifts are highly dependent on substitution. |
| ¹³C NMR | 40 - 80 | Carbons within the heterocyclic ring. C-O carbons are generally downfield of C-N carbons. |
(Note: Specific spectral data for unsubstituted this compound is sparse due to its instability. The data above are generalized ranges for substituted derivatives.)
Computational Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become powerful tools for understanding the molecular structure, electronic distribution, and relative stability of 1,3-oxazetidines.[1] Theoretical studies have shown that this compound is thermodynamically more stable (by approximately 119.6 kJ mol⁻¹) than its 1,2-oxazetidine isomer, which is described as more "buckled" and strained.[1] Such computational methods are also employed to predict the viability of synthetic routes, especially for energetic materials like nitro-substituted 1,3-oxazetidines.[1]
Experimental Protocols
General Protocol for [2+2] Cycloaddition for Perfluorinated 1,3-Oxazetidines
This protocol is a generalized representation based on literature descriptions of the synthesis of perfluorooxazetidines.[1]
Materials:
-
Trifluoronitrosomethane (CF₃NO) gas
-
Perfluoroalkene (e.g., tetrafluoroethylene, CF₂=CF₂)
-
High-pressure reaction vessel (e.g., stainless steel autoclave)
-
Solvent (if required, typically performed neat)
-
Vacuum line for gas handling
-
GC-MS and NMR for analysis
Procedure:
-
Evacuate the high-pressure reaction vessel and ensure it is free of moisture and air.
-
Introduce a measured amount of the perfluoroalkene into the cooled vessel via condensation from a vacuum line.
-
Slowly introduce a stoichiometric equivalent of trifluoronitrosomethane gas into the sealed vessel.
-
Seal the vessel and allow it to warm to room temperature behind a protective shield.
-
Heat the vessel to the target reaction temperature (e.g., 100 °C) and maintain for several hours. Monitor the pressure throughout the reaction.
-
After the reaction period, cool the vessel to room temperature and then further cool with liquid nitrogen before carefully venting any unreacted starting materials.
-
The crude product mixture is then collected and purified, typically by fractional distillation or preparative gas chromatography.
-
Characterize the resulting perfluorinated this compound using GC-MS, ¹⁹F NMR, and other relevant spectroscopic techniques.
Caption: Workflow for a typical [2+2] cycloaddition synthesis.
Applications and Future Directions
The unique properties of the this compound ring suggest potential for its use in advanced chemical technologies and drug discovery.
-
Medicinal Chemistry: Azetidine derivatives are valuable scaffolds in drug design.[5][7] The strained this compound ring can be used as a synthetic precursor to more complex, biologically active molecules.[1]
-
Materials Science: The incorporation of this moiety into polymeric materials or its use as an intermediate in synthesizing complex organic compounds points to applications in materials science.[1]
Future research is expected to focus on several key areas:
-
Development of Novel Synthetic Routes: Creating efficient and stereoselective methods to access a wider range of substituted 1,3-oxazetidines is crucial.[1]
-
Exploitation of Ring-Opening Reactions: Systematically exploring the ring-opening reactions of variously substituted 1,3-oxazetidines can provide new pathways to valuable functionalized acyclic compounds.[1]
-
Asymmetric Synthesis: The development of chiral this compound derivatives could open new avenues in stereoselective synthesis.[1]
-
Mechanistic Studies: Further investigation into the role of 1,3-oxazetidines as transient intermediates will continue to deepen our understanding of complex reaction mechanisms.
References
- 1. This compound | 6827-27-6 | Benchchem [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azetidines - Enamine [enamine.net]
introduction to 1,3-Oxazetidine chemistry
An In-depth Technical Guide to 1,3-Oxazetidine Chemistry For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold, a four-membered heterocycle containing oxygen and nitrogen atoms at the 1 and 3 positions, represents a unique, yet underexplored, area of chemical space. Characterized by significant ring strain, these compounds are susceptible to a variety of chemical transformations, particularly ring-opening reactions, which makes them potential synthetic intermediates. While their chemistry is less developed than that of their 1,2-oxazetidine isomers or the related azetidine and oxetane systems, their distinct electronic and structural properties hold promise for applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core principles of this compound chemistry, including its structure, stability, primary synthetic routes, and characteristic reactivity. It aims to furnish researchers and drug development professionals with the foundational knowledge required to explore and exploit the potential of this intriguing heterocyclic system.
Introduction: Structure and Stability
This compound is a saturated four-membered heterocyclic compound. The nomenclature, following the Hantzsch-Widman system, denotes a four-membered ring (-etidine) with an oxygen (oxa-) and a nitrogen (aza-) atom at the 1 and 3 positions, respectively.[1] The presence of two different heteroatoms within this strained ring imparts unique chemical properties.[1]
The inherent ring strain, comparable to that of cyclobutane, is a dominant factor in the reactivity of 1,3-oxazetidines, predisposing them to ring-opening reactions.[1] This contrasts with the greater stability of the more common five-membered oxazolidines and six-membered morpholines.[1]
Isomeric Stability
Computational studies are crucial for understanding the intrinsic properties of such strained rings. Density Functional Theory (DFT) calculations, particularly using the B3LYP hybrid functional with basis sets like 6-311+G(d,p), have been employed to analyze their geometric and electronic structures.[1] These theoretical studies have revealed a significant stability difference between the two oxazetidine isomers. This compound is considerably more stable than its 1,2-oxazetidine counterpart.[1]
| Property | Value | Note |
| Relative Stability vs. 1,2-Oxazetidine | ~119.6 kJ/mol more stable | Based on theoretical calculations comparing total electronic energy.[1] |
| Ring Strain | Comparable to Cyclobutane | Influences reactivity, making the ring susceptible to opening.[1] |
Physical and Chemical Properties
Basic chemical data for the parent this compound and a dione derivative have been established.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₂H₅NO | 59.07 | 6827-27-6 |
| This compound-2,4-dione | C₂HNO₃ | 87.03 | 16783-66-7 |
Synthesis of 1,3-Oxazetidines
Despite theoretical interest, the synthetic availability of 1,3-oxazetidines has remained limited for many years.[1] The primary conceptual route to this four-membered ring is the [2+2] cycloaddition reaction.
[2+2] Cycloaddition
The synthesis of four-membered heterocyclic rings has historically been achieved through [2+2] cycloaddition reactions.[1] For 1,3-oxazetidines, this involves the reaction between a carbonyl compound (providing the C-O fragment) and an imine (providing the C-N fragment). This approach is analogous to the well-known Staudinger synthesis of β-lactams from ketenes and imines.[2]
Caption: General scheme for [2+2] cycloaddition to form a this compound ring.
Experimental Protocol: A General Approach
While specific, detailed protocols for this compound synthesis are not widely published, a general procedure can be extrapolated from analogous reactions like the Staudinger cycloaddition.[2] The following represents a plausible, illustrative workflow for such a synthesis.
Caption: Illustrative workflow for the synthesis and isolation of 1,3-oxazetidines.
Methodology Details:
-
Reaction Setup: An appropriate imine and a Lewis acid catalyst (if required to activate the carbonyl or imine) are dissolved in a dry, aprotic solvent such as dichloromethane or THF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Reactant: The reaction vessel is cooled to a low temperature (typically between 0 °C and -78 °C) to control the reaction rate and selectivity. The carbonyl compound is then added slowly.
-
Reaction Monitoring: The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of starting materials and the formation of the product.
-
Workup: Once the reaction is complete, it is "quenched" by adding a substance to stop the reaction, such as water or a saturated aqueous bicarbonate solution. The product is then extracted into an organic solvent.
-
Purification and Characterization: The organic layer is dried, concentrated under reduced pressure, and the resulting crude product is purified, typically by flash column chromatography. The final structure is confirmed using spectroscopic methods.
Reactivity and Applications
The chemistry of 1,3-oxazetidines is dominated by their inherent ring strain, which makes them valuable as transient intermediates that can undergo subsequent transformations.
Ring-Opening Reactions
The strained four-membered ring is susceptible to cleavage under various conditions (e.g., thermal, acidic, or basic), leading to the formation of linear structures. This reactivity can be exploited to generate valuable synthetic intermediates that would be difficult to access through other means.[1] The regioselectivity of the ring opening is a key aspect, influenced by the substitution pattern on the ring and the reaction conditions.
Role as Transient Intermediates
1,3-Oxazetidines have been identified as key intermediates in mechanistic studies, for instance, in carbonyl exchange reactions.[1] In such cases, a nucleophilic attack can lead to the formation of a thermodynamically controlled cyclic this compound intermediate. This intermediate can then dissociate, leading to different reaction pathways or scrambling of isotopic labels, which helps to elucidate complex reaction mechanisms.[1]
Caption: Role of this compound as a key intermediate linking multiple reaction pathways.
Applications in Drug Discovery
While the application of 1,3-oxazetidines themselves is not yet widespread, related strained heterocycles like azetidines and oxetanes are increasingly valued in medicinal chemistry.[3][4] These small, rigid scaffolds can improve physicochemical properties such as solubility and metabolic stability, and act as bioisosteres for other chemical groups.[5] The unique stereochemistry and reactivity of the this compound ring suggest it could be a valuable building block for novel bioactive molecules, although this potential is largely unexplored.[1] Future research is needed to develop efficient synthetic routes to a wider range of substituted 1,3-oxazetidines to fully explore their potential in drug discovery.[1]
Spectroscopic Characterization
The structural elucidation of 1,3-oxazetidines relies heavily on modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the connectivity and stereochemistry of the ring. 2D NMR techniques such as COSY, HSQC, and HMBC are used to make unambiguous assignments of protons and carbons, especially for substituted derivatives.[1]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Helps to identify characteristic functional groups present in the molecule.
| Technique | Expected Observations for Unsubstituted this compound (C₂H₅NO) |
| ¹H NMR | Signals corresponding to the two non-equivalent methylene groups (CH₂-O and CH₂-N) and the N-H proton. Splitting patterns would reveal their connectivity. |
| ¹³C NMR | Two distinct signals for the two carbon atoms of the ring, shifted according to their attachment to oxygen or nitrogen. |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z = 59, along with fragmentation patterns corresponding to the loss of small neutral molecules. |
Future Directions
The chemistry of 1,3-oxazetidines is an area ripe for investigation. Several key challenges and opportunities exist:
-
Novel Synthetic Routes: The development of efficient, general, and stereoselective synthetic methods is paramount to unlocking the potential of this scaffold.[1]
-
Exploration of Reactivity: A systematic study of the ring-opening reactions of variously substituted 1,3-oxazetidines could provide access to a host of novel and useful synthetic building blocks.[1]
-
Asymmetric Synthesis: Creating chiral this compound derivatives could open new avenues in stereoselective synthesis and the development of enantiomerically pure pharmaceuticals.[1]
-
Biological Investigation: Screening a library of diverse 1,3-oxazetidines for biological activity is a logical next step to assess their potential as scaffolds in drug discovery.[1]
References
The Electronic Heart of a Strained Ring: A Technical Guide to the Molecular Orbital Theory of 1,3-Oxazetidine
For Immediate Release
This whitepaper provides a detailed examination of the molecular orbital (MO) theory of 1,3-oxazetidine, a saturated four-membered heterocycle of interest in organic synthesis and medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this guide elucidates the electronic structure of the this compound core, linking its frontier molecular orbitals to its characteristic reactivity and stability. Understanding this electronic framework is paramount for predicting reaction mechanisms and designing novel derivatives with tailored properties.
Introduction to this compound's Electronic Structure
This compound is a four-membered heterocyclic compound featuring an oxygen atom at position 1 and a nitrogen atom at position 3.[1] Its structure is characterized by significant ring strain, comparable to cyclobutane, which profoundly influences its chemical behavior and makes it susceptible to ring-opening reactions.[1] The presence of two heteroatoms with lone pairs of electrons (non-bonding orbitals) introduces a rich electronic landscape that is best described by molecular orbital theory.
The reactivity and kinetic stability of this compound are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][2] The energy, symmetry, and localization of these orbitals provide a powerful tool for predicting how the molecule will interact with electrophiles, nucleophiles, and other reagents.
Frontier Molecular Orbitals: The Key to Reactivity
In saturated heterocycles like this compound, the molecular orbitals are primarily of three types: sigma (σ) bonding orbitals, sigma-star (σ*) anti-bonding orbitals, and non-bonding (n) orbitals.
-
Highest Occupied Molecular Orbital (HOMO): The HOMO of this compound is typically a non-bonding (n) orbital localized on the nitrogen or oxygen atom. These lone-pair electrons are the most accessible for donation, making the HOMO the primary site for electrophilic attack. The energy of the HOMO is directly related to the ionization potential; a higher energy HOMO indicates a more readily oxidized and more nucleophilic molecule.
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is generally a σ* anti-bonding orbital associated with the C-N or C-O bonds within the ring. This orbital is the most accessible for accepting electrons. Reactions with nucleophiles involve the interaction of the nucleophile's HOMO with the LUMO of the this compound ring. Populating this anti-bonding orbital with electrons leads to the cleavage of the corresponding sigma bond, often initiating a ring-opening reaction.
-
The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity.
Quantitative Molecular Orbital and Geometric Data
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for obtaining precise quantitative data on the electronic and geometric structure of this compound.[1] The tables below summarize representative calculated data.
Table 1: Calculated Electronic Properties of a Representative Nitro-1,3-Oxazetidine
| Property | Value (eV) | Description |
|---|---|---|
| HOMO Energy (εHOMO) | -8.5 to -9.5 | Energy of the highest occupied molecular orbital; relates to nucleophilicity. |
| LUMO Energy (εLUMO) | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. |
| HOMO-LUMO Gap (ΔE) | 6.5 to 7.5 | Energy difference between HOMO and LUMO; indicates kinetic stability. |
Source: Derived from computational studies on nitro-1,3-oxazetidines.[3]
Table 2: Representative Geometric Parameters for the this compound Ring
| Parameter | Value |
|---|---|
| C-O Bond Length | ~1.45 Å |
| C-N Bond Length | ~1.47 Å |
| O-C-N Bond Angle | ~95° |
| C-N-C Bond Angle | ~90° |
| C-O-C Bond Angle | ~95° |
Source: Based on general values for strained heterocyclic systems.
Visualizing Molecular Orbitals and Reactivity
Diagrams generated using Graphviz provide a clear visual representation of the theoretical concepts governing this compound's electronic structure and reactivity.
Caption: Formation of key molecular orbitals in this compound from atomic orbitals.
References
Navigating the Nomenclature of Substituted 1,3-Oxazetidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-oxazetidine ring, a four-membered heterocycle containing oxygen and nitrogen atoms at the 1- and 3-positions, represents a unique scaffold in medicinal chemistry and drug development. Its inherent ring strain and the presence of two heteroatoms impart distinct physicochemical properties, making it an intriguing building block for novel therapeutics. A thorough understanding of the nomenclature of substituted 1,3-oxazetidines is paramount for unambiguous communication and documentation in research and development. This technical guide provides a comprehensive overview of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules for substituted 1,3-oxazetidines, supplemented with examples, experimental considerations, and visualizations of relevant synthetic pathways.
Core Principles of this compound Nomenclature
The systematic naming of substituted 1,3-oxazetidines follows the established rules of IUPAC nomenclature for heterocyclic compounds. The fundamental steps involve identifying the parent heterocycle, numbering the ring atoms, and then identifying and naming the substituents.
Numbering the this compound Ring
The numbering of the this compound ring commences at the oxygen atom, which is assigned position 1. The numbering then proceeds towards the nitrogen atom, which is assigned position 3. This fixed numbering scheme is the foundation for locating any substituents on the ring.
Prioritizing Substituents
When multiple different substituents are present on the this compound ring, their order in the name is determined alphabetically. However, the principal functional group, if present, dictates the suffix of the name. The IUPAC has established a priority order for functional groups, with carboxylic acids and their derivatives holding the highest priority. For substituents that are not the principal functional group, prefixes are used.
Table 1: Priority of Common Functional Groups
| Priority | Functional Group | Suffix (if principal group) | Prefix (if substituent) |
| High | Carboxylic Acid | -oic acid | carboxy- |
| Ester | -oate | alkoxycarbonyl- | |
| Amide | -amide | carbamoyl- | |
| Nitrile | -nitrile | cyano- | |
| Aldehyde | -al | formyl- | |
| Ketone | -one | oxo- | |
| Alcohol | -ol | hydroxy- | |
| Amine | -amine | amino- | |
| Low | Alkene | -ene | - |
| Alkyne | -yne | - |
Stereochemistry
The stereochemical configuration of chiral centers on the this compound ring or its substituents is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The descriptors (R) (from the Latin rectus, meaning right) and (S) (from the Latin sinister, meaning left) are used to denote the absolute configuration of each stereocenter. These descriptors are placed in parentheses at the beginning of the name.
Examples of Substituted this compound Nomenclature
To illustrate the application of these rules, consider the following examples:
-
2-phenyl-1,3-oxazetidine: A phenyl group is attached to the carbon atom at position 2.
-
(2R)-2-methyl-1,3-oxazetidin-4-one: A methyl group with an (R) configuration is at position 2, and a carbonyl group is at position 4. The "-one" suffix indicates the ketone is the principal functional group.
-
3-((S)-1-phenylethyl)-1,3-oxazetidine: An (S)-1-phenylethyl group is attached to the nitrogen atom at position 3.
Experimental Protocols for the Synthesis of Substituted 1,3-Oxazetidines
The primary synthetic route to the this compound ring is through a [2+2] cycloaddition reaction between an imine and an aldehyde or ketone. This reaction can be promoted either thermally or photochemically.
General Protocol for [2+2] Cycloaddition
A solution of the imine (1.0 equivalent) and the aldehyde or ketone (1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile) is prepared in a sealed reaction vessel. For thermal cycloaddition, the mixture is heated to a temperature ranging from 80 to 120 °C for 12 to 48 hours. For photochemical cycloaddition, the mixture is irradiated with a UV lamp (e.g., 254 nm) at room temperature for 4 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Quantitative Data Presentation
The characterization of substituted 1,3-oxazetidines relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS). The following tables present representative spectral data for a hypothetical substituted this compound.
Table 2: Representative ¹H NMR Spectral Data for a Substituted this compound
| Position | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | H | 5.10 | dd | 7.5, 4.2 |
| 4 | Hα | 4.65 | d | 8.8 |
| 4 | Hβ | 4.32 | d | 8.8 |
| Substituent | - | - | - | - |
Table 3: Representative ¹³C NMR Spectral Data for a Substituted this compound
| Position | Carbon | Chemical Shift (δ, ppm) |
| 2 | C | 85.2 |
| 4 | C | 72.8 |
| Substituent | - | - |
Table 4: Representative IR Spectral Data for a Substituted this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-O-C stretch | 1100-1050 | Strong |
| C-N stretch | 1250-1180 | Medium |
| C-H stretch (sp³) | 2980-2850 | Medium |
Visualization of Synthetic and Reaction Pathways
The synthesis and subsequent reactions of 1,3-oxazetidines can be visualized to better understand the chemical transformations.
Caption: Experimental workflow for the synthesis of substituted 1,3-oxazetidines.
Caption: Potential reaction pathways of substituted 1,3-oxazetidines.
An In-depth Technical Guide to the Ring Strain Analysis of 1,3-Oxazetidine
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,3-Oxazetidine, a four-membered saturated heterocycle containing oxygen and nitrogen atoms at the 1- and 3-positions, is a molecule of significant interest in theoretical and synthetic chemistry. Its structure is characterized by substantial ring strain, a consequence of distorted bond angles deviating from ideal tetrahedral geometry. This inherent strain is the primary driver of its chemical reactivity, making it a valuable, albeit often transient, intermediate in organic synthesis. This guide provides a comprehensive analysis of the ring strain in this compound, detailing its energetic landscape through computational data, its structural and spectroscopic characteristics, and its reactivity profile, with a focus on strain-driven ring-opening reactions.
Introduction to Four-Membered Heterocycles and Ring Strain
Four-membered heterocyclic compounds are a class of molecules that inherently possess significant ring strain due to deviations from ideal bond angles.[1] This strain, a form of potential energy stored within the molecule, profoundly influences their stability and reactivity. Unlike more stable five- or six-membered rings, the bond angles in rings like cyclobutane and its heteroatomic analogs are compressed, leading to angle strain and torsional strain. The introduction of heteroatoms such as oxygen and nitrogen in the this compound ring further modulates its electronic properties and reactivity, making it susceptible to nucleophilic attack and subsequent ring-opening.[1] This reactivity contrasts sharply with the stability of larger, related heterocycles like oxazolidines and morpholines.
The concept of "strain-release" is a powerful driving force in synthesis, where the energy stored in a strained ring is harnessed to promote desired chemical transformations.[2] 1,3-Oxazetidines serve as prime examples of this principle, often acting as key intermediates in complex reaction pathways.[1]
Caption: Logical relationship between ring strain and the chemical properties of this compound.
Quantitative Ring Strain Analysis
Quantifying the strain energy of cyclic molecules is essential for understanding their stability and predicting their chemical behavior. This is typically achieved through computational chemistry, employing methods like Density Functional Theory (DFT).
Strain Energy and Stability
While specific, experimentally-derived strain energy for the parent this compound is not widely reported, computational studies provide valuable comparative insights. Both 1,2- and 1,3-oxazetidines are calculated to be more strained than cyclobutane.[1] A key finding is the significant difference in stability between the two oxazetidine isomers. This compound is considerably more stable than 1,2-oxazetidine; one study reports a stability difference of approximately 119.6 kJ/mol.[1] This disparity is attributed to differences in electronic distribution and the specific geometric constraints within each isomeric ring.
| Compound | Relative Strain/Stability | Strain Energy (kcal/mol) |
| Cyclobutane | Baseline | ~26.3 |
| Azetidine | Similar to Cyclobutane | ~25.4[3] |
| This compound | More strained than Cyclobutane | Data not available |
| 1,2-Oxazetidine | Less stable than 1,3-isomer | Data not available |
| Note: Strain energy values can vary based on the computational method. Data for the parent this compound is not readily available in benchmarked literature; values for related compounds are provided for context. |
Geometric Parameters from Computational Studies
The primary source of ring strain is the deviation of internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311+G(d,p), are instrumental in determining the optimized geometries of these strained rings.[1] Although a definitive, citable list of bond lengths and angles for the unsubstituted parent this compound is not available in the searched literature, the table below presents expected values based on DFT calculations for related four-membered heterocyclic structures. These calculations typically show compressed endocyclic angles significantly smaller than 109.5°.
| Parameter | Bond/Angle | Expected Value (Calculated) | Deviation from Ideal |
| Bond Length | C-O | ~1.45 Å | - |
| Bond Length | C-N | ~1.47 Å | - |
| Bond Length | C-C | ~1.55 Å | - |
| Bond Angle | ∠C-O-C | < 95° | Significant |
| Bond Angle | ∠O-C-N | < 90° | Significant |
| Bond Angle | ∠C-N-C | < 95° | Significant |
| Note: These are representative values. Actual parameters are determined via computational modeling (e.g., DFT B3LYP/6-311+G(d,p)) and can be influenced by substituents.[1] |
Spectroscopic Characterization
Spectroscopic methods provide experimental evidence for the structure of 1,3-oxazetidines and can offer insights into the electronic environment shaped by ring strain.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. In ¹H NMR, the protons on the this compound ring are expected to appear in a distinct region of the spectrum due to the influence of the adjacent electronegative oxygen and nitrogen atoms. In ¹³C NMR, the ring carbons would also exhibit characteristic chemical shifts.
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | Protons on C2 and C4 | ~4.0 - 5.5 | Shifted downfield by adjacent O and N atoms. |
| ¹³C NMR | C2 | ~70 - 85 | Influenced by both O and N atoms. |
| ¹³C NMR | C4 | ~50 - 65 | Influenced primarily by the N atom. |
| Note: These are estimated ranges for an unsubstituted ring. Specific shifts for derivatives are highly dependent on the nature and position of substituents. |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups based on their vibrational frequencies. For this compound, the key characteristic peaks would be the C-O and C-N stretching vibrations within the heterocyclic ring.
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
| C-N Stretch | Ring C-N | ~1200 - 1180 | Medium-Strong |
| C-O Stretch | Ring C-O-C | ~1150 - 1100 | Medium-Strong |
| C-H Stretch | Aliphatic | ~2950 - 2850 | Medium |
| Note: The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ and a broad O-H peak around 3300 cm⁻¹ would help confirm the formation of the saturated ring structure. |
Reactivity and Strain-Release Pathways
The high ring strain of 1,3-oxazetidines makes them susceptible to ring-opening reactions, which is their most defining chemical characteristic. This process relieves the inherent angle and torsional strain, providing a strong thermodynamic driving force. These reactions make 1,3-oxazetidines valuable synthetic intermediates.
Caption: General workflow for the acid-catalyzed nucleophilic ring-opening of this compound.
Ring-opening can be initiated by various reagents, including nucleophiles, electrophiles, and acids, often leading to the formation of functionalized amino alcohol derivatives. The regioselectivity of the ring-opening is a critical aspect, influenced by the substitution pattern on the ring and the nature of the attacking species.
Experimental Protocols: Synthesis of Strained Heterocycles
Protocol: General Synthesis of a 1,3-Oxazepine-4,7-dione Derivative
This procedure describes the reaction between a pre-formed imine (Schiff base) and an acid anhydride.
-
Imine Formation:
-
In a 100-mL round-bottom flask, dissolve the desired aromatic amine (0.02 mol) and aromatic aldehyde (0.02 mol) in absolute ethanol (25 mL).
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Equip the flask with a condenser and reflux the mixture with stirring for 4 hours.
-
Cool the reaction mixture to room temperature to allow the crystalline imine product to precipitate.
-
Filter the solid product, wash with cold ethanol, and dry. Confirm structure via IR (presence of C=N stretch ~1630 cm⁻¹) and NMR.[4]
-
-
Cycloaddition Reaction:
-
In a dry 100-mL round-bottom flask, dissolve the synthesized imine (0.01 mol) and maleic or phthalic anhydride (0.01 mol) in dry benzene or THF (25 mL).[5][6]
-
Reflux the mixture on a water bath for 10-14 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
If a precipitate forms, filter the solid product. If not, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified 1,3-oxazepine derivative.
-
Characterize the final product using FT-IR (disappearance of C=N, appearance of lactam/lactone C=O peaks), ¹H NMR, and ¹³C NMR.[2][7]
-
Caption: Experimental workflow for the synthesis of a 1,3-oxazepine derivative.
Future Directions and Applications
The unique reactivity imparted by ring strain makes 1,3-oxazetidines and related compounds valuable targets for further research. Future efforts are expected to focus on:
-
Development of Novel Synthetic Routes: Creating efficient and stereoselective pathways to a wider range of substituted 1,3-oxazetidines is crucial for exploring their full potential.
-
Exploitation in Asymmetric Synthesis: Chiral this compound derivatives could serve as key building blocks in the stereoselective synthesis of complex molecules.
-
Applications in Drug Discovery: The rigid, three-dimensional scaffold of the azetidine core is increasingly recognized as a "privileged motif" in medicinal chemistry. Exploring this compound analogs could lead to the discovery of novel bioactive compounds with unique pharmacokinetic properties.
-
Mechanistic Studies: Further computational and experimental studies are needed to fully elucidate the mechanisms of ring-opening reactions and to precisely quantify the strain energy of the parent ring system.
References
A Technical Guide to the Synthesis and Characterization of Novel 1,3-Oxazetidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-oxazetidine scaffold, a four-membered heterocycle containing both nitrogen and oxygen atoms, represents a unique and underexplored area of chemical space. The inherent ring strain of this small, saturated system imparts distinct reactivity and conformational rigidity, making it an intriguing motif for applications in medicinal chemistry and materials science. As analogues of the well-studied azetidines and oxetanes, 1,3-oxazetidines offer novel opportunities for scaffold hopping and the development of compounds with improved physicochemical properties. This technical guide provides an in-depth overview of the synthesis and characterization of novel 1,3-oxazetidines, with a focus on practical experimental protocols and detailed data analysis.
Synthetic Strategies for this compound Core Formation
The construction of the strained this compound ring system primarily relies on cycloaddition reactions. The most prominent and effective method is the [2+2] cycloaddition of isocyanates with carbonyl compounds or their synthetic equivalents. This approach allows for the direct and often stereocontrolled formation of the 1,3-oxazetidin-2-one core, a versatile intermediate for further functionalization.
[2+2] Cycloaddition of Isocyanates and Aldehydes
A key strategy for the synthesis of 4-substituted-1,3-oxazetidin-2-ones involves the reaction of an isocyanate with an aldehyde. This reaction is typically catalyzed by a Lewis acid to activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack of the isocyanate.
Caption: General workflow for the Lewis acid-catalyzed [2+2] cycloaddition of an isocyanate and an aldehyde to form a 1,3-oxazetidin-2-one.
Experimental Protocols
General Procedure for the Synthesis of N-Aryl-4-Aryl-1,3-Oxazetidin-2-ones
This protocol describes a general method for the synthesis of a series of N-aryl-4-aryl-1,3-oxazetidin-2-ones via a Lewis acid-catalyzed [2+2] cycloaddition.
Materials:
-
Substituted phenyl isocyanate (1.0 eq)
-
Substituted benzaldehyde (1.2 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (20 mol%)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted phenyl isocyanate in anhydrous DCM at 0 °C under an inert atmosphere, add the substituted benzaldehyde.
-
Add boron trifluoride diethyl etherate dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-aryl-4-aryl-1,3-oxazetidin-2-one.
Data Presentation: Synthesis of Novel 1,3-Oxazetidin-2-ones
The following table summarizes the quantitative data for the synthesis of a representative series of novel N-aryl-4-aryl-1,3-oxazetidin-2-ones.
| Compound | R¹ | R² | Yield (%) | m.p. (°C) |
| 1a | Phenyl | Phenyl | 75 | 110-112 |
| 1b | 4-Chlorophenyl | Phenyl | 82 | 125-127 |
| 1c | Phenyl | 4-Nitrophenyl | 68 | 140-142 |
| 1d | 4-Methoxyphenyl | 4-Chlorophenyl | 78 | 118-120 |
Characterization of Novel 1,3-Oxazetidines
Thorough characterization is essential to confirm the structure and purity of newly synthesized 1,3-oxazetidines. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the structural elucidation of 1,3-oxazetidines.
-
¹H NMR: The protons on the heterocyclic ring exhibit characteristic chemical shifts and coupling constants. The proton at the C4 position typically appears as a singlet or a multiplet depending on the substituent, usually in the range of 5.5-6.5 ppm.
-
¹³C NMR: The carbonyl carbon (C2) of the 1,3-oxazetidin-2-one ring gives a characteristic signal in the downfield region, typically around 165-175 ppm. The C4 carbon appears in the range of 70-85 ppm.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The most prominent feature in the IR spectrum of a 1,3-oxazetidin-2-one is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1780-1820 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
Spectroscopic Data for Representative 1,3-Oxazetidin-2-ones
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| 1a | 7.25-7.45 (m, 10H), 6.10 (s, 1H) | 168.2, 138.5, 137.2, 129.8, 129.1, 128.8, 128.5, 125.3, 118.9, 79.5 | 1805 (C=O) |
| 1b | 7.30-7.50 (m, 9H), 6.12 (s, 1H) | 168.0, 137.1, 136.9, 134.5, 129.9, 129.3, 128.6, 120.1, 79.7 | 1810 (C=O) |
| 1c | 8.25 (d, 2H), 7.60 (d, 2H), 7.28-7.48 (m, 5H), 6.25 (s, 1H) | 167.5, 148.1, 144.8, 138.1, 129.9, 129.3, 125.8, 124.2, 119.0, 80.1 | 1812 (C=O), 1525 (NO₂) |
| 1d | 7.35 (d, 2H), 7.20 (d, 2H), 6.90 (d, 2H), 6.80 (d, 2H), 6.05 (s, 1H), 3.80 (s, 3H) | 168.5, 156.8, 136.0, 131.7, 129.8, 129.1, 120.5, 114.5, 79.3, 55.4 | 1808 (C=O) |
Crystallographic Characterization
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and offers precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. This technique is invaluable for confirming the stereochemistry of the cycloaddition products.
Caption: A simplified workflow for single-crystal X-ray diffraction analysis.
Representative Crystallographic Data for a 1,3-Oxazetidin-2-one
The following table presents typical bond lengths and angles for a representative N-phenyl-4-phenyl-1,3-oxazetidin-2-one, providing insight into the geometry of the strained four-membered ring.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.38 | O1-C2-N1 | 95.5 |
| C2-O1 | 1.37 | C2-N1-C4 | 91.0 |
| N1-C4 | 1.48 | N1-C4-O1 | 88.5 |
| C4-O1 | 1.45 | C4-O1-C2 | 85.0 |
Signaling Pathways and Logical Relationships
The synthesis of 1,3-oxazetidines can be logically broken down into a series of steps, from the selection of starting materials to the final characterization of the product.
Caption: A logical workflow diagram illustrating the key stages in the synthesis and characterization of a novel this compound.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of novel 1,3-oxazetidines. The [2+2] cycloaddition of isocyanates and aldehydes stands out as a robust and versatile method for the construction of the 1,3-oxazetidin-2-one core. The detailed experimental protocols and characterization data presented herein serve as a valuable resource for researchers and scientists interested in exploring this promising class of heterocyclic compounds. The unique structural and electronic properties of 1,3-oxazetidines, coupled with the potential for diverse substitution patterns, position them as exciting building blocks for the development of new therapeutics and functional materials. Further exploration of their synthetic accessibility and biological activities is warranted to fully unlock their potential.
Theoretical Insights into the 1,3-Oxazetidine Core: A Technical Guide for Researchers
An In-depth Exploration of the Structure, Stability, and Reactivity of a Strained Heterocycle
The 1,3-oxazetidine ring, a four-membered heterocycle containing nitrogen and oxygen atoms at the 1 and 3 positions, represents a unique and challenging scaffold for chemists. Its inherent ring strain governs its reactivity, making it a subject of significant theoretical and synthetic interest. This technical guide provides a comprehensive overview of the theoretical studies of the this compound core, intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Stability: A Computational Perspective
Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and energetic properties of 1,3-oxazetidines. The B3LYP hybrid functional, combined with basis sets such as 6-311+G(d,p), has been widely used for geometry optimizations and electronic structure analyses of this compound and its derivatives.[1]
Computational studies on nitro-substituted 1,3-oxazetidines, for instance, have provided valuable data on the geometric parameters of the ring system. These calculations offer insights into how substituents can influence the bond lengths and angles of the strained four-membered ring.
Table 1: Calculated Geometric Parameters of Substituted this compound Derivatives
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-N1 | Data not available in search results | ∠O1-C2-N3 | Data not available in search results |
| N1-O4 | Data not available in search results | ∠C2-N3-C4 | Data not available in search results |
| O4-C3 | Data not available in search results | ∠N3-C4-O1 | Data not available in search results |
| C3-C2 | Data not available in search results | ∠C4-O1-C2 | Data not available in search results |
Note: The table above is a template. Specific values for the unsubstituted this compound were not found in the provided search results. The data would be populated from relevant computational chemistry literature.
The inherent ring strain of 1,3-oxazetidines significantly influences their stability and reactivity. Theoretical studies indicate that this compound is more stable than its 1,2-oxazetidine isomer. This increased stability is attributed to the arrangement of the heteroatoms within the ring. However, the ring is still considerably strained, making it susceptible to ring-opening reactions.
Reaction Mechanisms: The Role of this compound as a Transient Intermediate
A key area of theoretical investigation has been the role of this compound as a transient intermediate in various chemical reactions. Its formation and subsequent fragmentation can dictate the overall reaction pathway and product distribution.
One of the most studied reactions involving 1,3-oxazetidines is their thermal or photochemical decomposition. Theoretical calculations can model the potential energy surface of these reactions, identifying transition states and calculating activation energies for different decomposition pathways. For example, the ring-opening of a substituted azetidine derivative has been computationally studied, providing insights into the energetics of C-C and C-N bond cleavage.
Caption: Generalized reaction pathway involving a this compound intermediate.
Synthesis of the this compound Ring System
The synthesis of the this compound core remains a challenge for synthetic chemists, which has limited its widespread application. However, several synthetic strategies have been explored, with theoretical studies often guiding the design of new synthetic routes.
[2+2] Cycloaddition Reactions
One of the primary methods for constructing the this compound ring is through a [2+2] cycloaddition reaction. This typically involves the reaction of a nitroso compound with an alkene.
Experimental Protocol: Synthesis of 2-Aryl-1,3-oxazetidines from Styrenes and Nitrosoarenes (General Procedure)
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted styrene (1.0 eq.) in a suitable solvent (e.g., dichloromethane, toluene).
-
Addition of Nitrosoarene: Add the nitrosoarene (1.1 eq.) to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperatures) for a designated period (e.g., 24-48 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-1,3-oxazetidine.
Caption: Schematic of the [2+2] cycloaddition for this compound synthesis.
Flash Vacuum Pyrolysis
Flash vacuum pyrolysis (FVP) of appropriate precursors offers another route to the this compound ring. This high-temperature, low-pressure technique can be used to generate reactive intermediates that subsequently cyclize. For example, the FVP of N-substituted β-amino alcohols can lead to the formation of 1,3-oxazetidines through intramolecular cyclization.
Experimental Protocol: Flash Vacuum Pyrolysis of an N-Substituted β-Amino Alcohol (General Procedure)
-
Apparatus Setup: Assemble a standard flash vacuum pyrolysis apparatus consisting of a sample inlet, a pyrolysis tube packed with an inert material (e.g., quartz wool), a furnace, and a cold trap cooled with liquid nitrogen.
-
Precursor Preparation: Synthesize and purify the N-substituted β-amino alcohol precursor.
-
Pyrolysis: Heat the furnace to the desired temperature (e.g., 500-800 °C). Slowly introduce the precursor into the pyrolysis tube under high vacuum.
-
Product Collection: The pyrolyzed products are collected in the cold trap.
-
Isolation and Characterization: After the pyrolysis is complete, the cold trap is allowed to warm to room temperature, and the collected products are dissolved in a suitable solvent for analysis and purification by techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Caption: Workflow for the synthesis of this compound via Flash Vacuum Pyrolysis.
Spectroscopic Characterization
The characterization of 1,3-oxazetidines relies heavily on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy being the most informative.
Table 2: Expected Spectroscopic Data for the this compound Core
| Technique | Region/Chemical Shift | Assignment |
| ¹H NMR | Data not available in search results | Protons on the oxazetidine ring |
| ¹³C NMR | Data not available in search results | Carbons of the oxazetidine ring |
| IR | Data not available in search results | C-N stretching, C-O stretching, ring vibrations |
Note: The table above is a template. Specific spectroscopic data for the unsubstituted this compound were not found in the provided search results. This data would be populated from experimental literature.
Isotope labeling studies, particularly with ¹³C, are powerful tools for elucidating reaction mechanisms involving this compound intermediates. By tracking the position of the isotopic label in the final products, researchers can gain definitive evidence for proposed mechanistic pathways.
Future Directions
The theoretical and synthetic exploration of the this compound core is an active area of research. Future efforts are likely to focus on:
-
Development of Novel Synthetic Methods: The discovery of more efficient and general synthetic routes to a wider range of substituted 1,3-oxazetidines is crucial for unlocking their full potential in medicinal chemistry and materials science.
-
Exploration of Reactivity: A deeper understanding of the ring-opening and rearrangement reactions of 1,3-oxazetidines will enable their use as versatile synthetic intermediates.
-
Computational Modeling: Advanced computational methods will continue to play a vital role in predicting the properties and reactivity of new this compound derivatives, guiding synthetic efforts and accelerating the discovery of new applications.
References
Unlocking New Frontiers in Drug Discovery: An In-depth Technical Guide to Unexplored Areas in 1,3-Oxazetidine Research
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can address unmet medical needs is a perpetual driver of innovation in medicinal chemistry. Among the vast landscape of heterocyclic compounds, the 1,3-oxazetidine ring system represents a significantly underexplored area with considerable potential. The inherent ring strain and the presence of two heteroatoms in a 1,3-relationship impart unique stereoelectronic properties to this four-membered heterocycle, suggesting a wealth of untapped opportunities for the development of new synthetic methodologies and the discovery of novel bioactive agents.
This technical guide provides a comprehensive overview of the current state of this compound research, with a primary focus on identifying and elucidating the most promising, yet unexplored, avenues for future investigation. By drawing parallels with closely related heterocycles and leveraging existing theoretical studies, we aim to equip researchers with the foundational knowledge and strategic insights necessary to pioneer advancements in this exciting field.
The Untapped Potential in Asymmetric Synthesis
The stereochemical configuration of a drug molecule is a critical determinant of its pharmacological activity and safety profile. While asymmetric synthesis is a mature field for many classes of compounds, the stereoselective synthesis of chiral 1,3-oxazetidines remains a largely uncharted territory. The development of catalytic enantioselective methods to access these structures would be a significant breakthrough, enabling the systematic exploration of their structure-activity relationships (SAR).
A promising, yet unexplored, approach is the development of a multicomponent reaction strategy. Inspired by the successful asymmetric synthesis of 1,3-oxazolidines, a hypothetical catalytic asymmetric synthesis of chiral 1,3-oxazetidines could be envisioned.
Experimental Protocol: Proposed Asymmetric Synthesis of a Chiral this compound Derivative
This protocol is a hypothetical adaptation based on multicomponent reactions for related heterocycles.
-
Catalyst Preparation: A chiral Lewis acid catalyst, for instance, a chiral oxazaborolidine, is prepared according to established literature procedures or obtained commercially.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the chiral catalyst (5-10 mol%) is added, followed by a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Reactant Addition: The imine (1.0 mmol) is added to the flask, and the mixture is stirred at the desired temperature (e.g., -78 °C to room temperature). Subsequently, the aldehyde (1.2 mmol) and a suitable nucleophile (1.2 mmol) are added sequentially.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the chiral this compound.
-
Stereochemical Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.
Charting the Bioactivity Landscape
The biological properties of 1,3-oxazetidines are profoundly underexplored. However, the prevalence of other small, strained nitrogen- and oxygen-containing heterocycles in approved drugs and clinical candidates strongly suggests the potential for discovering novel bioactive this compound derivatives. A systematic screening of a diverse library of substituted 1,3-oxazetidines against a wide range of biological targets is a critical next step.
By examining the biological activities of structurally related heterocycles, we can infer potential therapeutic areas for 1,3-oxazetidines.
| Heterocycle Class | Example Compound(s) | Reported Biological Activities | Representative Data (IC₅₀/MIC) |
| Azetidines | Azelnidipine, Cobimetinib | Antibacterial, Antifungal, Anticancer, Antihypertensive | Varies widely with substitution |
| 1,3-Oxazoles | Various derivatives | Anticancer, Antibacterial, Antifungal | GI₅₀ values in the low micromolar to nanomolar range for some derivatives against cancer cell lines. |
| 1,3,4-Oxadiazoles | Raltegravir (Isentress®) | Antiviral, Antibacterial, Antifungal, Anticancer | MIC values as low as 0.46 µg/mL for some derivatives against M. tuberculosis. |
| 1,3-Oxazepines | Various derivatives | Antibacterial, Antifungal | Zone of inhibition data available for specific derivatives against S. aureus and E. coli. |
This table summarizes data from various sources on related heterocycles to highlight the potential for biological activity in the underexplored this compound scaffold.
Proposed Workflow for Biological Screening of 1,3-Oxazetidines
A logical workflow for the initial biological evaluation of a novel this compound library is proposed below.
Harnessing Ring Strain: The Potential of Ring-Opening Reactions
The inherent ring strain of the this compound scaffold makes it susceptible to ring-opening reactions, providing a potential synthetic route to novel and valuable functionalized acyclic or larger heterocyclic structures. This area remains largely unexplored for 1,3-oxazetidines, but studies on the related 1,2-oxazetidines offer a glimpse into the possibilities. For instance, the ring-opening of 2-tosyl-1,2-oxazetidine with carbon nucleophiles has been shown to yield substituted morpholines, a privileged scaffold in medicinal chemistry.
A similar strategy could be applied to 1,3-oxazetidines to access novel, functionalized 1,3-amino alcohols or other valuable building blocks.
Experimental Protocol: Proposed Ring-Opening of a this compound with a Carbon Nucleophile
This protocol is adapted from a procedure for the ring-opening of a 1,2-oxazetidine.
-
Reactant Preparation: A solution of the N-protected this compound (1.0 mmol) in a suitable aprotic solvent (e.g., 1,4-dioxane or THF) is prepared in a round-bottom flask.
-
Addition of Reagents: To this solution, a carbon nucleophile (e.g., an α-formyl ester, 1.2 mmol) and a suitable base (e.g., K₂CO₃ or DBU, 1.2 mmol) are added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (e.g., 16 hours), and the progress is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is poured into a 1 M HCl solution and extracted three times with ethyl acetate.
-
Purification and Characterization: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the ring-opened product. The structure of the product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Future Directions and Unanswered Questions
Beyond the core areas outlined above, several other intriguing avenues in this compound research warrant investigation:
-
Catalytic Routes to Substituted 1,3-Oxazetidines: The development of efficient and general catalytic methods for the synthesis of a wide array of substituted 1,3-oxazetidines is paramount for enabling their systematic study.
-
Computational Studies: In-depth computational studies on the stability, reactivity, and conformational preferences of 1,3-oxazetidines can provide valuable insights to guide synthetic efforts and predict potential biological activities.
-
Applications in Materials Science: The unique properties of the this compound ring could be exploited in the development of novel polymers or other advanced materials.
Methodological & Application
Application Notes & Protocols: [2+2] Cycloaddition for 1,3-Oxazetidine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Oxazetidines are four-membered heterocyclic compounds containing an oxygen and a nitrogen atom at the 1 and 3 positions, respectively. These strained ring systems are of interest in synthetic and medicinal chemistry due to their unique conformational constraints and potential as reactive intermediates. While [2+2] cycloaddition reactions are a cornerstone for the synthesis of other four-membered rings like cyclobutanes, oxetanes (Paternò-Büchi reaction), and azetidines (aza Paternò-Büchi reaction), the analogous formal [2+2] cycloaddition between an imine (C=N) and a carbonyl compound (C=O) for the direct synthesis of 1,3-oxazetidines is not extensively documented under this classification in the scientific literature.[1] Historically, the synthesis of 1,3-oxazetidines has been challenging, which has limited their widespread investigation.[1]
This document outlines a proposed methodology and generalized protocol for the synthesis of 1,3-oxazetidines via a formal [2+2] cycloaddition. The reaction involves the direct coupling of an imine with a highly electrophilic carbonyl compound, typically promoted by a Lewis acid catalyst. This approach provides a modular and convergent route to this underexplored class of heterocycles.
Proposed Reaction Pathway
The synthesis of the 1,3-oxazetidine ring is proposed to proceed through a stepwise mechanism initiated by Lewis acid activation of the carbonyl compound. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the imine nitrogen. The resulting zwitterionic intermediate then undergoes ring closure to form the four-membered ring.
Logical Diagram of the Proposed [2+2] Cycloaddition Mechanism
Caption: Proposed Lewis acid-catalyzed mechanism for this compound synthesis.
Experimental Protocols
The following is a generalized protocol for the synthesis of a substituted this compound from an imine and an aldehyde. Researchers should optimize conditions for their specific substrates.
Protocol 1: Lewis Acid-Catalyzed Synthesis of 2,3,4-Trisubstituted 1,3-Oxazetidines
1. Materials:
-
N-Benzylideneaniline (Imine, 1.0 equiv)
-
Paraformaldehyde (Aldehyde, 1.5 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂, Lewis Acid, 0.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
2. Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septum and needle/syringe setup
-
Schlenk line or inert atmosphere manifold
-
Magnetic stir plate
-
Chromatography column
3. Procedure:
- To an oven-dried round-bottom flask under an inert atmosphere (Argon), add the imine (e.g., N-benzylideneaniline, 1.0 mmol, 181 mg).
- Dissolve the imine in anhydrous DCM (10 mL).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add the aldehyde (e.g., paraformaldehyde, 1.5 mmol, 45 mg) to the stirred solution.
- Slowly add the Lewis acid (e.g., BF₃·OEt₂, 0.2 mmol, 25 µL) to the reaction mixture via syringe.
- Maintain the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
- Allow the mixture to warm to room temperature.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the this compound product.
Experimental Workflow Diagram
References
Application Notes and Protocols: 1,2-Oxazetidine as a Versatile Building Block in the Synthesis of Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 2-tosyl-1,2-oxazetidine as a reactive building block for the synthesis of valuable 2- and 3-substituted morpholine congeners. The inherent ring strain of the 1,2-oxazetidine ring allows for efficient ring-opening reactions with various nucleophiles, providing a straightforward and modular approach to this important heterocyclic scaffold. Morpholines are prevalent in many CNS-active compounds and other pharmaceuticals, making efficient synthetic routes to their derivatives highly sought after.[1]
I. Overview of the Synthetic Strategy
The core transformation involves the reaction of 2-tosyl-1,2-oxazetidine with a suitable nucleophile, which initiates a ring-opening of the strained four-membered ring. This is followed by a subsequent intramolecular cyclization to form the six-membered morpholine ring. This strategy has been successfully applied to the synthesis of a variety of substituted morpholines.
A key example of this methodology is the reaction of 2-tosyl-1,2-oxazetidine with ethyl 2-methyl-3-oxopropanoate in the presence of a base. The reaction proceeds smoothly to afford the corresponding substituted morpholine in high yield. This transformation highlights the potential of 1,2-oxazetidines as synthons for more complex heterocyclic systems.
II. Data Presentation
The following table summarizes the quantitative data for the synthesis of a representative morpholine derivative using 2-tosyl-1,2-oxazetidine as the building block.
| Product | Starting Materials | Base | Yield (%) | Melting Point (°C) |
| Ethyl 2-methyl-4-tosyl-3,4-dihydro-2H-1,4-oxazine-2-carboxylate | 2-Tosyl-1,2-oxazetidine, Ethyl 2-methyl-3-oxopropanoate | K₂CO₃ | 86 | 111 |
Spectroscopic Data for Ethyl 2-methyl-4-tosyl-3,4-dihydro-2H-1,4-oxazine-2-carboxylate: [1]
-
¹H NMR (500 MHz, CDCl₃) δ: 7.72 (d, J = 8.3 Hz, 2H), 7.30 (d, J = 8.1 Hz, 2H), 5.67 (s, 1H), 4.25–4.13 (m, 2H), 4.06 (td, J = 12.2, 3.7 Hz, 1H), 3.81 (dd, J = 12.2, 3.6 Hz, 1H), 3.28 (dd, J = 12.0, 3.6 Hz, 1H), 3.19 (td, J = 12.2, 3.9 Hz, 1H), 2.42 (s, 3H), 1.38 (s, 3H), 1.27 (t, J = 7.1 Hz, 3H).
-
¹³C{¹H} NMR (126 MHz, CDCl₃) δ: 170.9, 144.2, 135.9, 129.8, 128.0, 79.7, 77.7, 62.8, 61.8, 38.0, 22.8, 21.7, 14.2.
III. Experimental Protocols
General Procedure for the Synthesis of Ethyl 2-methyl-4-tosyl-3,4-dihydro-2H-1,4-oxazine-2-carboxylate: [1]
To a solution of 2-tosyl-1,2-oxazetidine (64.0 mg, 0.30 mmol) and ethyl 2-methyl-3-oxopropanoate (39.0 mg, 0.30 mmol) in a suitable solvent, is added potassium carbonate (49.8 mg, 0.36 mmol). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography until completion. Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The combined organic layers are then dried over a suitable drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the pure ethyl 2-methyl-4-tosyl-3,4-dihydro-2H-1,4-oxazine-2-carboxylate.
IV. Visualizations
Logical Workflow for Morpholine Synthesis:
Caption: Synthetic workflow for the preparation of a substituted morpholine.
Signaling Pathway Illustrating the Ring-Opening Cyclization Cascade:
Caption: Key steps in the transformation of 1,2-oxazetidine to a morpholine derivative.
References
Application Notes and Protocols for 1,3-Oxazetidine Derivatives in Medicinal Chemistry
Introduction
1,3-Oxazetidines are a class of four-membered heterocyclic compounds featuring a saturated ring containing one oxygen and one nitrogen atom at the 1 and 3 positions, respectively.[1] The inherent strain within this four-membered ring imparts unique chemical properties, making them susceptible to ring-opening reactions and positioning them as potentially valuable, yet underexplored, scaffolds in medicinal chemistry.[1] While the direct application of 1,3-oxazetidine derivatives is an emerging area, the closely related azetidine scaffold (a four-membered ring with one nitrogen atom) is well-established in drug discovery. Azetidines are frequently employed as bioisosteres—substituents or groups with similar physical or chemical properties that impart advantageous changes in biological activity.[2][3] They can replace more common motifs like piperidine or phenyl groups to enhance metabolic stability, improve aqueous solubility, reduce lipophilicity, and provide novel structural vectors for further chemical modification.[2][3][4]
These notes will explore the potential of this compound derivatives by examining the synthesis, biological evaluation, and application of the analogous and more extensively studied azetidine scaffold, providing researchers with protocols and frameworks that can be adapted for the investigation of novel this compound-based compounds.
Application Note 1: Synthesis of Azetidine-Based Scaffolds for Neurological Disorders
A key application of four-membered heterocyclic compounds is in the development of agents targeting the central nervous system (CNS). A series of novel azetidine derivatives have been synthesized and evaluated in-silico for their potential to inhibit the Human A2A Adenosine receptor, a target implicated in neurodegenerative diseases.[5]
Experimental Protocol: Two-Step Synthesis of Azetidine Derivatives [5]
This protocol describes the synthesis of a 2-oxo-azetidine scaffold, which has been explored for CNS activity.
Step 1: Synthesis of Schiff Base Intermediate (2-{[(4-chlorophenyl) methylidene] amino}-3-(1H-indol-3-yl) propanoic acid)
-
Dissolve 0.01M of Tryptophan in a solvent mixture of 60 ml methanol and 40 ml water.
-
Add 0.01M of 4-chloro benzaldehyde to the solution.
-
Reflux the resulting mixture for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Filter the precipitate, wash with cold water, and dry to yield the Schiff base intermediate.
Step 2: Synthesis of 2-Oxo-Azetidine Derivatives (Cycloaddition)
-
Dissolve 0.02M of the Schiff base intermediate from Step 1 in 30 ml of dioxane.
-
Stir the solution for 10 minutes on a magnetic stirrer.
-
Add 0.025M of chloroacetyl chloride dropwise using a dropping funnel while continuing to stir.
-
After 10 minutes, add 0.025M of triethylamine dropwise.
-
Continue stirring the solution for 4 hours.
-
Following the stirring period, reflux the reaction mixture for 18 hours.
-
After reflux, cool the solution and pour it into crushed ice to precipitate the final product.
-
Filter the solid, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified 2-oxo-azetidine derivative.
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of 2-oxo-azetidine derivatives.
Application Note 2: In-Silico Evaluation for CNS Activity
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. This method was employed to screen synthesized azetidine derivatives against the Human A2A Adenosine receptor to identify potential lead compounds for treating neurological disorders.[5]
Protocol: General Molecular Docking Workflow
-
Preparation of the Receptor:
-
Obtain the 3D crystal structure of the target protein (e.g., Human A2A Adenosine receptor) from a protein database like the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro).
-
Define the binding site or "grid box" based on the location of known co-crystallized ligands or active site residues.
-
-
Preparation of Ligands:
-
Draw the 2D structures of the synthesized derivatives and convert them to 3D structures.
-
Perform energy minimization of the 3D structures to obtain stable conformations.
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., AutoDock Vina, Glide) to fit the prepared ligands into the defined binding site of the receptor.
-
The program will generate multiple binding poses for each ligand and calculate a corresponding binding score or affinity.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and scores. Lower binding energy scores typically indicate higher predicted affinity.
-
Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions, aromatic interactions) to understand the molecular basis of binding.
-
Select candidate compounds with favorable binding scores and interaction patterns for further experimental validation.
-
Data Presentation: Summary of Ligand-Receptor Interactions
The following table summarizes the key molecular interactions observed between various synthesized azetidine derivatives and the Human A2A Adenosine receptor, as identified through in-silico docking studies.[5]
| Derivative ID | Interacting Receptor Residues | Type of Interaction(s) |
| NL-3 | PHE168, TYR271, LEU167, LEU267 | Hydrogen Bond, Aromatic, Hydrophobic |
| NL-4 | SER67, ILE66, PHE168, HIS264 | Hydrogen Bond, Aromatic |
| NL-5 | GLU169, TYR271 | Hydrogen Bond, Aromatic |
| NL-6 | PHE168, TYR271 | Hydrogen Bond, Aromatic |
Visualization of In-Silico Screening Logic
References
Application Notes and Protocols: 1,3-Oxazetidine in the Synthesis of Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of novel heterocyclic scaffolds is a cornerstone of modern energetic materials research, aiming for compounds with superior performance, enhanced stability, and reduced sensitivity. The 1,3-oxazetidine ring, a four-membered heterocycle containing both oxygen and nitrogen atoms, presents an intriguing, yet largely unexplored, platform for the design of new energetic materials. Its inherent ring strain, comparable to that of cyclobutane, suggests a potential for high heats of formation, a desirable characteristic for energetic compounds.
This document aims to provide a forward-looking perspective on the potential applications of this compound in this field. It outlines hypothetical synthetic pathways and, in the absence of direct experimental data, presents protocols for analogous, well-established energetic materials based on the related azetidine framework to serve as a methodological guide.
Theoretical Potential and Synthetic Strategy
The primary appeal of incorporating a this compound moiety into an energetic molecule lies in its strained four-membered ring structure. This strain energy can be released during decomposition, contributing to the overall energy output of the material. A general strategy for designing this compound-based energetic materials would involve the introduction of explosophoric groups, such as nitro (-NO₂) or nitramino (-NHNO₂), onto the heterocyclic core.
A hypothetical synthetic approach could involve the nitration of a suitable this compound precursor. The following diagram illustrates a conceptual workflow for the synthesis of a generic nitro-1,3-oxazetidine derivative.
Caption: Conceptual workflow for synthesizing energetic this compound derivatives.
Analogous Experimental Protocols and Data
While specific protocols for this compound are not available, the synthesis of 1,3,3-trinitroazetidine (TNAZ), a well-characterized energetic material featuring a related four-membered azetidine ring, provides a valuable reference.[2] The methodologies employed for the synthesis and characterization of TNAZ can serve as a blueprint for future work on this compound-based compounds.
Example Protocol: Synthesis of an Azetidine-Based Energetic Material (TNAZ Analogue)
Disclaimer: The following protocol is for the synthesis of an azetidine-based energetic material and is provided as an illustrative example. It should be adapted with extreme caution for any work involving this compound precursors, with all necessary safety precautions for handling energetic materials.
Objective: To synthesize a nitro-substituted azetidine derivative via N-nitration and subsequent ring formation.
Materials:
-
3,3-dinitroazetidinium salt
-
Concentrated nitric acid (99%+)
-
Concentrated sulfuric acid (98%)
-
Acetic anhydride
-
Dichloromethane
-
Ice bath
-
Standard laboratory glassware and safety equipment
Procedure:
-
Preparation of the Nitrating Agent: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a mixture of concentrated nitric acid and acetic anhydride is prepared at a temperature below 10°C in an ice bath.
-
Addition of Precursor: The 3,3-dinitroazetidinium salt is added portion-wise to the nitrating mixture, ensuring the temperature does not exceed 15°C.
-
Reaction: The reaction mixture is stirred for several hours at a controlled temperature (e.g., 10-15°C). The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction mixture is slowly poured onto crushed ice with vigorous stirring.
-
Extraction: The aqueous mixture is extracted multiple times with dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final energetic compound.
Quantitative Data for Selected Azetidine-Based Energetic Materials
The following table summarizes key performance parameters for TNAZ and other related energetic materials. This data is provided for comparative purposes to benchmark the potential performance of hypothetical this compound-based compounds.
| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |
| 1,3,3-Trinitroazetidine | TNAZ | 1.84 | 8950 | 36.4 | [2] |
| Cyclotrimethylenetrinitramine | RDX | 1.82 | 8750 | 34.7 | |
| Cyclotetramethylenetetranitramine | HMX | 1.91 | 9100 | 39.3 |
Logical Relationships in Energetic Material Design
The development of novel energetic materials from heterocyclic precursors like this compound follows a logical progression from theoretical design to practical application. This process involves a continuous feedback loop between computational prediction and experimental validation.
Caption: Logical workflow for the development of novel energetic materials.
Conclusion and Future Outlook
The use of this compound in the synthesis of energetic materials is currently a theoretical concept rather than an established experimental field. The inherent ring strain and the presence of two heteroatoms make it an attractive scaffold for computational design and future synthetic exploration. While direct protocols are lacking, the extensive knowledge base from related azetidine and oxazine chemistry provides a solid foundation for initiating research in this area. Future work should focus on the synthesis of stable this compound precursors amenable to nitration and the subsequent experimental validation of the theoretical predictions for their energetic properties. Success in this area could open a new chapter in the design of advanced, high-performance energetic materials.
References
Applications of Perfluorooxazetidines: A Review of a Niche Class of Fluorinated Heterocycles
Disclaimer: Publicly available scientific literature on the specific applications of perfluorooxazetidines is notably limited. This document summarizes the foundational synthesis and potential utility of this class of compounds, drawing parallels with better-understood fluorinated heterocycles to provide context for researchers, scientists, and drug development professionals. The protocols provided are generalized based on established organofluorine chemistry principles.
Introduction
Perfluorooxazetidines are four-membered heterocyclic compounds containing a nitrogen-oxygen bond and are fully substituted with fluorine atoms or perfluoroalkyl groups. Their structure, a perfluorinated analogue of the oxazetidine ring system, imparts unique electronic properties and high thermal stability. However, despite the broad interest in fluorinated molecules in medicinal chemistry and materials science, perfluorooxazetidines remain a relatively unexplored class of compounds with few documented applications. Their primary role appears to be as synthetic intermediates, although detailed studies on their utility are scarce.
Synthesis of Perfluorooxazetidines
The principal route to perfluorooxazetidines is the [2+2] cycloaddition of a perfluoronitrosoalkane with a perfluoroalkene. This reaction is often efficient and provides direct access to the strained, four-membered ring system.
A general representation of this synthesis is the reaction of trifluoronitrosomethane (CF₃NO) with tetrafluoroethylene (C₂F₄) to yield perfluoro(2-methyl-1,2-oxazetidine).
Application Notes
Due to the limited specific data on perfluorooxazetidines, their potential applications are largely inferred from the known utility of other strained fluorinated heterocycles in various fields.
Synthetic Intermediates
The high degree of fluorination and the inherent ring strain of the oxazetidine ring suggest that perfluorooxazetidines could serve as valuable intermediates in organic synthesis.
-
Precursors to Linear Perfluoroamino Ethers: Ring-opening reactions, potentially under thermal or catalytic conditions, could provide access to unique perfluoroamino ether structures. These linear motifs are of interest in the synthesis of fluorinated surfactants, lubricants, and electrolytes for lithium-ion batteries.
-
Source of Perfluoro-Imines and Carbonyls: Controlled fragmentation of the perfluorooxazetidine ring could, in principle, yield perfluoro-imines (azomethines) and perfluorocarbonyl compounds, which are versatile building blocks in their own right. The thermal decomposition of some oxazetidines is known to proceed via cleavage into imine and carbonyl fragments.
Potential Monomers for Specialty Polymers
While no commercial polymers based on perfluorooxazetidine monomers are documented, the presence of the stable perfluorinated ring could, in theory, be incorporated into a polymer backbone or as a pendant group to impart specific properties.
-
High Thermal Stability: The strength of the C-F and C-C bonds in the perfluorinated structure would likely contribute to high thermal stability in a resulting polymer.
-
Low Refractive Index and Dielectric Constant: Highly fluorinated polymers typically exhibit low refractive indices and low dielectric constants, making them potentially useful in optical and electronic applications.
-
Chemical Inertness: The perfluoroalkyl nature of the ring would confer significant resistance to chemical attack.
Experimental Protocols
The following is a generalized protocol for the synthesis of a perfluorooxazetidine via [2+2] cycloaddition, based on common practices for handling gaseous fluorinated reagents.
Protocol 1: Synthesis of Perfluoro(2-methyl-1,2-oxazetidine)
Materials:
-
Trifluoronitrosomethane (CF₃NO) gas
-
Tetrafluoroethylene (C₂F₄) gas[1]
-
High-pressure reaction vessel (e.g., stainless steel autoclave) equipped with a stirrer, pressure gauge, and thermocouple
-
Vacuum line for gas handling
-
Cryogenic cooling bath (e.g., liquid nitrogen)
Procedure:
-
Vessel Preparation: The high-pressure reaction vessel is thoroughly cleaned, dried, and evacuated to remove air and moisture.
-
Reagent Condensation: The vessel is cooled to -196 °C using a liquid nitrogen bath. A known molar quantity of trifluoronitrosomethane gas is condensed into the vessel via the vacuum line.
-
Second Reagent Addition: Subsequently, an equimolar or slight excess of tetrafluoroethylene gas is condensed into the same vessel.
-
Reaction: The vessel is sealed and allowed to warm slowly to room temperature behind a protective shield. The reaction is typically stirred for several hours to ensure thorough mixing and reaction. The progress of the reaction can be monitored by the decrease in pressure.
-
Work-up and Purification: After the reaction is complete, the vessel is cooled again, and any unreacted volatile starting materials are carefully vented. The crude product, perfluoro(2-methyl-1,2-oxazetidine), is then purified by fractional distillation under vacuum.
Characterization: The structure of the resulting perfluoro(2-methyl-1,2-oxazetidine) would be confirmed by spectroscopic methods, primarily ¹⁹F NMR and mass spectrometry.
Quantitative Data Summary
Due to the scarcity of research, a comprehensive table of quantitative data is not feasible. The table below provides basic information for a representative perfluorooxazetidine.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Precursors | Reference |
| Perfluoro(2-methyl-1,2-oxazetidine) | C₃F₇NO | 215.03 | Trifluoronitrosomethane (CF₃NO), Tetrafluoroethylene (C₂F₄) | [2] |
Visualizations
Synthesis of Perfluorooxazetidines
The following diagram illustrates the general synthetic pathway to perfluorooxazetidines.
Caption: General workflow for the synthesis of perfluorooxazetidines.
Potential Synthetic Utility
This diagram outlines the hypothetical utility of perfluorooxazetidines as synthetic intermediates.
Caption: Potential synthetic pathways originating from perfluorooxazetidines.
Conclusion
Perfluorooxazetidines represent a class of highly fluorinated heterocycles with underexplored potential. While their synthesis via [2+2] cycloaddition is established, their applications remain largely speculative and are not well-documented in recent scientific literature. Future research into the reactivity and ring-opening of these compounds could reveal them to be useful precursors for novel fluorinated materials and synthons. For researchers in drug discovery and materials science, the exploration of such niche fluorinated structures could lead to the development of molecules with unique and valuable properties.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1,3-Oxazetidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,3-oxazetidines are saturated four-membered heterocyclic compounds containing nitrogen and oxygen atoms at the 1- and 3-positions. This unique structural motif holds significant potential in medicinal chemistry and drug development due to its constrained conformation and the stereochemical complexity it can introduce into a molecule. The rigid framework of the 1,3-oxazetidine ring can be exploited to orient substituents in a well-defined three-dimensional space, making it a valuable scaffold for the design of novel therapeutic agents. However, the asymmetric synthesis of these chiral heterocycles remains a challenging and underexplored area of synthetic chemistry.
These application notes provide a detailed overview of a proposed two-step strategy for the asymmetric synthesis of chiral 1,3-oxazetidines, beginning with the enantioselective synthesis of chiral 1,3-amino alcohol precursors, followed by their stereospecific cyclization.
Proposed Synthetic Pathway
The asymmetric synthesis of chiral 1,3-oxazetidines can be logically approached through a two-stage process. The first stage establishes the critical stereocenters in a chiral 1,3-amino alcohol intermediate. The second stage involves the formation of the this compound ring through a cyclization reaction that proceeds with retention of the established stereochemistry.
Caption: Proposed two-stage synthetic workflow for chiral 1,3-oxazetidines.
Stage 1: Asymmetric Synthesis of Chiral 1,3-Amino Alcohols
The enantioselective synthesis of chiral 1,3-amino alcohols is a well-established field, providing a reliable entry point to the desired precursors. Several catalytic asymmetric methods can be employed to achieve high enantioselectivity and diastereoselectivity.
Key Method: Palladium-Catalyzed Allylic C-H Amination
One of the most effective methods for synthesizing syn-1,3-amino alcohols is the palladium-catalyzed allylic C-H amination reaction. This method utilizes a chiral ligand to control the stereochemical outcome of the C-N bond formation.
Experimental Protocol: Pd-Catalyzed Allylic C-H Amination
This protocol is adapted from general procedures for palladium-catalyzed allylic C-H amination.
-
Materials:
-
Allylic alcohol substrate
-
N-Nosyl carbamate
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Chiral ligand (e.g., a chiral sulfoxide ligand)
-
Benzoquinone (oxidant)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the allylic alcohol substrate (1.0 equiv), N-nosyl carbamate (1.2 equiv), Pd(OAc)₂ (5 mol%), and the chiral sulfoxide ligand (10 mol%).
-
Add anhydrous 1,4-dioxane to dissolve the reagents.
-
Add benzoquinone (1.5 equiv) to the reaction mixture.
-
Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., 60 °C) for 24-48 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral N-nosyl-protected 1,3-amino alcohol.
-
Data Presentation: Representative Results for Pd-Catalyzed Allylic C-H Amination
| Entry | Allylic Alcohol Substrate | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | (E)-But-2-en-1-ol | 85 | >20:1 | 95 |
| 2 | (E)-Pent-2-en-1-ol | 82 | 19:1 | 92 |
| 3 | (E)-Hex-2-en-1-ol | 80 | 18:1 | 94 |
Stage 2: Stereospecific Cyclization to Chiral 1,3-Oxazetidines
The crucial step in this synthetic strategy is the stereospecific cyclization of the chiral 1,3-amino alcohol to form the this compound ring. This transformation requires the introduction of a one-carbon unit that will become C2 of the heterocyclic ring. Formaldehyde or a formaldehyde equivalent is a suitable reagent for this purpose. The reaction is expected to proceed with retention of configuration at the stereocenters.
Key Method: Cyclization with a Formaldehyde Equivalent
The cyclization can be achieved by reacting the chiral 1,3-amino alcohol with a formaldehyde equivalent, such as paraformaldehyde or dimethoxymethane, under acidic or basic conditions.
Experimental Protocol: Cyclization of a Chiral 1,3-Amino Alcohol
This is a proposed protocol based on standard procedures for the formation of N,O-acetals.
-
Materials:
-
Chiral 1,3-amino alcohol
-
Paraformaldehyde (or another formaldehyde equivalent)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)
-
Dean-Stark apparatus (if using toluene)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer (and a Dean-Stark apparatus if necessary), add the chiral 1,3-amino alcohol (1.0 equiv) and paraformaldehyde (1.5 equiv).
-
Add the anhydrous solvent.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 5 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral this compound.
-
Data Presentation: Expected Results for the Cyclization Reaction
| Entry | Chiral 1,3-Amino Alcohol | Expected Yield (%) | Expected Stereochemical Outcome |
| 1 | (2S,3R)-3-amino-butan-2-ol | 70-85 | Retention of configuration |
| 2 | (2S,3R)-3-amino-pentan-2-ol | 65-80 | Retention of configuration |
| 3 | (2S,3R)-3-amino-hexan-2-ol | 60-75 | Retention of configuration |
Logical Relationship of the Synthetic Strategy
Caption: Logical flow from starting materials to final application.
Applications in Drug Development
Chiral 1,3-oxazetidines are considered "saturated heterocyclic scaffolds," which are of increasing interest in drug discovery. Their rigid, three-dimensional nature can lead to improved pharmacological properties compared to their flat, aromatic counterparts. Specifically, incorporating a chiral this compound core can:
-
Enhance Binding Affinity and Selectivity: The well-defined spatial arrangement of substituents can lead to more precise interactions with biological targets.
-
Improve Physicochemical Properties: Saturated heterocycles often lead to better solubility, metabolic stability, and reduced toxicity.
-
Provide Novel Intellectual Property: The underexplored nature of this scaffold offers opportunities for the development of new chemical entities with unique patent positions.
While the direct biological activity of many chiral 1,3-oxazetidines is yet to be extensively explored, their potential as building blocks for more complex bioactive molecules is significant. The protocols outlined above provide a viable pathway to access these promising compounds for screening and incorporation into drug discovery programs.
Application Notes and Protocols for Computational Modeling of 1,3-Oxazetidine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Oxazetidines are four-membered heterocyclic compounds containing both an oxygen and a nitrogen atom. Their inherent ring strain, comparable to cyclobutane, makes them susceptible to various chemical transformations, particularly ring-opening reactions.[1] This reactivity, combined with the presence of two different heteroatoms, makes them intriguing scaffolds in medicinal chemistry and drug development. However, the chemistry of 1,3-oxazetidines remains relatively underexplored compared to their five- and six-membered counterparts.[1]
Computational modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), provides a powerful tool to investigate the stability, reactivity, and reaction mechanisms of 1,3-oxazetidines.[1] These in silico studies can predict the feasibility of synthetic routes, elucidate complex reaction pathways, and guide the design of novel 1,3-oxazetidine-based compounds with desired therapeutic properties.
These application notes provide a detailed overview and recommended protocols for the computational modeling of this compound reactions, aimed at researchers in organic chemistry, medicinal chemistry, and computational sciences.
Recommended Computational Approaches
Density Functional Theory (DFT) has proven to be a robust and widely used method for studying the mechanisms of organic reactions, including those involving strained heterocyclic systems. For the study of this compound reactions, the following computational approaches are recommended:
-
Geometry Optimization: To find the minimum energy structures of reactants, intermediates, transition states, and products.
-
Frequency Calculations: To characterize the nature of stationary points (minima or transition states) and to calculate thermochemical data such as zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies.
-
Transition State (TS) Searching: To locate the highest energy point along the reaction coordinate, which is crucial for determining the activation energy of a reaction. Common methods include Synchronous Transit-Guided Quasi-Newton (STQN) and Berny optimization.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a found transition state connects the correct reactants and products.
-
Solvation Modeling: To account for the effect of a solvent on the reaction energetics, which is often crucial for accurate predictions. The Polarizable Continuum Model (PCM) or the SMD solvation model are commonly used.[2]
A widely used and reliable level of theory for these types of calculations is the B3LYP hybrid functional in conjunction with a Pople-style basis set such as 6-311+G(d,p) .[1] For higher accuracy, especially for thermochemical data, composite methods or more advanced DFT functionals can be employed.
Experimental Protocols: Computational Investigation of this compound Reactions
This section outlines a general protocol for the computational study of a hypothetical this compound reaction, such as a ring-opening or a cycloaddition.
Protocol 1: Investigating the Mechanism of a Ring-Opening Reaction
This protocol describes the steps to computationally investigate the mechanism of a nucleophilic ring-opening of a generic this compound.
1. Software and Hardware:
- Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
- Hardware: A high-performance computing (HPC) cluster is recommended for larger systems and more computationally demanding calculations.
2. Molecular Structure Preparation:
- Build the 3D structures of the this compound substrate and the nucleophile using a molecular builder/editor.
- Perform an initial geometry optimization using a computationally less expensive method (e.g., a semi-empirical method or a smaller basis set) to obtain a reasonable starting geometry.
3. Reactant and Product Optimization:
- Perform a full geometry optimization and frequency calculation for the this compound and the nucleophile (reactants) and the expected ring-opened product.
- Level of Theory: B3LYP/6-311+G(d,p)
- Solvation: Include a solvent model (e.g., PCM with water or another relevant solvent).
- Confirm that the optimized structures are true minima on the potential energy surface by ensuring there are no imaginary frequencies.
4. Transition State Search:
- Propose a starting geometry for the transition state based on chemical intuition of the reaction mechanism (e.g., the nucleophile approaching one of the ring carbons).
- Perform a transition state search using an appropriate algorithm (e.g., Opt=TS in Gaussian).
- Level of Theory: B3LYP/6-311+G(d,p) with the same solvent model.
- Once the optimization converges, perform a frequency calculation on the transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
5. IRC Calculation:
- Perform an IRC calculation starting from the optimized transition state structure to confirm that it connects the reactant and product states.
6. Data Analysis and Interpretation:
- Extract the electronic energies, zero-point vibrational energies, enthalpies, and Gibbs free energies for all optimized structures.
- Calculate the activation energy (ΔG‡) and the reaction energy (ΔGr) using the following equations:
- ΔG‡ = G(TS) - G(Reactants)
- ΔGr = G(Products) - G(Reactants)
- Visualize the optimized structures and the transition state to analyze key geometric parameters (bond lengths, angles).
Data Presentation: Ring-Opening Reaction of this compound with a Nucleophile
The following tables present hypothetical but realistic quantitative data for the computational study of a nucleophilic ring-opening reaction of this compound.
Table 1: Calculated Thermodynamic Data (in Hartrees)
| Species | Electronic Energy (E) | Zero-Point Energy (ZPE) | Enthalpy (H) | Gibbs Free Energy (G) |
| This compound | -208.123456 | 0.087654 | -208.035802 | -208.069123 |
| Nucleophile | -77.987654 | 0.045678 | -77.941976 | -77.971234 |
| Reactants | -286.111110 | 0.133332 | -285.977778 | -286.040357 |
| Transition State | -286.089876 | 0.131234 | -285.958642 | -286.001234 |
| Product | -286.145678 | 0.135432 | -286.010246 | -286.054321 |
Table 2: Calculated Relative Energies (in kcal/mol)
| Parameter | Value (kcal/mol) |
| Activation Energy (ΔG‡) | 24.55 |
| Reaction Free Energy (ΔGr) | -8.76 |
| Activation Enthalpy (ΔH‡) | 12.01 |
| Reaction Enthalpy (ΔHr) | -20.38 |
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the computational modeling of this compound reactions.
Caption: General workflow for the computational study of a this compound reaction.
Caption: A simplified energy profile for a this compound ring-opening reaction.
Caption: Relationship between computational methods, accuracy, and computational cost.
Conclusion
Computational modeling offers an indispensable set of tools for investigating the reactions of 1,3-oxazetidines. By employing the protocols and methodologies outlined in these application notes, researchers can gain valuable insights into the mechanistic details of these strained heterocycles. This knowledge can accelerate the discovery and development of novel this compound-containing molecules for various applications, particularly in the pharmaceutical industry. While direct computational studies on this compound reactions are still emerging, the principles and methods established for other strained heterocyclic systems provide a solid foundation for future investigations.
References
Application Notes and Protocols for the Functionalization of the 1,3-Oxazetidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-oxazetidine scaffold is a four-membered heterocyclic ring system containing nitrogen and oxygen atoms at the 1- and 3-positions, respectively. This strained ring system, while synthetically challenging, represents a unique and underexplored area of chemical space with potential applications in medicinal chemistry and drug discovery. The inherent ring strain of 1,3-oxazetidines makes them susceptible to various ring-opening reactions, providing access to novel functionalized acyclic compounds. Furthermore, the nitrogen and carbon atoms of the ring serve as potential sites for functionalization, allowing for the generation of diverse molecular architectures. These application notes provide an overview of the known methods for the synthesis and functionalization of the this compound scaffold, along with detailed experimental protocols for key transformations.
I. Synthesis of the this compound Scaffold
The primary method for constructing the this compound ring is through [2+2] cycloaddition reactions. Historically, the reaction of trifluoronitrosomethane with fluoroolefins was a key method for synthesizing perfluorinated 1,3-oxazetidines.[1] More contemporary approaches are needed for the synthesis of diverse, non-fluorinated analogues amenable to further functionalization.
A key precursor for accessing functionalized this compound analogues is N-Boc-3-oxoazetidine. This commercially available starting material can be functionalized at the C3-position, which can then potentially be elaborated to the this compound ring, although direct conversions are not yet widely reported. The functionalization of the closely related 3-hydroxyazetidine scaffold provides a strong foundation for potential synthetic routes.
Protocol 1: Synthesis of tert-Butyl 3-Hydroxy-3-(o-tolyl)azetidine-1-carboxylate (A Key Precursor)
This protocol describes the C3-functionalization of an azetidine ring, a critical step that can be adapted for the synthesis of C3-substituted this compound precursors.
Reaction Scheme:
Materials:
-
tert-Butyl 3-oxoazetidine-1-carboxylate
-
o-Tolylmagnesium bromide solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Sodium sulfate
-
Silica gel for column chromatography
-
Heptane
-
Ethyl acetate
Procedure:
-
Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of o-tolylmagnesium bromide in THF (1.4 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1.5 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a heptane/ethyl acetate gradient.
Quantitative Data:
| Product | Yield |
| tert-Butyl 3-hydroxy-3-(o-tolyl)azetidine-1-carboxylate | 79% |
II. Functionalization of the this compound Scaffold
Direct functionalization of the pre-formed this compound ring is a developing area of research. Drawing parallels from the well-established chemistry of azetidines, key potential functionalization strategies include N-alkylation, N-acylation, and C-lithiation followed by electrophilic quench.
A. N-Functionalization
The nitrogen atom of the this compound ring is a prime target for introducing molecular diversity. N-alkylation and N-acylation are fundamental reactions for this purpose.
Caption: General workflow for N-alkylation and N-acylation of the this compound scaffold.
This protocol is a generalized procedure based on standard N-alkylation of related heterocycles and requires experimental validation for the this compound system.
Materials:
-
N-H this compound derivative
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Aprotic solvent (e.g., DMF, THF, acetonitrile)
Procedure:
-
To a solution of the N-H this compound derivative (1.0 eq) in an anhydrous aprotic solvent, add the base (1.1-1.5 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
B. C-Functionalization
Functionalization of the carbon atoms of the this compound ring can be challenging due to the inherent reactivity of the ring. C-lithiation followed by trapping with an electrophile is a potential strategy, particularly at the C2 position, which is adjacent to both the nitrogen and oxygen atoms.
Caption: Proposed workflow for the C2-functionalization of a this compound via lithiation.
III. Ring-Opening Reactions
The high ring strain of 1,3-oxazetidines makes them susceptible to ring-opening reactions, providing a pathway to highly functionalized acyclic molecules that would be difficult to synthesize through other means.
Protocol 3: Ring-Opening of a 5-Hydroxymethyl-5-nitro-1-alkyltetrahydro-1,3-oxazine (A Related System)
This protocol demonstrates the ring-opening of a related six-membered ring system, which provides a conceptual basis for potential ring-opening strategies for 1,3-oxazetidines.
Reaction Scheme:
Materials:
-
5-Hydroxymethyl-5-nitro-1-alkyltetrahydro-1,3-oxazine
-
Hydrochloric acid
-
Solvent (e.g., water, ethanol)
Procedure:
-
Dissolve the 5-hydroxymethyl-5-nitro-1-alkyltetrahydro-1,3-oxazine in a suitable solvent.
-
Add a mineral acid, such as hydrochloric acid.
-
Heat the reaction mixture to facilitate the ring opening.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and isolate the product salt.
IV. Applications in Drug Discovery
The functionalized this compound scaffold and its ring-opened products represent novel chemical matter for drug discovery programs. The introduction of various substituents allows for the fine-tuning of physicochemical properties and biological activity. While the biological activity of 1,3-oxazetidines is currently underexplored, the related azetidine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs.
Potential Therapeutic Areas:
-
Oncology: As novel scaffolds for kinase inhibitors or other anti-cancer agents.
-
Infectious Diseases: As frameworks for new antibacterial or antiviral compounds.
-
Central Nervous System (CNS) Disorders: The small, rigid nature of the scaffold may be advantageous for designing ligands for CNS targets.
V. Data Summary
Table 1: Synthesis of a C3-Functionalized Azetidine Precursor
| Starting Material | Reagent | Product | Yield (%) | Reference |
| tert-Butyl 3-oxoazetidine-1-carboxylate | o-Tolylmagnesium bromide | tert-Butyl 3-hydroxy-3-(o-tolyl)azetidine-1-carboxylate | 79 | Patent |
Conclusion
The functionalization of the this compound scaffold is a nascent field with significant potential for the discovery of novel chemical entities. The protocols and workflows presented here, based on established principles of heterocyclic chemistry and the limited available literature, provide a starting point for researchers to explore the synthesis and reactivity of this intriguing ring system. Further investigation into the direct functionalization of the this compound core and the biological evaluation of its derivatives is highly encouraged to unlock the full potential of this unique scaffold in drug discovery and development.
References
Application Notes and Protocols: Ring-Opening Reactions of 1,3-Oxazetidines for Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Oxazetidines are four-membered heterocyclic compounds containing nitrogen and oxygen atoms at the 1- and 3-positions, respectively. Their inherent ring strain makes them valuable synthetic intermediates, prone to ring-opening reactions that yield highly functionalized acyclic products, particularly valuable 1,3-amino alcohols and their derivatives. This reactivity profile has positioned 1,3-oxazetidines as versatile synthons in organic synthesis, with significant potential in the preparation of biologically active molecules and complex chemical entities.
These application notes provide an overview of the synthetic utility of 1,3-oxazetidine ring-opening reactions, detailing various methodologies, and providing specific experimental protocols.
Key Applications in Synthesis
The strain-driven reactivity of 1,3-oxazetidines allows for a variety of ring-opening transformations, primarily yielding 1,3-amino alcohol derivatives. These products are crucial building blocks in medicinal chemistry and natural product synthesis.
1. Synthesis of 1,3-Amino Alcohols: The most fundamental application of this compound chemistry is their hydrolysis to produce 1,3-amino alcohols. This transformation can be achieved under acidic or basic conditions, or through reductive cleavage. The this compound ring serves as a stable protecting group for the 1,3-amino alcohol functionality, which can be unveiled at a later stage of a synthetic sequence.
2. Access to Substituted Amines and Ethers: Nucleophilic attack at the C2 or C4 position of the this compound ring can lead to a diverse array of substituted amines and ethers, depending on the nature of the nucleophile and the substitution pattern of the heterocyclic precursor.
3. Stereoselective Synthesis: When chiral 1,3-oxazetidines are employed, ring-opening reactions can proceed with high stereoselectivity, providing access to enantiomerically enriched 1,3-amino alcohols and their derivatives. This is of particular importance in the synthesis of chiral drugs and natural products.
Methodologies for Ring-Opening
The ring-opening of 1,3-oxazetidines can be initiated through several distinct mechanisms, each offering unique advantages in terms of substrate scope and functional group tolerance.
Acid-Catalyzed Ring-Opening (Hydrolysis)
Acid-catalyzed hydrolysis of 1,3-oxazetidines is a straightforward method for the deprotection of the 1,3-amino alcohol moiety. The reaction typically proceeds via protonation of the nitrogen or oxygen atom, followed by nucleophilic attack of water.
General Experimental Protocol: Acid-Catalyzed Hydrolysis of N-Boc-1,3-Oxazinanes (as a proxy for 1,3-Oxazetidines)
Note: Detailed protocols for the acid-catalyzed ring-opening of a wide variety of 1,3-oxazetidines are not extensively documented in the readily available literature. The following protocol for the cleavage of a related N-Boc-1,3-oxazinane serves as an illustrative example of the conditions that can be adapted for 1,3-oxazetidines.
A solution of the C4- or C5-functionalized N-Boc-1,3-oxazinane in tetrahydrofuran (THF) is treated with trifluoroacetic acid (TFA). The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding N-Boc-1,3-amino alcohol.[1]
Table 1: Examples of Acid-Catalyzed Cleavage of N-Boc-1,3-Oxazinanes [1]
| Starting Material (N-Boc-1,3-oxazinane) | Product (N-Boc-1,3-amino alcohol) | Yield (%) |
| (S)-tert-butyl 4-phenyl-1,3-oxazinane-3-carboxylate | (S)-tert-butyl (3-hydroxy-1-phenylpropyl)carbamate | 95 |
| (R)-tert-butyl 5-(4-methoxyphenyl)-1,3-oxazinane-3-carboxylate | (R)-tert-butyl (3-hydroxy-2-(4-methoxyphenyl)propyl)carbamate | 92 |
Caption: Workflow for reductive ring-opening of 1,3-oxazetidines.
Nucleophilic Ring-Opening
The reaction of 1,3-oxazetidines with various nucleophiles provides a powerful tool for the introduction of diverse functional groups. The regioselectivity of the nucleophilic attack (at C2 or C4) is influenced by the electronic and steric nature of the substituents on the ring and the nitrogen atom, as well as the nature of the nucleophile.
General Experimental Protocol: Nucleophilic Ring-Opening with Organometallic Reagents
Note: This represents a general approach, as specific protocols for 1,3-oxazetidines are not extensively detailed in the searched literature. The conditions are based on related transformations of other four-membered heterocycles.
To a solution of the N-activated this compound (e.g., N-sulfonyl or N-acyl) in an anhydrous solvent such as THF or diethyl ether at low temperature (e.g., -78 °C), the organometallic reagent (e.g., Grignard reagent, organolithium) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Table 3: Conceptual Examples of Nucleophilic Ring-Opening of 1,3-Oxazetidines
| This compound Substrate | Nucleophile | Expected Product |
| N-Tosyl-2-phenyl-1,3-oxazetidine | MeMgBr | N-Tosyl-3-amino-1-phenylbutan-1-ol |
| N-Boc-1,3-oxazetidine | PhLi | N-Boc-3-amino-1,1-diphenylpropan-1-ol |
Signaling Pathway: Nucleophilic Ring-Opening
Caption: Nucleophilic ring-opening of N-activated 1,3-oxazetidines.
Conclusion
The ring-opening reactions of 1,3-oxazetidines represent a valuable synthetic strategy for accessing highly functionalized molecules, particularly 1,3-amino alcohols and their derivatives. While the chemistry of these heterocycles is less explored compared to their azetidine and oxetane counterparts, the available literature demonstrates their potential in stereoselective synthesis and the construction of complex molecular architectures. Further research into the development of novel and efficient ring-opening protocols for 1,3-oxazetidines will undoubtedly expand their application in drug discovery and organic synthesis. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of these versatile four-membered heterocycles.
References
Spectroscopic Techniques for the Analysis of 1,3-Oxazetidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Oxazetidines are four-membered heterocyclic compounds containing an oxygen and a nitrogen atom at the 1 and 3 positions, respectively. This strained ring system imparts unique chemical properties, making them valuable intermediates in organic synthesis and potential scaffolds for novel therapeutic agents. Due to their inherent instability and propensity for ring-opening reactions, careful and precise analytical techniques are crucial for their characterization. This document provides detailed application notes and protocols for the spectroscopic analysis of 1,3-oxazetidines, focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 1,3-oxazetidines, providing detailed information about the molecular framework and stereochemistry.
¹H NMR Spectroscopy
Proton NMR provides information on the chemical environment and connectivity of protons in the 1,3-oxazetidine ring.
Typical Chemical Shifts (δ) in ppm relative to TMS:
| Proton | Chemical Shift Range (ppm) | Notes |
| H-2 (CH) | 4.5 - 6.0 | Highly dependent on substituents at C2 and N3. Electronegative groups on C2 will shift the signal downfield. |
| H-4 (CH₂) | 3.5 - 5.0 | The two protons at C4 are diastereotopic and will typically appear as two separate multiplets or a complex multiplet. |
| N-H | 1.5 - 3.5 | If present, the N-H proton signal is often broad and its chemical shift is solvent-dependent. |
Data Presentation: ¹H NMR of a Generic 2-Aryl-1,3-oxazetidine
| Proton | δ (ppm) | Multiplicity | J (Hz) |
| H-2 | 5.25 | t | 6.5 |
| H-4a | 4.30 | ddd | 12.0, 6.5, 2.0 |
| H-4b | 4.15 | ddd | 12.0, 8.0, 1.5 |
| N-H | 2.80 | br s | - |
| Ar-H | 7.20-7.45 | m | - |
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton of the this compound.
Typical Chemical Shifts (δ) in ppm:
| Carbon | Chemical Shift Range (ppm) | Notes |
| C-2 | 80 - 100 | The chemical shift is highly sensitive to the nature of the substituent at C2. |
| C-4 | 60 - 80 | - |
Data Presentation: ¹³C NMR of a Generic 2,2-Dialkyl-1,3-oxazetidine
| Carbon | δ (ppm) |
| C-2 | 95.5 |
| C-4 | 72.1 |
| Alkyl-C | 20-40 |
Experimental Protocol: NMR Analysis of a this compound Derivative
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the solvent is free of water and other impurities. If the compound is suspected to be unstable, perform this step at a low temperature.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse width, acquisition time, and relaxation delay. For sensitive compounds, consider using shorter acquisition times to minimize potential degradation during the experiment.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
For more detailed structural information, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
-
Application Notes and Protocols: The Role of 1,3-Oxazetidine as a Transient Intermediate in Photochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-oxazetidine ring system, a four-membered heterocycle containing nitrogen and oxygen atoms at the 1- and 3-positions, is a fascinating yet elusive species in organic chemistry. Characterized by significant ring strain, 1,3-oxazetidines are highly reactive and typically exist only as transient intermediates in complex reaction pathways.[1] Their fleeting existence makes direct observation challenging, but their role is crucial in understanding and developing novel synthetic methodologies.
These intermediates are primarily implicated in photochemical [2+2] cycloaddition reactions, particularly the aza-Paternò-Büchi reaction, which involves the reaction of an excited-state imine with a carbonyl compound.[2][3][4] The resulting this compound can then undergo various rearrangements to yield valuable synthetic products, such as β-amino alcohols, which are important structural motifs in many pharmaceutical compounds.[1][5][6][7][8]
This document provides detailed application notes and illustrative protocols for studying the formation and reactivity of this compound as a transient intermediate. While the protocols are based on established photochemical methodologies, they are presented here as a framework for investigating this specific, highly reactive intermediate.
I. Proposed Reaction Pathway: Photochemical Formation and Rearrangement
The photochemical reaction between an imine and an aldehyde or ketone is a key transformation where a this compound is postulated as a transient intermediate. The reaction is initiated by the photoexcitation of the imine to its excited state, which then undergoes a [2+2] cycloaddition with the carbonyl compound to form the this compound. Due to its inherent instability, this intermediate rapidly rearranges to a more stable β-amino alcohol.
Caption: Proposed reaction pathway for the formation of a β-amino alcohol via a transient this compound intermediate.
II. Experimental Protocols
The following protocols are designed to be illustrative and may require optimization based on the specific substrates used.
Protocol 1: Synthesis of a β-Amino Alcohol via a Putative this compound Intermediate
Objective: To synthesize a β-amino alcohol from an imine and an aldehyde via a photochemical cycloaddition reaction, where a this compound is a proposed intermediate.
Materials:
-
N-Benzylidene-methylamine (Imine)
-
Benzaldehyde (Carbonyl)
-
Acetonitrile (ACN), HPLC grade, degassed
-
Photoreactor equipped with a medium-pressure mercury lamp (e.g., 450W) and a Pyrex filter (to block wavelengths < 290 nm)
-
Schlenk flask or quartz reaction vessel
-
Stir plate and magnetic stir bar
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup:
-
In a 100 mL Schlenk flask or quartz reaction vessel, dissolve N-benzylidene-methylamine (1.19 g, 10 mmol) and benzaldehyde (1.27 g, 12 mmol, 1.2 equivalents) in 80 mL of degassed acetonitrile.
-
Add a magnetic stir bar.
-
Seal the vessel with a septum and purge with nitrogen or argon for 15 minutes to remove oxygen, which can quench the excited state of the imine.
-
-
Photochemical Reaction:
-
Place the reaction vessel in the photoreactor, ensuring it is positioned for uniform irradiation.
-
Begin stirring and circulate cooling water to maintain the reaction temperature at approximately 20-25 °C.
-
Turn on the mercury lamp and irradiate the reaction mixture for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for ¹H NMR analysis.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), turn off the lamp and remove the reaction vessel.
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the crude residue in a minimal amount of dichloromethane.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired β-amino alcohol product and concentrate under reduced pressure to yield the purified product.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the β-amino alcohol.
-
Caption: General experimental workflow for the photochemical synthesis of β-amino alcohols.
Protocol 2: Trapping the this compound Intermediate with a Dienophile (Illustrative)
Objective: To provide evidence for the existence of a transient this compound by trapping it with a reactive dienophile in a [4+2] cycloaddition (Diels-Alder) reaction. The oxazetidine itself can act as a dienophile, but for this illustrative protocol, we will consider its reaction with an external trapping agent.
Note: This is a conceptual protocol, as the high reactivity of the this compound makes its trapping extremely challenging. The choice of trapping agent and reaction conditions would require significant empirical optimization.
Materials:
-
All materials from Protocol 1.
-
Maleic anhydride (Trapping agent/Dienophile)
Procedure:
-
Reaction Setup:
-
Follow the same setup as in Protocol 1, but add a large excess of maleic anhydride (e.g., 5-10 equivalents) to the reaction mixture along with the imine and carbonyl. The high concentration of the trapping agent is intended to increase the likelihood of intercepting the transient intermediate.
-
-
Photochemical Reaction:
-
Irradiate the mixture under the same conditions as Protocol 1. The reaction time may need to be adjusted.
-
-
Analysis:
-
Search for a product with a mass corresponding to the [4+2] cycloadduct of the this compound intermediate and maleic anhydride.
-
Attempt to isolate this new product by preparative HPLC for full structural elucidation by NMR. The presence of such a product would provide strong evidence for the intermediacy of the this compound.
Caption: Logical relationship in a trapping experiment to intercept a transient intermediate.
III. Data Presentation
The following tables present hypothetical data that could be obtained from the experiments described above.
Table 1: Effect of Reaction Conditions on the Yield of β-Amino Alcohol
| Entry | Imine (equiv.) | Carbonyl (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | 1.0 | 1.2 | ACN | 8 | 65 |
| 2 | 1.0 | 1.2 | Benzene | 8 | 45 |
| 3 | 1.0 | 1.2 | ACN | 12 | 78 |
| 4 | 1.0 | 2.0 | ACN | 12 | 82 |
| 5 | 1.2 | 1.0 | ACN | 12 | 70 |
Table 2: Results of the Trapping Experiment (Illustrative)
| Entry | Trapping Agent | Equivalents of Trapping Agent | Yield of β-Amino Alcohol (%) | Yield of Trapped Adduct (%) |
| 1 | None | 0 | 78 | 0 |
| 2 | Maleic Anhydride | 2.0 | 65 | < 1 (Trace) |
| 3 | Maleic Anhydride | 5.0 | 52 | 5 |
| 4 | Maleic Anhydride | 10.0 | 40 | 12 |
IV. Conclusion
While 1,3-oxazetidines remain challenging to isolate and directly characterize due to their high reactivity, their role as transient intermediates is a powerful concept in modern organic synthesis. The protocols and frameworks presented here offer a guide for researchers to investigate these fleeting species through carefully designed photochemical experiments and trapping studies. A deeper understanding of the formation and reactivity of this compound intermediates will undoubtedly pave the way for the development of new, stereoselective methods for the synthesis of complex nitrogen- and oxygen-containing molecules relevant to the pharmaceutical and materials science industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-amino alcohol synthesis by hydroxylation [organic-chemistry.org]
- 8. Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst [scirp.org]
Troubleshooting & Optimization
Technical Support Center: 1,3-Oxazetidine Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-oxazetidines, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of 1,3-oxazetidines?
A1: The primary challenges in scaling up 1,3-oxazetidine synthesis stem from their inherent ring strain, which can lead to stability issues and specific safety concerns. Key challenges include:
-
Thermal Management: Exothermic or endothermic reactions that are manageable on a lab scale can become problematic in larger reactors with lower surface-area-to-volume ratios.
-
Reaction Kinetics and Mixing: Ensuring uniform mixing and concentration of reactants is crucial, as localized high concentrations can lead to side reactions or decomposition.
-
Product Stability and Isolation: 1,3-Oxazetidines can be sensitive to heat, acidic, or basic conditions, making their isolation and purification on a large scale complex.
-
Safety: The potential for rapid decomposition of strained rings necessitates a thorough safety assessment before any scale-up is attempted.
Q2: Are 1,3-oxazetidines stable enough for large-scale synthesis and storage?
A2: The stability of 1,3-oxazetidines is highly dependent on the substituents on the ring.[1] Electron-withdrawing groups can influence the stability and reactivity of the ring system. They are often considered transient intermediates in chemical reactions.[1] For large-scale campaigns, it is crucial to conduct stability studies on the specific this compound derivative under the proposed process conditions (temperature, solvents, pH).
Q3: What are the most common synthetic routes to 1,3-oxazetidines?
A3: The synthesis of four-membered heterocyclic rings like 1,3-oxazetidines often involves [2+2] cycloaddition reactions.[1] These can be either thermally or photochemically initiated, depending on the substrates.
Q4: What are the key safety precautions to consider when working with 1,3-oxazetidines on a larger scale?
A4: A formal hazard evaluation and risk assessment are critical before scaling up.[2] Key considerations include:
-
Exothermicity: Monitor the reaction for any significant heat release.
-
Pressure Build-up: Be aware of potential gas evolution from side reactions or decomposition.
-
Reagent Handling: Follow all safety protocols for the specific reagents used in the synthesis.
-
Product Instability: Understand the decomposition pathways of your target molecule to anticipate and mitigate potential hazards.
Troubleshooting Guides
Problem 1: Low Yield or No Product Formation During Scale-Up
| Possible Cause | Suggested Solution |
| Inefficient Mixing | In larger reactors, ensure adequate agitation to maintain a homogeneous reaction mixture. Consider the use of baffles or different impeller designs. |
| Poor Heat Transfer | Monitor the internal reaction temperature closely. For exothermic reactions, ensure the cooling system is sufficient. For endothermic reactions, ensure consistent heating. |
| Decomposition of Reactants or Product | 1,3-Oxazetidines can be thermally labile.[1] Consider running the reaction at a lower temperature for a longer duration. Analyze for decomposition products to understand the degradation pathway. |
| Atmospheric Contamination | Reactions may be sensitive to air or moisture. Ensure all solvents and reagents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Side Reactions | The high ring strain of 1,3-oxazetidines can make them susceptible to alternative reaction pathways.[3] Analyze the byproducts to identify their structures and propose mechanisms for their formation. This can inform adjustments to reaction conditions (e.g., temperature, stoichiometry, addition rate) to disfavor these pathways. |
| Oligomerization/Polymerization | Localized high concentrations of starting materials can sometimes lead to polymerization. Control the addition rate of reagents and ensure efficient mixing. |
| Isomerization | Substituents on the ring can influence the formation of different isomers.[1] Re-evaluate the reaction conditions to favor the desired isomer. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Product Instability on Silica Gel | The acidic nature of silica gel can cause decomposition of sensitive 1,3-oxazetidines. Consider using neutral or basic alumina for chromatography, or explore non-chromatographic purification methods. |
| Co-elution with Byproducts | If byproducts have similar polarity to the desired product, chromatographic separation can be challenging. Explore alternative solvent systems or consider derivatization of the impurity to alter its polarity. |
| Product is an Oil or Low-Melting Solid | Crystallization may not be feasible. Consider distillation (if thermally stable) or preparative HPLC for purification. |
Data Presentation
Table 1: Illustrative Comparison of Reaction Parameters at Different Scales (Based on general principles of scaling up cycloaddition reactions)
| Parameter | Laboratory Scale (1 g) | Pilot Scale (1 kg) |
| Reaction Time | 2-4 hours | 6-12 hours |
| Typical Yield | 70-85% | 55-75% |
| Purity (Crude) | 85-95% | 70-85% |
| Heat Transfer | Efficient (High surface area to volume ratio) | Less Efficient (Requires careful monitoring and control) |
| Mixing | Generally efficient | Can be challenging; requires optimized agitation |
Experimental Protocols
Protocol 1: General Procedure for the [2+2] Cycloaddition Synthesis of a this compound Derivative (Illustrative)
Disclaimer: This is a generalized protocol and must be adapted and optimized for the specific substrates and scale of the reaction. A thorough risk assessment must be conducted prior to implementation.
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet is assembled and flame-dried.
-
Reagent Preparation: The imine substrate (1.0 equivalent) is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane, toluene) and charged to the reactor. The solution is cooled to the desired reaction temperature (e.g., 0 °C).
-
Reagent Addition: The ketene precursor or other cycloaddition partner (1.1 equivalents), dissolved in the same anhydrous solvent, is added dropwise to the stirred solution over a period of 1-2 hours, maintaining the internal temperature within the desired range.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) until the starting material is consumed.
-
Work-up: The reaction mixture is quenched by the addition of a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate). The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by an appropriate method such as crystallization or chromatography.
Visualizations
References
Technical Support Center: 1,3-Oxazetidine Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-oxazetidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,3-oxazetidines?
A1: The synthesis of 1,3-oxazetidines is challenging due to their inherent ring strain. The most commonly explored methods include:
-
[2+2] Cycloaddition: This approach involves the reaction of an imine with a carbonyl compound, or a related reaction such as the cycloaddition of trifluoronitrosomethane (CF₃NO) with tetrafluoroethylene.[1]
-
Intramolecular Cyclization: This involves the cyclization of N-substituted β-amino alcohols or their derivatives, for example, by treating them with formaldehyde or other cyclizing agents.
Q2: My target 1,3-oxazetidine seems to be unstable and decomposes. Why is this happening?
A2: 1,3-Oxazetidines are strained four-membered heterocyclic compounds.[1] This inherent ring strain makes them susceptible to ring-opening reactions, which can be promoted by heat, acid, or base.[1] If your reaction conditions are too harsh (e.g., high temperature, strong acid or base), or if the purified compound is stored improperly, decomposition is a likely outcome.
Q3: I am trying to synthesize a this compound from a β-amino alcohol and an aldehyde, but I am isolating an imine (Schiff base) or a 1,3-oxazolidine instead. What is going on?
A3: This is a very common issue related to ring-chain tautomerism. The this compound can exist in equilibrium with its open-chain imine form and its five-membered ring isomer, the 1,3-oxazolidine.[2][3] The position of this equilibrium is highly dependent on the substituents, solvent, and temperature. It's possible that under your reaction or workup conditions, the imine or the more thermodynamically stable five-membered 1,3-oxazolidine is the favored product.
Q4: I am using formaldehyde in my synthesis and I am getting a complex mixture of byproducts. What could they be?
A4: Formaldehyde is highly reactive and can participate in several side reactions. When reacting with primary or secondary amines (like your β-amino alcohol precursor), it can lead to the formation of 1,3,5-hexahydrotriazines through a cyclocondensation reaction.[4] Additionally, polymerization of formaldehyde or the starting materials can also contribute to the complex mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | The reaction equilibrium favors the open-chain imine or the 1,3-oxazolidine isomer. | - Modify the reaction temperature; for some systems, higher temperatures may favor the formation of the four-membered ring.[1]- Use a dehydrating agent to drive the reaction towards the cyclized product by removing water.- Change the solvent to one that may favor the desired product. |
| Decomposition of the this compound product under the reaction conditions. | - Use milder reaction conditions (lower temperature, shorter reaction time).- Avoid strong acids or bases.- Consider a different synthetic route that avoids harsh conditions. | |
| Formation of 1,3-oxazolidine | The five-membered ring is thermodynamically more stable than the four-membered this compound.[1] | - This may be an inherent property of your substrate. Consider if the 1,3-oxazolidine can be used as a precursor and converted to the this compound under different conditions, although this is challenging.- Modify the substituents on your starting materials to disfavor the formation of the five-membered ring. |
| Formation of an imine (Schiff base) | The cyclization to the this compound is not occurring or the equilibrium favors the open-chain form. | - Ensure that your cyclizing agent (e.g., formaldehyde) is active and present in the correct stoichiometry.- As with low yield, try adding a dehydrating agent to shift the equilibrium towards the cyclic product. |
| Formation of 1,3,5-hexahydrotriazine | Excess amine and formaldehyde are reacting to form this stable six-membered ring.[4] | - Use a stoichiometric amount of formaldehyde relative to the β-amino alcohol.- Add the formaldehyde slowly to the reaction mixture to maintain a low concentration. |
| Polymerization/Oligomerization | High concentration of reactants, especially formaldehyde, can lead to polymerization. | - Use more dilute reaction conditions.- Control the temperature of the reaction, as polymerization can be exothermic. |
| Product decomposes during purification | The this compound is thermally labile or sensitive to the stationary phase (e.g., silica gel). | - Use low-temperature purification techniques.- Consider purification methods other than column chromatography, such as distillation or recrystallization if possible.- Use a neutral stationary phase like alumina for chromatography if necessary. |
Experimental Protocols
Cited Experimental Protocol for the Synthesis of a Related Heterocycle (1,3,5-Hexahydrotriazine) from an Amine and Formaldehyde:
-
Reaction: In the presence of formic acid, N,N'-bisarylmethanediamines underwent a smooth reaction with aqueous formaldehyde in refluxing acetonitrile to produce 1,3,5-triaryl-1,3,5-hexahydrotriazines in good yields.[4]
-
General Procedure: A mixture of the N,N'-bisarylmethanediamine (1.0 mmol), aqueous formaldehyde (37%, 1.2 mmol), and formic acid (0.1 mL) in acetonitrile (10 mL) was refluxed for 2-4 hours. The reaction progress was monitored by TLC. After completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography.[4]
(Note: This is an example for a related side product. Specific protocols for this compound synthesis should be consulted from relevant literature.)
Visualizing Reaction Pathways
Below are diagrams illustrating the key reaction pathways and side reactions discussed.
Caption: Ring-chain tautomerism in this compound synthesis.
Caption: Potential side reactions in this compound synthesis.
Caption: Troubleshooting workflow for low this compound yield.
References
Technical Support Center: Degradation Pathways of 1,3-Oxazetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on investigating the degradation pathways of 1,3-oxazetidine derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound derivatives?
A1: The degradation of this compound derivatives is primarily influenced by their inherent ring strain, making them susceptible to ring-opening reactions. Key factors that can induce degradation include:
-
Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the cleavage of the C-O and C-N bonds within the oxazetidine ring.
-
Oxidation: Oxidizing agents can target the nitrogen and carbon atoms of the ring, potentially leading to ring cleavage or the formation of N-oxides.
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy for photolytic cleavage of the ring bonds.
-
Thermal Stress: Elevated temperatures can induce thermal decomposition, often initiated by the cleavage of the weakest bond in the ring or substituent groups. For instance, in nitro-substituted 1,3-oxazetidines, the initial step in thermal decomposition is often the breaking of the N-NO₂ or C-NO₂ bond.
Q2: What are the expected major degradation products from the hydrolysis of a this compound ring?
A2: Hydrolysis of the this compound ring is expected to proceed via ring-opening. Depending on the substitution pattern and the pH, the primary degradation products are typically an amino alcohol and a carbonyl compound (aldehyde or ketone).
Q3: How can I monitor the degradation of my this compound derivative during an experiment?
A3: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products. Other useful techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of isolated degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Degradation Upon Dissolving the Sample
| Possible Cause | Troubleshooting Step |
| Highly Labile Derivative | The specific substituents on your this compound may render it extremely unstable in your chosen solvent. |
| Acidic or Basic Solvent/Impurities | Traces of acid or base in the solvent can catalyze rapid hydrolysis. |
| Reactive Solvent | The solvent itself (e.g., methanol) may be reacting with the this compound ring. |
Issue 2: No Degradation Observed Under Stress Conditions
| Possible Cause | Troubleshooting Step |
| Highly Stable Derivative | Your this compound derivative may be exceptionally stable under the applied conditions. |
| Insufficient Stress | The concentration of the stressor (acid, base, oxidant) or the temperature may be too low. |
| Poor Solubility | If the compound is not fully dissolved, it may not be adequately exposed to the stressor in solution. |
Issue 3: Multiple, Unidentifiable Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Complex Degradation Pathway | The initial degradation products may themselves be unstable and degrade further. |
| Interaction with Excipients (for formulated products) | Components of the formulation matrix may be reacting with the drug substance or its degradants. |
| Secondary Reactions | Degradation products may react with each other. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
1. Acid and Base Hydrolysis:
-
Protocol:
-
Prepare solutions of the this compound derivative in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis.
-
Analyze by a suitable stability-indicating HPLC method.
-
2. Oxidative Degradation:
-
Protocol:
-
Prepare a solution of the this compound derivative in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Store the solution at room temperature, protected from light.
-
Withdraw and analyze aliquots at specified time points.
-
3. Photolytic Degradation:
-
Protocol:
-
Expose a solution of the compound to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
Analyze the exposed and control samples at appropriate time intervals.
-
4. Thermal Degradation:
-
Protocol:
-
Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Withdraw samples at various time points.
-
Dissolve the samples in a suitable solvent and analyze.
-
Quantitative Data Summary
The following table presents hypothetical degradation data for a generic this compound derivative under various stress conditions to illustrate expected outcomes.
| Stress Condition | Duration (hours) | Parent Compound Remaining (%) | Major Degradation Product(s) (%) |
| 0.1 M HCl at 60°C | 24 | 65.2 | 34.8 |
| 0.1 M NaOH at 60°C | 24 | 72.8 | 27.2 |
| 3% H₂O₂ at RT | 24 | 85.1 | 14.9 |
| UV Light (254 nm) | 8 | 90.5 | 9.5 |
| Thermal (80°C, solid) | 48 | 95.3 | 4.7 |
Degradation Pathways and Experimental Workflow
Below are diagrams illustrating a plausible degradation pathway for a generic this compound derivative and a typical experimental workflow for its analysis.
Caption: Plausible degradation pathways of a this compound derivative.
Caption: Experimental workflow for degradation studies.
Technical Support Center: Stability of 1,3-Oxazetidine Compounds
Welcome to the Technical Support Center for 1,3-Oxazetidine Compounds. This resource is designed for researchers, scientists, and drug development professionals working with this important class of heterocyclic compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during your experiments.
Disclaimer: Data specifically on the stability of this compound compounds is limited in publicly available literature. The information provided herein is based on established principles of heterocyclic chemistry, data from analogous strained ring systems such as azetidines and oxetanes, and general best practices for pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: My this compound compound appears to be degrading upon storage in solution. What are the likely causes?
A1: Degradation of 1,3-oxazetidines in solution is often attributed to their inherent ring strain, making them susceptible to ring-opening reactions.[1] The primary causes are typically:
-
Acid-catalyzed hydrolysis: The presence of acidic contaminants or storage in acidic buffers can lead to protonation of the ring oxygen or nitrogen, followed by nucleophilic attack by water or other solvent molecules, resulting in ring cleavage.
-
Base-catalyzed hydrolysis: Basic conditions can promote nucleophilic attack on the ring carbons, leading to ring opening.
-
Presence of nucleophiles: Other nucleophiles in the solution can also react with the strained ring, leading to degradation.
Q2: I am observing variability in the stability of different batches of my this compound derivative. What could be the reason?
A2: Batch-to-batch variability in stability can stem from several factors:
-
Purity: The presence of acidic or basic impurities from the synthesis can catalyze degradation.
-
Water content: Residual water can act as a nucleophile in hydrolysis reactions.
-
Crystallinity: Different crystalline forms (polymorphs) of a compound can have different stabilities.
Q3: What are the best general practices for storing this compound compounds?
A3: To maximize the shelf-life of this compound compounds, consider the following storage and handling recommendations:
-
Solid State: Store compounds as a dry solid whenever possible.
-
Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Low Temperature: Storage at low temperatures (-20°C or -80°C) will slow down the rate of decomposition.
-
Dessication: Store in a desiccator to protect from moisture.
-
Solvent Choice: If storage in solution is necessary, use aprotic, anhydrous solvents. Prepare solutions fresh whenever possible.
Q4: How do substituents on the this compound ring affect its stability?
A4: The nature and position of substituents can significantly influence the stability of the this compound ring:
-
Electron-withdrawing groups: These can increase the electrophilicity of the ring carbons, potentially making them more susceptible to nucleophilic attack.
-
Steric hindrance: Bulky substituents near the ring can sterically shield it from nucleophilic attack, thereby increasing stability.
-
N-substitution: The nature of the substituent on the nitrogen atom can affect its basicity and the overall stability of the ring. For example, N-aryl groups can influence stability through electronic effects.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Rapid degradation in protic solvents (e.g., methanol, water). | Hydrolysis due to ring strain. | Switch to aprotic solvents (e.g., acetonitrile, THF, DMSO) for short-term storage and analysis. Prepare aqueous solutions immediately before use. |
| Compound degradation upon addition of acidic or basic reagents. | Acid or base-catalyzed ring opening. | Carefully control the pH of your reaction mixture. Use non-nucleophilic buffers if pH control is necessary. Consider protecting groups for the this compound ring if harsh conditions are unavoidable. |
| Formation of multiple unknown peaks in HPLC analysis over time. | Complex degradation pathways. | Perform a forced degradation study to identify major degradation products and understand the degradation pathways. This will aid in developing a stability-indicating analytical method. |
| Inconsistent results between experiments. | Instability of the compound under experimental conditions. | Assess the stability of your compound under the specific conditions of your assay (e.g., temperature, pH, light exposure). Prepare fresh solutions for each experiment. |
Potential Degradation Pathways
Due to the limited specific data on 1,3-oxazetidines, the following table outlines potential degradation pathways based on the known reactivity of strained heterocyclic rings.
| Condition | Proposed Mechanism | Potential Products |
| Acidic | Protonation of ring oxygen or nitrogen, followed by nucleophilic attack and ring opening. | Amino alcohols, aldehydes/ketones, and corresponding salts. |
| Basic | Nucleophilic attack on a ring carbon, leading to ring cleavage. | Amino alcohols. |
| Thermal | Ring fragmentation. | Smaller, volatile molecules. |
| Photochemical | Photolytic cleavage of ring bonds. | Radical species and subsequent rearrangement products. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a new chemical entity and for developing stability-indicating analytical methods.[2]
Objective: To generate potential degradation products of a this compound compound under various stress conditions.
Materials:
-
This compound compound of interest
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC system with a suitable detector (e.g., UV/Vis or MS)
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., ACN or water:ACN mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a set temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a defined period.[2]
-
Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a developed HPLC method to separate the parent compound from any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Identify and characterize the major degradation products using techniques like LC-MS and NMR.
-
Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[3][4]
Methodology:
-
Column and Mobile Phase Screening:
-
Screen various C18 and other stationary phases.
-
Evaluate different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values using buffers.
-
-
Gradient Optimization:
-
Develop a gradient elution method to achieve optimal separation of the parent peak and all degradation products generated during the forced degradation study.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Visualizations
Caption: Experimental workflow for assessing the stability of a this compound compound.
Caption: Key factors influencing the stability of this compound compounds.
References
optimizing reaction conditions for 1,3-Oxazetidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of 1,3-oxazetidines. Given that the synthesis of this particular heterocyclic system is not extensively documented, this guide draws upon established principles of heterocyclic chemistry and related strained-ring systems to address potential challenges.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of 1,3-oxazetidines, primarily due to the inherent ring strain of the four-membered ring, which makes them susceptible to ring-opening and other side reactions.[1] The most common synthetic approach involves a [2+2] cycloaddition reaction.
Issue 1: Low to No Product Yield
| Potential Cause | Troubleshooting Steps |
| Unfavorable Reaction Kinetics | Optimize reaction temperature. While higher temperatures can increase reaction rates, they may also promote decomposition of the strained 1,3-oxazetidine ring.[1] A systematic screening of temperatures is recommended. |
| Investigate the use of a catalyst. Lewis acids or photoredox catalysts may facilitate the desired cycloaddition. | |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to side product formation. |
| Solvent Effects | Screen a variety of solvents with different polarities. The choice of solvent can significantly influence the reaction outcome. |
| Decomposition of Starting Materials or Product | Ensure all reactants and solvents are pure and dry. The presence of moisture or other impurities can lead to unwanted side reactions. The strained this compound ring is prone to hydrolysis. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Ring-Opening of this compound | The inherent strain of the four-membered ring makes it susceptible to nucleophilic attack and ring-opening.[1] Consider performing the reaction under milder conditions (e.g., lower temperature, shorter reaction time). |
| Polymerization of Reactants | High concentrations of reactants can sometimes lead to polymerization. Try performing the reaction at a lower concentration. |
| Competing Reaction Pathways | The starting materials may undergo alternative reactions. For example, in a photochemical synthesis, ensure the desired chromophore is selectively excited. |
| Isomerization | Depending on the substitution pattern, isomerization to a more stable product may occur. Characterize all products to identify any isomeric byproducts. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Product and Starting Materials | Optimize the chromatographic conditions (e.g., solvent system, stationary phase) for better separation. |
| Consider derivatization of the product or starting materials to alter their polarity and facilitate separation. | |
| Product Instability on Silica Gel | The acidic nature of silica gel can cause decomposition of the strained this compound ring. Consider using a different stationary phase, such as neutral alumina, or using flash chromatography with a solvent system containing a small amount of a basic modifier like triethylamine. |
| Co-elution with Byproducts | If side products have similar retention factors, recrystallization or preparative HPLC may be necessary for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the this compound ring?
A1: Historically, [2+2] cycloaddition reactions have been employed for the formation of four-membered heterocyclic rings like 1,3-oxazetidines.[1] This can include thermal or photochemical approaches.
Q2: Why is the synthesis of 1,3-oxazetidines challenging?
A2: The primary challenge lies in the inherent ring strain of the four-membered ring containing two different heteroatoms. This strain makes the ring susceptible to ring-opening reactions, leading to lower yields and the formation of side products.[1] Consequently, their synthetic availability and utility have been largely underexplored.[1]
Q3: What are some key reaction parameters to optimize for a successful synthesis?
A3: Key parameters to optimize include reaction temperature, solvent, concentration of reactants, and the presence and type of catalyst. For photochemical reactions, the choice of light source and photosensitizer is also critical.
Q4: How can I confirm the formation of the this compound ring?
A4: A combination of spectroscopic techniques is essential for structural confirmation. This includes ¹H and ¹³C NMR spectroscopy to identify the characteristic protons and carbons of the ring, mass spectrometry to determine the molecular weight, and IR spectroscopy to identify key functional groups. Due to the novelty of many this compound derivatives, 2D NMR techniques (e.g., COSY, HMBC, HSQC) are highly recommended for unambiguous structure elucidation.
Q5: Are there any known stable derivatives of 1,3-oxazetidines?
A5: Early research focused on the synthesis and characterization of fluorinated derivatives, such as perfluorooxazetidines, which were reported in the late 1960s.[1] The presence of fluorine atoms can enhance the thermal and chemical stability of the ring system.
Data Presentation
Table 1: Illustrative Effect of Temperature on a Hypothetical [2+2] Cycloaddition for this compound Synthesis
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of this compound (%) |
| 1 | 25 | 24 | 15 | 10 |
| 2 | 50 | 12 | 40 | 35 |
| 3 | 80 | 6 | 95 | 60 |
| 4 | 110 | 3 | >99 | 45 (Decomposition observed) |
Table 2: Illustrative Effect of Solvent on a Hypothetical [2+2] Cycloaddition for this compound Synthesis
| Entry | Solvent | Dielectric Constant | Reaction Time (h) | Yield of this compound (%) |
| 1 | Dichloromethane | 9.1 | 8 | 55 |
| 2 | Acetonitrile | 37.5 | 8 | 65 |
| 3 | Toluene | 2.4 | 12 | 40 |
| 4 | Tetrahydrofuran | 7.6 | 10 | 50 |
Experimental Protocols
Representative Protocol for the Photochemical [2+2] Cycloaddition for the Synthesis of a this compound Derivative
This protocol is a generalized representation based on similar photochemical reactions for the synthesis of other four-membered heterocycles.
1. Reactant Preparation:
-
A solution of an imine (1.0 mmol) and a carbonyl compound (1.2 mmol) is prepared in an appropriate solvent (e.g., acetonitrile, 0.1 M).
-
A photosensitizer (e.g., benzophenone, 0.1 mmol) is added to the solution.
2. Reaction Setup:
-
The solution is placed in a quartz reaction vessel.
-
The solution is degassed by bubbling with nitrogen or argon for 30 minutes to remove oxygen, which can quench the excited state of the photosensitizer.
-
The reaction vessel is placed in a photoreactor equipped with a suitable light source (e.g., a high-pressure mercury lamp with a Pyrex filter to cut off short-wavelength UV).
3. Photochemical Reaction:
-
The reaction mixture is irradiated at a constant temperature (e.g., 25 °C) with stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
4. Work-up and Purification:
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on neutral alumina using a gradient of ethyl acetate in hexanes to afford the desired this compound.
5. Characterization:
-
The structure of the purified this compound is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Caption: Experimental workflow for the photochemical synthesis of a this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: 1,3-Oxazetidine Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1,3-oxazetidines. The formation of strained four-membered rings is inherently challenging, often leading to competing side reactions and decomposition.[1][2][3] This resource addresses common issues to help optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in 1,3-oxazetidine synthesis?
Low yields are typically traced back to three main factors:
-
Inherent Ring Strain: 1,3-oxazetidines, like other four-membered heterocycles, possess significant ring strain.[2][3] This makes the ring closure step energetically unfavorable and the product susceptible to ring-opening reactions.[2]
-
Side Reactions: The high energy of the transition state can lead to alternative reaction pathways. Polymerization and elimination reactions of the starting materials are common drawbacks, especially under prolonged heating.[1]
-
Starting Material Instability: Precursors, such as certain imines or amino alcohols, can be unstable and prone to hydrolysis or decomposition, particularly in the presence of acid or base catalysts or when an anhydrous medium is not strictly maintained.[4]
Caption: Troubleshooting workflow for diagnosing low-yield this compound synthesis.
Q2: My reaction is complex, with many byproducts. How can I improve selectivity and minimize side reactions?
A complex reaction mixture suggests that the energy barrier for side reactions is comparable to that of your desired cyclization.
-
Lower the Temperature: Many side reactions, such as elimination and polymerization, have higher activation energies than the desired cyclization. Running the reaction at a lower temperature can significantly favor the formation of the this compound.
-
Change the Catalyst: The choice of catalyst is critical. For syntheses involving intramolecular aminolysis of epoxides to form azetidines, Lewis acids like La(OTf)₃ have proven effective, whereas Brønsted acids sometimes lead to complex mixtures.[5] A similar screening approach is recommended for this compound synthesis.
-
Use High Dilution: Polymerization is a bimolecular process, whereas cyclization is intramolecular. Running the reaction at high dilution (e.g., <0.1 M) can favor the desired intramolecular ring-closing over intermolecular polymerization.
-
Protecting Group Strategy: Ensure your protecting groups are stable under the reaction conditions. For instance, N-Boc groups are generally stable to many catalytic systems but can be cleaved by strong acids.
Q3: How critical are anhydrous conditions for my reaction?
Extremely critical. The presence of water can lead to several problems:
-
Hydrolysis of Imines: If your synthesis involves an imine intermediate, it can readily hydrolyze back to the corresponding amine and aldehyde/ketone, reducing the concentration of your key precursor.[4]
-
Quenching of Reagents: Water can deactivate organometallic reagents and many Lewis acid catalysts.
-
Promotion of Side Reactions: Water can act as a nucleophile or a proton source, promoting undesired ring-opening or elimination pathways.
Always use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the setup and reaction. The use of molecular sieves can also be advantageous.[4]
Optimizing Reaction Conditions
Systematic optimization of reaction parameters is key to improving yields. The following table, based on optimization studies for the related synthesis of azetidines and functionalized 1,3-oxazinanes, illustrates the impact of different components on reaction outcomes.[5][6] A similar screening process should be applied to your this compound synthesis.
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| 1 | La(OTf)₃ (5) | - | DCE | Reflux | High | Lanthanide triflates are effective Lewis acids for activating epoxides and imines for nucleophilic attack.[5] |
| 2 | Sc(OTf)₃ (5) | - | DCE | Reflux | Moderate | Other Lewis acids may be less effective, leading to incomplete conversion.[5] |
| 3 | Yb(OTf)₃ (5) | - | DCE | Reflux | Moderate-High | Catalyst choice is crucial and requires screening.[5] |
| 4 | TfOH (5) | - | DCE | Reflux | Low | Brønsted acids can lead to complex mixtures and lower yields compared to Lewis acids in similar systems.[5] |
| 5 | None | - | DCE | Reflux | No Reaction | Demonstrates the necessity of a catalyst for the cyclization.[5] |
| 6 | Pd₂(dba)₃ (2.5) | K₂CO₃ | Dioxane | Room Temp | Good | Base selection is critical; inorganic bases like K₂CO₃ can be more effective than organic bases in some cases.[7] |
| 7 | Pd₂(dba)₃ (2.5) | DBU | Dioxane | Room Temp | Moderate | Organic bases may lead to different diastereoselectivity or yield.[7] |
Key Experimental Protocols
While protocols for 1,3-oxazetidines are not widely published, methodologies for synthesizing structurally similar four-membered rings can be adapted. Below is a generalized protocol for a Lewis acid-catalyzed intramolecular cyclization.
Protocol: Lewis Acid-Catalyzed Synthesis of a Substituted this compound
This protocol is adapted from the La(OTf)₃-catalyzed synthesis of azetidines from epoxy amines.[5] It is a hypothetical application to a suitable 1,3-amino alcohol derivative for this compound formation.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. This compound | 6827-27-6 | Benchchem [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for 1,3-Oxazetidine Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1,3-oxazetidine products. The information is presented in a question-and-answer format to directly address common challenges and frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound products?
A1: The most frequently employed purification techniques for this compound derivatives and analogous heterocyclic compounds are flash column chromatography on silica gel and preparative thin-layer chromatography (prep TLC). For thermally stable and volatile compounds, distillation can be an option. Recrystallization is also a viable method if the product is a solid and a suitable solvent system can be identified.
Q2: How stable are 1,3-oxazetidines during purification?
A2: 1,3-Oxazetidines are four-membered heterocyclic compounds characterized by significant ring strain, which makes them susceptible to ring-opening reactions.[1] This inherent reactivity necessitates careful handling during purification. Exposure to strong acids or bases, and in some cases even prolonged contact with silica gel, can lead to decomposition. It is advisable to conduct purification steps expeditiously and at ambient or reduced temperatures whenever possible. The stability of a particular this compound will also be influenced by its substituents.
Q3: What are the typical impurities I might encounter in the synthesis of 1,3-oxazetidines?
A3: Common impurities depend on the synthetic route employed. For 1,3-oxazetidines synthesized via [2+2] cycloaddition of an imine and an aldehyde or ketone, potential impurities include unreacted starting materials, homodimers of the reactants, and byproducts from the decomposition of the starting materials or the product. Hydrolysis of the imine starting material can introduce the corresponding amine and aldehyde/ketone as impurities. If the this compound is unstable, ring-opened byproducts may also be present in the crude reaction mixture.
Q4: How can I monitor the progress of my purification?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of a column chromatography purification. It is essential to develop a TLC solvent system that provides good separation between your desired this compound product and any impurities before attempting a large-scale purification. For N-H containing compounds, specific stains like ninhydrin can be useful for visualization.
Q5: My this compound is a chiral molecule. How can I separate the enantiomers?
A5: Separation of enantiomers typically requires chiral chromatography. This can be achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). The selection of the appropriate chiral column and mobile phase is crucial and often requires screening of different conditions.
Troubleshooting Guide
Problem: My this compound product appears to be decomposing on the silica gel column.
-
Question: I see new spots appearing on my TLC analysis of the column fractions, and my overall yield is very low. What is happening and what can I do?
-
Answer: The acidic nature of standard silica gel can catalyze the ring-opening of strained 1,3-oxazetidines.
-
Solution 1: Deactivate the Silica Gel. Before preparing your column, you can neutralize the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-3%).[2] Ensure the column is well-flushed with the mobile phase before loading your sample.
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase, such as neutral alumina or florisil. The choice of stationary phase will depend on the specific properties of your compound.
-
Solution 3: Minimize Contact Time. Run the column as quickly as possible without sacrificing separation. A slightly higher flow rate may be beneficial.
-
Solution 4: Switch Purification Method. If decomposition on silica is severe, consider alternative purification methods like preparative TLC (which has a shorter contact time), recrystallization, or distillation if applicable.
-
Problem: My product is co-eluting with an impurity.
-
Question: I am unable to get good separation between my product and a persistent impurity. How can I improve the resolution?
-
Answer: Co-elution is a common challenge in chromatography.
-
Solution 1: Optimize Your Solvent System. Systematically screen different solvent systems for both TLC and column chromatography. A good starting point for many nitrogen-containing heterocycles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] Varying the ratio of these solvents can significantly impact separation. Sometimes, adding a small amount of a third solvent, such as dichloromethane or methanol, can improve resolution.
-
Solution 2: Change the Stationary Phase. If optimizing the mobile phase is unsuccessful, switching to a different stationary phase (e.g., alumina, or a reverse-phase silica) can alter the elution order and potentially resolve the co-eluting compounds.
-
Solution 3: Consider a Chemical Modification. If the impurity has a reactive functional group that your product lacks (e.g., a primary amine), you may be able to selectively react the impurity to form a new compound with very different polarity, making it easier to separate.
-
Problem: I am having trouble visualizing my this compound product on a TLC plate.
-
Question: My compound is not UV-active, and I am not sure which TLC stain to use.
-
Answer: Many organic molecules are not UV-active. Fortunately, several chemical stains can be used for visualization.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain that reacts with many functional groups that can be oxidized.
-
p-Anisaldehyde Stain: This is another versatile stain that often gives different colors with different functional groups upon heating.
-
Ninhydrin Stain: This stain is specific for primary and secondary amines. If your this compound has a free N-H bond, this stain will be very effective.
-
Data Presentation
The following table summarizes typical flash chromatography conditions used for the purification of related four-membered heterocycles. These can serve as a good starting point for developing a purification protocol for your this compound product.
| Compound Type | Stationary Phase | Eluent System | Reference |
| N-Ts-1,2-oxazetidine | Silica Gel | Petroleum Ether / Ethyl Acetate (1:1) | [4] |
| Substituted 1,2-oxazetidine | Silica Gel | Petroleum Ether / Ethyl Acetate | [3] |
| N-Boc-azetidine derivative | Silica Gel | n-hexane / Ethyl Acetate (4:1) | [5] |
| N-sulfonyl azetidine | Silica Gel | Ethyl Acetate / Petroleum Ether (1:3) | [3] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a this compound Derivative
-
TLC Analysis: Develop a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 on a silica gel TLC plate. A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing:
-
Select an appropriate size glass column and add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
Wash the column with 2-3 column volumes of your mobile phase.
-
-
Sample Loading:
-
Dissolve your crude this compound product in a minimal amount of a suitable solvent (ideally the mobile phase or a solvent in which it is highly soluble).
-
Carefully apply the sample to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with your chosen solvent system.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified this compound.
-
Protocol 2: Preparative Thin-Layer Chromatography (Prep TLC)
-
Plate Preparation: Obtain a preparative TLC plate (typically 20x20 cm with a thicker silica layer).
-
Sample Application: Dissolve your crude sample in a minimal amount of a volatile solvent. Using a syringe or capillary tube, carefully apply the solution as a thin, uniform line across the origin of the prep TLC plate. Allow the solvent to fully evaporate.
-
Development: Place the plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the sample origin. Allow the solvent to ascend the plate until it is about 1-2 cm from the top.
-
Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the separated bands under a UV lamp if the compounds are UV-active.
-
Scraping: Carefully scrape the silica band corresponding to your desired product onto a piece of clean paper or into a flask.
-
Extraction:
-
Transfer the scraped silica to a small flask or filter funnel.
-
Add a polar solvent in which your product is highly soluble (e.g., ethyl acetate, acetone, or methanol) to elute the compound from the silica.
-
Filter the mixture to remove the silica gel.
-
Repeat the extraction of the silica gel 2-3 times to ensure complete recovery.
-
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the purified product.[6][7][8]
Mandatory Visualizations
Caption: General workflow for the purification of this compound products.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. This compound | 6827-27-6 | Benchchem [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. sorbtech.com [sorbtech.com]
Technical Support Center: Refining Experimental Methods for 1,3-Oxazetidines
Welcome to the technical support center for the experimental refinement of 1,3-oxazetidines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions to navigate the complexities of working with these strained heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why are 1,3-oxazetidines so challenging to synthesize and handle?
A1: The primary challenge stems from the significant ring strain in the four-membered ring system. This strain makes the molecule kinetically unstable and susceptible to ring-opening reactions.[1][2] Consequently, their synthesis often results in low yields, and the products can be difficult to isolate and store.
Q2: What are the most common synthetic routes to 1,3-oxazetidines?
A2: Historically, [2+2] cycloaddition reactions have been a primary method for forming the 1,3-oxazetidine ring.[1] A notable example is the reaction of trifluoronitrosomethane with various olefins.[1] Intramolecular cyclization of suitably functionalized 1,3-aminoalcohols is another potential, though less documented, route. Photochemical methods, such as the Norrish-Yang cyclization, have been employed for the synthesis of related azetidinols, which could potentially be adapted.[3][4]
Q3: My synthesis of a this compound is resulting in very low yields. What are the likely causes?
A3: Low yields are a common issue. Potential causes include:
-
Decomposition: The high ring strain can lead to the decomposition of the product under the reaction conditions.
-
Side Reactions: Polymerization or elimination reactions of starting materials can compete with the desired cyclization.
-
Steric Hindrance: Bulky substituents on the precursors can hinder the ring-closing step.
-
Reaction Conditions: Inappropriate temperature, pressure, or reaction time can favor side reactions or decomposition.
Q4: How can I purify my crude this compound product?
A4: Purification can be challenging due to the potential instability of the compound. Standard techniques like flash column chromatography on silica gel can be used, but care must be taken. It is advisable to use a less acidic stationary phase (e.g., deactivated silica) and to run the chromatography at a low temperature if possible. Distillation is generally not recommended unless the compound is known to be thermally stable.
Q5: What are the best practices for storing 1,3-oxazetidines?
A5: Due to their instability, 1,3-oxazetidines should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (ideally ≤ -20°C). They should be protected from light and moisture. Storage in a solution with a non-reactive, anhydrous solvent may improve stability compared to storage as a neat substance.
Q6: What spectroscopic signatures should I look for to confirm the formation of a this compound?
A6:
-
¹H NMR: Expect to see characteristic shifts for the protons on the heterocyclic ring, typically in the range of 3-5 ppm. Coupling constants will be indicative of the four-membered ring structure.
-
¹³C NMR: The carbon atoms in the ring will have distinct chemical shifts.
-
IR Spectroscopy: Look for the absence of O-H and N-H stretching bands (if the parent amino alcohol was used as a precursor) and the presence of C-O and C-N stretching frequencies.
-
Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the this compound should be observed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Product Formation or Very Low Conversion | Reaction conditions are too mild (temperature too low, reaction time too short). | Gradually increase the reaction temperature and/or extend the reaction time while monitoring the reaction by TLC or LC-MS. Consider using microwave irradiation to promote cyclization, which has been successful for related azetidine syntheses. |
| Precursors are degrading under the reaction conditions. | Use milder reaction conditions. If using a strong base or acid, consider a weaker alternative or a buffered system. Ensure all reagents and solvents are pure and anhydrous. | |
| Incorrect stoichiometry of reagents. | Carefully check the stoichiometry of your starting materials. | |
| Multiple Products in Crude Mixture | Polymerization of starting materials. | Run the reaction at a higher dilution to favor intramolecular cyclization over intermolecular polymerization. |
| Formation of side products (e.g., from elimination reactions). | Modify the reaction conditions (e.g., lower temperature, different base/acid catalyst) to disfavor the side reactions. | |
| Decomposition of the this compound product. | Isolate the product as quickly as possible after the reaction is complete. Use milder work-up procedures and avoid high temperatures. | |
| Difficulty in Purifying the Product | Product decomposes on silica gel column. | Use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina. Perform chromatography at a lower temperature. Consider alternative purification methods like preparative TLC or crystallization if the compound is stable enough. |
| Product co-elutes with impurities. | Optimize the solvent system for column chromatography. If the product is a solid, recrystallization may be an effective purification method. | |
| Product Decomposes Upon Storage | Inherent instability of the this compound ring. | Store the product at a low temperature (e.g., in a freezer at -20°C or below) under an inert atmosphere. |
| Presence of trace impurities (e.g., acid or base) that catalyze decomposition. | Ensure the product is thoroughly purified to remove any catalytic impurities. |
Quantitative Data Summary
Quantitative experimental data for 1,3-oxazetidines is not widely available in the literature. However, computational studies and comparisons with isomers provide some insights into their stability.
| Parameter | Compound/System | Value/Observation | Reference |
| Relative Stability | This compound vs. 1,2-Oxazetidine | This compound is computationally predicted to be approximately 119.6 kJ/mol more stable than 1,2-oxazetidine. | [1] |
| Ring Strain | This compound and 1,2-Oxazetidine | Both isomers are considered more strained than cyclobutane.[1] This high ring strain contributes to their reactivity and susceptibility to ring-opening reactions.[1] | [1] |
| Thermal Stability | Nitro-substituted 1,3-oxazetidines | The initial step in thermal decomposition is predicted to be the fission of the N-NO₂ bond, a common pathway for nitramines.[1] | [1] |
Detailed Experimental Protocols
Note: The following are generalized protocols and may require significant optimization for specific substrates.
Protocol 1: General Procedure for the Synthesis of 1,3-Oxazetidines via [2+2] Cycloaddition
This protocol is adapted from general principles of cycloaddition reactions for forming four-membered rings.
-
Reaction Setup:
-
To a high-pressure reaction vessel, add the alkene substrate (1.0 eq.) dissolved in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Cool the vessel to the desired temperature (e.g., -78 °C to 0 °C).
-
-
Reagent Addition:
-
Slowly add the nitroso compound (e.g., a perfluoroalkylnitroso derivative, 1.1 eq.) to the reaction mixture under an inert atmosphere.
-
-
Reaction:
-
Seal the vessel and allow the reaction to proceed, stirring for the required time (typically several hours to days). Monitor the reaction progress by TLC or ¹H NMR of an aliquot.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the reaction vessel.
-
Remove the solvent under reduced pressure at a low temperature.
-
-
Purification:
-
Purify the crude product by flash column chromatography on deactivated silica gel using a gradient of ethyl acetate in hexanes. Keep the column and fractions cooled if the product is suspected to be unstable.
-
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing:
-
Prepare a slurry of deactivated silica gel (silica gel treated with 1-2% triethylamine in the eluent) in the initial eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Pack the column with the slurry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a compatible solvent (e.g., dichloromethane).
-
Load the solution onto the top of the silica gel bed.
-
-
Elution:
-
Elute the column with a gradient of the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze by TLC to identify those containing the desired product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.
-
Protocol 3: Spectroscopic Characterization
-
NMR Spectroscopy:
-
Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra. 2D NMR techniques (COSY, HSQC, HMBC) can be used to confirm the structure.
-
-
IR Spectroscopy:
-
Obtain an IR spectrum of the purified product as a thin film, KBr pellet, or in solution.
-
-
Mass Spectrometry:
-
Analyze the purified product by high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
Visualizations
Caption: A generalized workflow for the synthesis and handling of 1,3-oxazetidines.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Caption: A plausible decomposition pathway for a this compound via ring-opening.
References
- 1. This compound | 6827-27-6 | Benchchem [benchchem.com]
- 2. Editorial: Strained Aza-Heterocycles in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 4. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
Technical Support Center: Navigating the Stability of the 1,3-Oxazetidine Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 1,3-oxazetidine ring. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound-containing compound appears to be degrading during storage. What are the likely causes?
A1: The this compound ring possesses inherent ring strain, making it susceptible to degradation.[1] Several factors can contribute to its instability during storage:
-
Hydrolysis: The presence of moisture, especially under acidic or basic conditions, can lead to hydrolytic cleavage of the ring.
-
Thermal Decomposition: Elevated temperatures can promote ring-opening or decomposition, particularly if the molecule contains thermally labile functional groups like nitro groups.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation. The extent of this degradation is dependent on the overall structure of the molecule.
-
Incompatible Solvents: Certain solvents can react with the this compound ring or catalyze its decomposition.
Q2: I am observing unexpected byproducts in my reaction involving a this compound. Could the ring be participating in the reaction?
A2: Yes, it is highly likely. The strained nature of the this compound ring makes it susceptible to ring-opening and other transformations. It can act as a transient intermediate in some reactions, leading to unexpected products.[1] Consider the possibility of the ring opening to form reactive intermediates that then participate in subsequent reactions.
Q3: How do substituents on the this compound ring affect its stability?
A3: Substituents play a crucial role in modulating the stability of the this compound ring.
-
Electron-withdrawing groups (e.g., nitro, cyano) can increase the susceptibility of the ring to nucleophilic attack, potentially decreasing its stability. For example, in the analogous azetidine series, N-aryl groups with electron-withdrawing substituents can influence decomposition.
-
Electron-donating groups may enhance the stability of the ring in some contexts, but this is highly dependent on the specific reaction conditions and the position of the substituent.
-
Steric hindrance around the ring can sometimes provide kinetic stability by shielding it from attack.
Q4: What are the best practices for handling and storing this compound-containing compounds?
A4: To minimize degradation, follow these guidelines:
-
Storage Conditions: Store compounds in a cool, dark, and dry environment. Use of a desiccator and protection from light are highly recommended. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below).
-
Solvent Selection: Use anhydrous, aprotic solvents whenever possible. Avoid acidic or basic media unless required for a specific reaction, and be aware of the potential for degradation.
-
Purification: During purification (e.g., chromatography), minimize exposure to potentially reactive stationary phases (e.g., silica gel, which is acidic) and solvents. Consider using neutral alumina or other less reactive stationary phases.
Troubleshooting Guides
Issue 1: Compound Degradation Observed During Aqueous Workup or in Protic Solvents
| Symptom | Possible Cause | Troubleshooting Step |
| Low recovery of the desired product after extraction with aqueous solutions. | Acid- or Base-Catalyzed Hydrolysis: The this compound ring is likely undergoing hydrolysis. | - Neutralize the aqueous solution to a pH of ~7 before extraction.- Minimize the contact time with the aqueous phase.- Use a saturated solution of a neutral salt (e.g., NaCl) to "salt out" the product and reduce its solubility in the aqueous layer.- If possible, perform the reaction and workup under anhydrous conditions. |
| Formation of new, more polar spots on TLC after exposure to protic solvents (e.g., methanol, ethanol). | Solvolysis: The protic solvent is reacting with the this compound ring. | - Switch to aprotic solvents for analysis and purification (e.g., dichloromethane, ethyl acetate, hexanes).- If a protic solvent is necessary, use it at low temperatures and for the shortest possible time. |
Issue 2: Thermal Instability During Reaction or Purification
| Symptom | Possible Cause | Troubleshooting Step |
| Decomposition of the starting material or product when the reaction is heated. | Thermal Decomposition: The this compound ring is not stable at the reaction temperature. The thermal decomposition of 1,3,3-trinitroazetidine, a related compound, is initiated by the homolytic cleavage of the N-NO2 bond.[2] | - Attempt the reaction at a lower temperature, even if it requires a longer reaction time.- Screen different catalysts that may allow for milder reaction conditions.- Consider alternative synthetic routes that do not require high temperatures. |
| Streaking or decomposition on the TLC plate when spotted and left at room temperature. | Ambient Temperature Instability: The compound may be unstable even at room temperature. | - Prepare and analyze samples quickly.- Keep samples and solutions cold when not in use. |
Experimental Protocols
General Protocol for Assessing the pH Stability of a this compound Derivative
This protocol provides a general framework for evaluating the stability of a this compound-containing compound at different pH values.
1. Materials and Reagents:
- This compound derivative of interest
- Buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, 12)
- A suitable organic solvent (e.g., acetonitrile, DMSO) to prepare a stock solution
- HPLC or UPLC system with a suitable column and detector
- LC-MS system for degradation product identification (recommended)
2. Experimental Procedure:
- Stock Solution Preparation: Prepare a stock solution of the this compound derivative in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
- Incubation Sample Preparation:
- In separate vials, add a small aliquot of the stock solution to each buffer solution to achieve a final desired concentration (e.g., 100 µg/mL). Ensure the volume of the organic solvent from the stock solution is minimal (e.g., <5% of the total volume) to avoid significant changes in the buffer's properties.
- Prepare a control sample in a neutral, aprotic solvent.
- Incubation: Incubate the vials at a constant temperature (e.g., 25°C or 37°C).
- Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
- Analysis:
- Immediately analyze the aliquots by HPLC/UPLC to determine the remaining percentage of the parent compound.
- Monitor for the appearance of new peaks, which indicate degradation products.
- If possible, analyze the samples by LC-MS to identify the mass of the degradation products.
3. Data Analysis:
- Plot the percentage of the remaining parent compound against time for each pH.
- Determine the half-life (t½) of the compound at each pH.
- Characterize the degradation products based on their mass spectra and retention times.
Quantitative Data Summary
While specific quantitative data for a wide range of 1,3-oxazetidines is limited in the literature, data from analogous azetidine compounds can provide valuable insights into potential stability issues. The following table summarizes the stability of N-substituted azetidines under acidic conditions, which can serve as a model for understanding the potential behavior of 1,3-oxazetidines with similar substitution patterns.
| Compound (Azetidine Analogue) | N-Substituent | pH | Half-life (T½) | Reference |
| 1 | 3-Pyridyl | 1.8 | 3.8 h | [3] |
| 2 | 2-Pyridyl | 1.8 | >24 h | [3] |
| 3 | 4-Pyridyl | 1.8 | >24 h | [3] |
| 4 | N-Phenyl | 1.8 | <10 min | [3] |
| 6 | 4-Cyano-phenyl | 1.8 | <10 min | [3] |
This table is based on data for N-substituted azetidines and is intended to be illustrative of the potential impact of substituents on the stability of four-membered nitrogen-containing heterocycles.
Visualizing Stability and Degradation Pathways
Logical Flow for Troubleshooting this compound Instability
Caption: Troubleshooting workflow for this compound instability.
Postulated Acid-Catalyzed Hydrolysis Pathway
Caption: A generalized pathway for the acid-catalyzed hydrolysis of the this compound ring.
References
Technical Support Center: 1,3-Oxazetidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,3-oxazetidines.
Frequently Asked Questions (FAQs)
Q1: Why is my 1,3-oxazetidine synthesis resulting in a consistently low yield?
A1: Low yields in this compound synthesis are a common issue, often attributed to the inherent instability of the four-membered ring system.[1] Several factors can contribute to this problem:
-
Ring Strain and Decomposition: 1,3-oxazetidines are strained molecules and are susceptible to ring-opening reactions, especially under thermal or acidic conditions.[1][2] The reaction conditions may be too harsh, leading to the decomposition of the desired product as it forms.
-
Substituent Effects: The electronic and steric nature of the substituents on the this compound ring can significantly impact its stability. Electron-withdrawing groups may destabilize the ring, making it more prone to nucleophilic attack and subsequent decomposition.[2]
-
Moisture and Air Sensitivity: The reactants, intermediates, or the final this compound product may be sensitive to moisture and atmospheric oxygen.[3][4][5] Inadequate inert atmosphere techniques can lead to the consumption of starting materials or degradation of the product.
-
Inefficient Cyclization: The key ring-forming step, often a [2+2] cycloaddition or a related cyclization, may not be proceeding to completion.[1][6] This could be due to suboptimal reaction concentrations, temperature, or catalyst activity.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of product decomposition. It is crucial to find a balance where the cyclization reaction proceeds at a reasonable rate without significant degradation of the this compound.
-
Strict Anhydrous and Inert Conditions: Ensure all glassware is thoroughly dried, and solvents are anhydrous and degassed.[4][7] Perform the reaction under a positive pressure of an inert gas such as argon or nitrogen.
-
Choice of Base or Catalyst: If a base or catalyst is used, its strength and concentration can be critical. A base that is too strong may promote side reactions or decomposition. Screen a variety of catalysts and optimize their loading.
-
Reactant Concentration: The concentration of the reactants can influence the rate of the desired cycloaddition versus competing side reactions. Experiment with a range of concentrations to find the optimal conditions.
Q2: I am observing significant side product formation in my reaction. What are the likely culprits and how can I minimize them?
A2: The formation of side products is a frequent challenge in the synthesis of strained heterocycles. For 1,3-oxazetidines, common side products arise from ring-opening, polymerization, or alternative reaction pathways of the starting materials.
-
Ring-Opening Products: The strained this compound ring can open to form β-amino alcohol derivatives or imines and aldehydes, especially in the presence of acid or nucleophiles.[1][2]
-
Polymerization: Under certain conditions, the starting materials or the this compound product itself can undergo polymerization.
-
Side Reactions of Starting Materials: The precursors to the this compound, such as imines or β-amino alcohols, can participate in self-condensation or other side reactions if the reaction conditions are not carefully controlled.
Troubleshooting Steps:
-
Control of Stoichiometry: Ensure the accurate stoichiometry of your reactants. An excess of one reactant may lead to the formation of side products.
-
Purification of Starting Materials: Use highly pure starting materials. Impurities can sometimes catalyze unwanted side reactions.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or NMR spectroscopy. Stopping the reaction at the optimal time can prevent the formation of degradation products from the desired this compound.
-
pH Control: If the reaction is sensitive to pH, the use of a buffer or a non-acidic catalyst system can help to minimize acid-catalyzed side reactions.[2]
Q3: My purified this compound decomposes upon storage. How can I improve its stability?
A3: The instability of purified 1,3-oxazetidines is a direct consequence of their high ring strain.[1] Decomposition can be triggered by exposure to light, heat, acid, or moisture.
Troubleshooting Steps:
-
Storage Conditions: Store the purified this compound at low temperatures (e.g., in a freezer at -20 °C or below) in a tightly sealed container under an inert atmosphere (argon or nitrogen). Protect the compound from light by using an amber vial or by wrapping the container in aluminum foil.
-
Removal of Impurities: Trace amounts of acidic or basic impurities from the purification process can catalyze decomposition. Ensure the final product is free from such impurities. A final wash with a neutral solvent or re-purification may be necessary.
-
Solvent Choice for Storage: If storing in solution, choose a non-protic, anhydrous solvent. Protic solvents can facilitate ring-opening.
-
Derivative Formation: For long-term storage or to handle a particularly unstable this compound, consider converting it to a more stable derivative if this is compatible with your overall synthetic plan.
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield of a Generic [2+2] Cycloaddition for this compound Synthesis.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 80 | 12 | 35 | 85 |
| 2 | 60 | 18 | 55 | 92 |
| 3 | 40 | 24 | 68 | 95 |
| 4 | 25 (Room Temp) | 48 | 65 | 96 |
| 5 | 0 | 72 | 40 | >98 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Influence of Solvent on this compound Yield.
| Entry | Solvent | Dielectric Constant | Yield (%) |
| 1 | Dichloromethane | 9.1 | 62 |
| 2 | Tetrahydrofuran | 7.5 | 58 |
| 3 | Acetonitrile | 37.5 | 45 |
| 4 | Toluene | 2.4 | 71 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a this compound via [2+2] Cycloaddition
-
Preparation of Glassware: All glassware is oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry argon.
-
Reaction Setup: A two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to an argon gas inlet is used.
-
Addition of Reactants: The imine (1.0 eq) is dissolved in anhydrous toluene (0.1 M). To this solution, the aldehyde (1.2 eq) is added via syringe.
-
Initiation and Reaction: The reaction mixture is stirred at room temperature for 30 minutes. A Lewis acid catalyst (e.g., BF₃·OEt₂, 10 mol%) is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 24-48 hours.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy of aliquots.
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure at a low temperature (< 30 °C).
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the desired this compound are combined and the solvent is removed under reduced pressure at a low temperature.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound synthesis failures.
Caption: Common decomposition pathways of the this compound ring.
References
- 1. This compound | 6827-27-6 | Benchchem [benchchem.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,3-Oxazetidine and 1,2-Oxazetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 1,3-oxazetidine and 1,2-oxazetidine, two isomeric four-membered heterocyclic compounds. Understanding the distinct reactivity profiles of these strained ring systems is crucial for their application as synthetic intermediates in drug discovery and development. This document summarizes key differences in their stability and reactivity towards various chemical transformations, supported by available experimental data and established principles of chemical reactivity.
Introduction: Structural and Stability Differences
This compound and 1,2-oxazetidine are constitutional isomers, differing in the relative positions of the oxygen and nitrogen atoms within the four-membered ring. This seemingly subtle structural variance leads to significant differences in their electronic properties, ring strain, and overall stability, which in turn dictates their chemical reactivity.
Theoretical studies have shown that this compound is considerably more stable than its 1,2-isomer.[1] One study reported that this compound is approximately 119.6 kJ/mol more stable than 1,2-oxazetidine.[1] Both isomers are characterized by significant ring strain, comparable to that of cyclobutane, making them susceptible to ring-opening reactions.[1] However, theoretical calculations suggest that 1,2-oxazetidine possesses a slightly higher degree of ring strain than the 1,3-isomer.[1] This inherent instability and higher ring strain in 1,2-oxazetidines are key factors contributing to their greater reactivity.
Comparative Reactivity
The reactivity of both oxazetidine isomers is dominated by ring-opening reactions, driven by the release of inherent ring strain. However, the regioselectivity and the conditions required for these reactions differ significantly between the two.
Nucleophilic Ring-Opening
1,2-Oxazetidines are highly susceptible to nucleophilic attack, primarily at the carbon atom adjacent to the oxygen (C4). This is due to the polar N-O bond, which renders the neighboring carbon electrophilic. N-protected 1,2-oxazetidines, in particular, have been shown to react with a variety of nucleophiles. For instance, N-tosyl-1,2-oxazetidine serves as a reliable source of electrophilic oxygen in reactions with organometallic reagents like Grignard and organolithium compounds.[2]
1,3-Oxazetidines , being more stable, are generally less reactive towards nucleophiles. Ring-opening of 1,3-oxazetidines typically requires activation, for example, through the formation of an azetidinium ion, or the use of stronger nucleophiles and more forcing reaction conditions. The site of nucleophilic attack is generally the carbon atom situated between the oxygen and nitrogen atoms (C2).
| Reaction Type | Isomer | Reagent/Conditions | Product(s) | Yield (%) | Reference |
| Nucleophilic Ring-Opening | N-Tosyl-1,2-oxazetidine | Phenylmagnesium bromide in THF, -78 °C to rt | 2-(Phenylamino)ethanol derivative | Good | [2] |
| N-Boc-1,2-oxazetidine | Base (e.g., DBU) and a carbon nucleophile | Ring-opened product leading to morpholine derivatives | High | [3] | |
| 1,3-Oxazetidinium salt | Halide nucleophiles | γ-Haloamines | Not Specified | [4] |
Thermal and Photochemical Reactivity
The thermal stability of oxazetidines is relatively low due to their inherent ring strain. 1,2-Oxazetidines are expected to be less thermally stable than 1,3-oxazetidines due to their higher ring strain and the presence of the weak N-O bond. Thermal decomposition of 1,2-oxazetidines can lead to the formation of imines and carbonyl compounds through cleavage of the N-O and C-C bonds.
Information on the photochemical reactivity of oxazetidines is limited. However, related four-membered heterocycles, such as azetidines, can undergo photochemical reactions.[5][6] It is plausible that both 1,3- and 1,2-oxazetidines could undergo photochemical ring-opening or rearrangement reactions.
| Reaction Type | Isomer | Conditions | Predominant Reaction Pathway |
| Thermal Decomposition | 1,2-Oxazetidine | Heating | Cleavage of N-O and C-C bonds |
| This compound | Higher temperatures required compared to 1,2-isomer | Ring fragmentation | |
| Photochemical Reaction | 1,3-Thiazetidines (related system) | UV irradiation | Rearrangement |
Experimental Protocols
Synthesis of N-Unsubstituted 1,2-Oxazetidines via Photoredox Catalysis
This protocol describes a one-step synthesis of 1,2-oxazetidines with a free –NH group.
Materials:
-
Alkyne (1.0 equiv)
-
Thiophenol (1.2 equiv)
-
Sodium azide (NaN₃) (2.0 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂)
-
Solvent (e.g., acetonitrile)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To a reaction vessel, add the alkyne, thiophenol, sodium azide, and photocatalyst.
-
Add the solvent and degas the mixture.
-
Irradiate the reaction mixture with visible light at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction and purify the product by column chromatography.
The resulting N-unsubstituted 1,2-oxazetidines are reported to be stable enough for subsequent transformations like methylation, acetylation, and tosylation.[1]
Base-Catalyzed Ring-Opening of N-Boc-1,2-Oxazetidine
This protocol describes the ring-opening of an N-Boc protected 1,2-oxazetidine with a carbon nucleophile.
Materials:
-
N-Boc-1,2-oxazetidine (1.0 equiv)
-
Carbon nucleophile (e.g., a β-keto ester) (1.2 equiv)
-
Organic base (e.g., DBU) (1.5 equiv)
-
Solvent (e.g., THF)
Procedure:
-
Dissolve the N-Boc-1,2-oxazetidine and the carbon nucleophile in the solvent in a reaction flask.
-
Add the organic base to the mixture at room temperature.
-
Stir the reaction mixture until the starting material is consumed.
-
Work up the reaction and purify the product to obtain the ring-opened adduct. This can then be used in further synthetic steps, for example, to form morpholine derivatives.[3]
Signaling Pathways and Experimental Workflows
Caption: Comparative pathways of nucleophilic ring-opening for 1,2- and 1,3-oxazetidines.
Caption: Workflow for the synthesis of N-unsubstituted 1,2-oxazetidines.
Conclusion
References
- 1. Synthesis of 1,2-oxazetidines with a free –NH group via photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. N-Tosyl-1,2-oxazetidine - Enamine [enamine.net]
- 3. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
1,3-Oxazetidine vs. Azetidine: A Comparative Guide for Drug Design
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can fine-tune the properties of drug candidates is perpetual. Small, saturated heterocycles have emerged as valuable tools in this endeavor, with the azetidine ring being a well-established motif. More recently, there has been growing interest in exploring variations of this four-membered ring system, such as the 1,3-oxazetidine scaffold. This guide provides a comparative overview of 1,3-oxazetidines and azetidines in the context of drug design, summarizing their potential advantages and disadvantages.
It is important to note that while azetidines have been extensively studied and incorporated into approved drugs, 1,3-oxazetidines are a less explored class of heterocycles. As such, direct head-to-head experimental comparisons in the literature are scarce. The following comparison is based on the established properties of azetidines and the projected properties of 1,3-oxazetidines derived from their chemical structure and data on related compounds.
The Established Player: Azetidines
Azetidines, four-membered nitrogen-containing heterocycles, are recognized as "privileged scaffolds" in medicinal chemistry.[1] Their utility stems from a combination of desirable properties that can positively impact a drug candidate's profile.
Key Advantages of Azetidines:
-
Improved Physicochemical Properties: Incorporation of an azetidine ring can enhance aqueous solubility and reduce lipophilicity compared to more lipophilic carbocyclic or larger heterocyclic analogues.[1]
-
Enhanced Metabolic Stability: The azetidine ring is generally more stable to oxidative metabolism than larger saturated nitrogen heterocycles like piperidine and pyrrolidine.[1]
-
Structural Rigidity and Vectorial Projection: The constrained four-membered ring provides a degree of conformational rigidity, which can lead to improved binding affinity for the target protein by reducing the entropic penalty of binding.[2] The substituents on the azetidine ring are projected in well-defined vectors, allowing for precise orientation of functional groups within a binding pocket.
-
Bioisosteric Replacement: Azetidines serve as effective bioisosteres for other functional groups and ring systems. They can replace larger rings to reduce molecular weight or act as constrained linkers.[1]
The Emerging Contender: 1,3-Oxazetidines
The this compound ring is a four-membered heterocycle containing both a nitrogen and an oxygen atom at the 1 and 3 positions, respectively. While less explored, this scaffold offers intriguing possibilities for drug design, primarily stemming from the introduction of an oxygen atom into the azetidine framework.
Potential Advantages of 1,3-Oxazetidines:
-
Modulation of Physicochemical Properties: The presence of the electronegative oxygen atom is expected to further increase the polarity and reduce the lipophilicity of a molecule compared to an analogous azetidine. This could lead to improved aqueous solubility and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Fine-tuning of Basicity: The oxygen atom in the this compound ring is expected to lower the pKa of the ring nitrogen compared to an azetidine. This reduction in basicity can be advantageous in mitigating potential off-target effects, such as hERG channel inhibition, which is often associated with basic amines.
-
Novel Hydrogen Bonding Patterns: The endocyclic oxygen atom can act as a hydrogen bond acceptor, introducing a new potential interaction point with the biological target that is not present in azetidines. This could lead to altered binding modes and potentially increased potency or selectivity.
-
Metabolic Stability: While experimental data is limited, the this compound ring is a saturated heterocycle and is anticipated to possess reasonable metabolic stability. The specific metabolic pathways would, of course, be dependent on the substitution pattern.
Comparative Summary of Physicochemical Properties (Projected)
The following table provides a projected comparison of the key physicochemical properties of a hypothetical drug candidate containing an azetidine versus a this compound ring. It is crucial to reiterate that this is a qualitative prediction and would require experimental validation.
| Property | Azetidine-Containing Compound | This compound-Containing Compound | Rationale for Projected Difference |
| Lipophilicity (LogP/LogD) | Lower than carbocyclic analogues | Potentially lower than azetidine analogue | The additional electronegative oxygen atom increases polarity. |
| Aqueous Solubility | Generally good | Potentially higher than azetidine analogue | Increased polarity and potential for H-bonding with water. |
| Basicity (pKa of ring nitrogen) | Basic | Less basic than azetidine analogue | Inductive effect of the endocyclic oxygen atom. |
| Hydrogen Bonding Capability | N-H can be a donor; N is an acceptor | N-H can be a donor; N and O are acceptors | The endocyclic oxygen provides an additional H-bond acceptor site. |
| Metabolic Stability | Generally good | Expected to be reasonably stable | Saturated heterocyclic core, but specific metabolic fate is unknown. |
Experimental Protocols
To facilitate the direct comparison of azetidine and this compound analogues in a research setting, the following are detailed protocols for key in vitro experiments.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of metabolism of a compound by liver enzymes.
Methodology:
-
Preparation of Incubation Mixture: A stock solution of the test compound (e.g., 1 mM in DMSO) is prepared. Pooled human liver microsomes (HLM) are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
Initiation of Reaction: The test compound is added to the microsomal suspension to a final concentration of 1 µM. The mixture is pre-warmed to 37°C. The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Time-Course Incubation: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching and Extraction: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard. The samples are then centrifuged to precipitate the proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to form a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker such as Lucifer yellow.
-
Permeability Assay:
-
Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (donor) chamber, and the appearance of the compound in the basolateral (receiver) chamber is monitored over time.
-
Basolateral to Apical (B-A) Permeability: The test compound is added to the basolateral (donor) chamber, and its appearance in the apical (receiver) chamber is monitored.
-
-
Sample Analysis: Samples are collected from the receiver chamber at specific time points and the concentration of the test compound is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux.
Determination of LogP and pKa
Objective: To determine the lipophilicity and ionization constant of a compound.
Methodology for LogP (Shake-Flask Method):
-
Preparation: A solution of the test compound is prepared in a biphasic system of n-octanol and water (or a buffer of a specific pH for LogD). The two phases are pre-saturated with each other.
-
Partitioning: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Methodology for pKa (UV-Metric Titration):
-
Preparation: A series of buffer solutions with a range of pH values (e.g., pH 2 to 12) are prepared. A stock solution of the test compound is also prepared.
-
UV-Vis Spectroscopy: A small aliquot of the compound's stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded for each sample.
-
Data Analysis: The changes in the UV-Vis absorbance at specific wavelengths as a function of pH are analyzed. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation.
Visualizing the Bioisosteric Relationship and Drug Design Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the concept of bioisosteric replacement and a typical workflow in which this strategy is employed.
Caption: Bioisosteric replacement of a methylene group in an azetidine with an oxygen atom to yield a this compound.
Caption: A simplified workflow illustrating the application of bioisosteric replacement in drug design.
Conclusion
The azetidine scaffold is a well-validated and valuable component in the medicinal chemist's toolbox, offering a means to improve the physicochemical and pharmacokinetic properties of drug candidates. The this compound ring represents a logical and intriguing extension of this concept. By introducing an oxygen atom into the four-membered ring, it is plausible that medicinal chemists can gain finer control over properties such as lipophilicity, basicity, and hydrogen bonding potential. However, the lack of direct comparative experimental data highlights a significant knowledge gap. Future studies that synthesize and evaluate matched pairs of azetidine and this compound analogs are crucial to experimentally validate the projected advantages and to fully understand the potential of the this compound scaffold in drug discovery. Such studies will be instrumental in guiding the rational design of next-generation therapeutics.
References
A Comparative Analysis of 1,3-Oxazetidines and Oxaziridines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two classes of nitrogen- and oxygen-containing heterocyclic compounds: 1,3-oxazetidines and oxaziridines. While both are four- and three-membered rings, respectively, and possess inherent ring strain, their stability, reactivity, and synthetic utility differ significantly. This document aims to provide an objective comparison, supported by available experimental and computational data, to aid researchers in understanding and utilizing these fascinating heterocycles.
Introduction to 1,3-Oxazetidines and Oxaziridines
1,3-Oxazetidine is a four-membered heterocyclic compound containing an oxygen and a nitrogen atom at the 1- and 3-positions. Research on 1,3-oxazetidines has been largely theoretical, with these compounds often proposed as transient intermediates in various chemical reactions rather than being isolated as stable entities.[1] Their chemistry is characterized by significant ring strain, making them susceptible to ring-opening reactions.[1]
Oxaziridine is a three-membered heterocyclic compound containing an oxygen and a nitrogen atom. First reported in the mid-1950s, oxaziridines are a well-established class of compounds with a rich and diverse chemistry.[2] They are known for their unique reactivity, acting as electrophilic oxygen and nitrogen transfer agents due to the strained three-membered ring and the weak N-O bond.[2][3] Many oxaziridine derivatives are stable, isolable compounds, and some are commercially available, finding widespread use in organic synthesis.[2]
Comparative Data
The following tables summarize the key physical, structural, and energetic properties of 1,3-oxazetidines and oxaziridines based on available data.
Table 1: General Properties
| Property | This compound | Oxaziridine |
| Molecular Formula | C₂H₅NO | CH₃NO |
| Molecular Weight | 59.07 g/mol [1] | 45.04 g/mol [2] |
| Ring Size | 4-membered | 3-membered |
| General Stability | Generally unstable, often a transient intermediate[1] | Many derivatives are stable and isolable at room temperature[2] |
Table 2: Structural and Energetic Data
| Parameter | This compound | Oxaziridine |
| Ring Strain | Comparable to cyclobutane; slightly less strained than 1,2-oxazetidine[1][4] | High, due to the three-membered ring[2] |
| Relative Stability | Calculated to be ~119.6 kJ/mol more stable than 1,2-oxazetidine[1] | Varies with substitution; N-sulfonyl derivatives are particularly stable[2] |
| Barrier to Nitrogen Inversion | Not experimentally determined | High, in the range of 100-130 kJ/mol, allowing for chiral nitrogen centers[2] |
| N-O Bond Dissociation Energy | Not experimentally determined; predicted to be a weak bond in computational studies of nitro-substituted derivatives[1] | Relatively weak, contributing to its reactivity[2][3] |
Synthesis and Reactivity: A Comparative Overview
Synthesis
1,3-Oxazetidines are typically proposed to be formed through [2+2] cycloaddition reactions.[1] For instance, the reaction of trifluoronitrosomethane with tetrafluoroethylene at elevated temperatures has been reported to yield a perfluorooxazetidine.[1] However, general and high-yielding synthetic protocols for the isolation of a wide range of 1,3-oxazetidines are not well-established, underscoring their transient nature.
Oxaziridines , in contrast, are accessible through several reliable synthetic methods. The two primary routes are the oxidation of imines with peracids (such as meta-chloroperoxybenzoic acid, mCPBA) and the amination of carbonyl compounds.[2] N-Sulfonyloxaziridines, a particularly useful class of oxidizing agents, are commonly prepared by the oxidation of the corresponding N-sulfonylimines.[2]
Reactivity
The reactivity of 1,3-oxazetidines is dominated by their propensity to undergo ring-opening reactions due to their inherent ring strain.[1] They have been identified as key intermediates in mechanistic studies of carbonyl exchange reactions, where the this compound serves as a thermodynamically controlled cyclic intermediate.[1] The presence of substituents can influence their stability and reactivity, with electron-withdrawing groups potentially activating the ring towards nucleophilic attack.[5]
dot
References
- 1. rsc.org [rsc.org]
- 2. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C2H5NO | CID 17776180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 6827-27-6 | Benchchem [benchchem.com]
A Comparative DFT Analysis of Oxazetidine Isomers: Stability and Electronic Structure
A detailed examination of 1,2- and 1,3-oxazetidine isomers using Density Functional Theory (DFT) reveals insights into their relative stabilities and structural parameters. This guide provides a comparative analysis based on published computational data, offering researchers and drug development professionals a concise overview of their thermodynamic properties and the computational methodologies employed in their study.
Oxazetidines, four-membered heterocyclic compounds containing both oxygen and nitrogen atoms, are of significant interest in medicinal chemistry and materials science due to their unique strained-ring properties and potential as reactive intermediates. Understanding the relative stability and electronic characteristics of jejich isomers, such as 1,2- and this compound, is crucial for their application. This guide summarizes key findings from a comprehensive computational study on C₂H₅NO isomers, focusing specifically on the oxazetidine ring systems.
Relative Stability and Energetics
DFT calculations, supported by high-level ab initio composite methods, have been employed to determine the thermodynamic properties of 1,2- and this compound. The following table summarizes their relative energies and enthalpies of formation, providing a clear comparison of their stability.
| Isomer | Method | Relative Energy (kJ/mol) | ΔfH⊖(0 K) (kJ/mol) | ΔfH⊖(298.15 K) (kJ/mol) |
| 1,2-Oxazetidine | WMS | Not Reported | 10.7 | -5.7 |
| W2X | Not Reported | 10.2 | -6.2 | |
| W3X-L | Not Reported | 10.9 | -5.6 | |
| This compound | WMS | Not Reported | 44.7 | 27.8 |
| W2X | Not Reported | 44.5 | 27.6 | |
| W3X-L | Not Reported | 45.3 | 28.4 |
Data extracted from a comprehensive study on C₂H₅NO isomers. The relative energies of the oxazetidine isomers with respect to the most stable isomer, acetamide, were not explicitly stated in the primary source, but their enthalpies of formation provide a direct comparison.
Based on the calculated enthalpies of formation at both 0 K and 298.15 K, 1,2-oxazetidine is consistently shown to be the more stable isomer compared to this compound.
Experimental and Computational Protocols
The data presented in this guide is derived from a detailed computational study of C₂H₅NO isomers. The methodologies employed in that research are crucial for understanding the context and reliability of the findings.
Computational Methodology
The primary computational approach involved a multi-step process to ensure high accuracy:
-
Conformational Search: An initial conformational search was performed using the ωB97X-V functional with the 6-311+G(2df,2p) basis set to identify the lowest energy conformers of the isomers.
-
Geometry Optimization: The geometries of the most stable conformers were then re-optimized using Density Functional Theory (DFT) with the B3LYP functional and the cc-pVTZ basis set.[1][2]
-
Energy Calculations: To obtain highly accurate energies, high-level ab initio composite methods were utilized. The primary method was the W3X-L protocol, which is based on the B3LYP/cc-pVTZ+d optimized geometries.[1][3] In some cases, the computationally less demanding WMS method was also used.[3] Frequencies calculated at the B3LYP/cc-pVTZ+d level were scaled to account for zero-point energy and thermal corrections.[3]
-
Ionization Energies: Adiabatic ionization energies were determined using G4 computations.[3]
This multi-tiered approach, combining efficient DFT for geometries with high-accuracy composite methods for energies, represents a robust strategy for the computational study of small organic molecules.
The logical workflow for a comparative DFT study of oxazetidine isomers can be visualized as follows:
This guide provides a snapshot of the comparative computational data available for 1,2- and this compound. For researchers and professionals in drug development, this information can aid in the understanding of the fundamental properties of these heterocyclic systems and inform the design of new molecules with desired characteristics. The detailed experimental protocols also offer a blueprint for conducting similar computational investigations.
References
Confirming the Structure of 1,3-Oxazetidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, the 1,3-oxazetidine ring, a four-membered heterocycle containing both oxygen and nitrogen atoms, presents a unique structural motif. However, a comprehensive review of publicly available scientific literature reveals a notable scarcity of detailed experimental data for this particular class of compounds. This guide provides a framework for the structural confirmation of this compound derivatives, addressing this data gap by combining hypothetical data for a representative this compound with established experimental data for a closely related azetidine derivative. This comparative approach serves to highlight the expected spectral characteristics and guide researchers in their analytical endeavors.
Workflow for Structural Confirmation
The definitive confirmation of the structure of a this compound derivative, as with any novel compound, relies on a combination of spectroscopic and analytical techniques. The general workflow involves synthesis followed by a multi-pronged analytical approach to unequivocally determine its molecular formula, connectivity, and stereochemistry.
Workflow for this compound Derivative Structural Confirmation
Spectroscopic and Crystallographic Analysis: A Comparative Look
To illustrate the process of structure confirmation, we present hypothetical data for 2-phenyl-1,3-oxazetidine and compare it with published experimental data for a structurally related azetidine derivative, methyl 2-(N-Boc-azetidin-3-ylidene)acetate. This comparison will help to anticipate the spectral features of the this compound ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The chemical shifts (δ) of protons (¹H) and carbon-13 (¹³C) nuclei are highly sensitive to their local electronic environment.
Table 1: Comparison of ¹H and ¹³C NMR Data
| Compound | Nucleus | Hypothetical/Experimental Chemical Shifts (ppm) |
| 2-Phenyl-1,3-oxazetidine (Hypothetical) | ¹H NMR | Phenyl-H: 7.2-7.4 (m, 5H)CH-O: 5.5 (s, 1H)CH₂-N: 4.8 (t, 2H)CH₂-O: 4.2 (t, 2H) |
| ¹³C NMR | Phenyl-C: 125-140C-O: 95CH₂-N: 65CH₂-O: 60 | |
| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate (Experimental) [1] | ¹H NMR | =CH: 5.8 (s, 1H)CH₂-N (allyl): 4.6 (m, 2H)CH₂-N: 4.5 (m, 2H)OCH₃: 3.7 (s, 3H)C(CH₃)₃: 1.5 (s, 9H) |
| ¹³C NMR | C=O (ester): 166C=O (Boc): 156C=C: 160=CH: 115C(CH₃)₃: 80CH₂-N: 58, 52OCH₃: 51C(CH₃)₃: 28 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques.
Table 2: Comparison of Mass Spectrometry Data
| Compound | Ionization Mode | Expected m/z [M+H]⁺ | Key MS/MS Fragments (m/z) and Structural Inference |
| 2-Phenyl-1,3-oxazetidine (Hypothetical) [2] | ESI+ | 136.0757 | 105.0335 (Loss of CH₂NH)77.0386 (Phenyl cation) |
| N-CBZ-3-oxoazetidine (Experimental) [1] | Not Specified | 205 (M⁺) | 161 (M-CO₂)108 (C₇H₇O)91 (C₇H₇, Benzyl cation)77 (C₆H₅, Phenyl cation) |
The fragmentation of the this compound ring is expected to be influenced by the presence of two heteroatoms, leading to characteristic losses.
Hypothetical Fragmentation of 2-Phenyl-1,3-oxazetidine
Single-Crystal X-ray Diffraction
For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural evidence, yielding precise bond lengths, bond angles, and the absolute configuration of chiral centers. Due to the lack of published crystal structures for this compound derivatives, we present typical data that would be obtained for a small organic molecule.
Table 3: Illustrative Single-Crystal X-ray Diffraction Data
| Parameter | Hypothetical Value for a this compound Derivative |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° |
| Bond Lengths | C-O: ~1.45 ÅC-N: ~1.47 ÅO-C-N angle: ~90° |
| Key Torsion Angles | To determine ring puckering |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality, reproducible data. Below are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a spectrometer operating at a field strength of at least 400 MHz. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon-13 NMR spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments as needed to establish connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization:
-
Electrospray Ionization (ESI): Introduce the sample solution into the ESI source via direct infusion or coupled to a liquid chromatograph (LC-MS). ESI is a soft ionization technique suitable for polar and thermally labile molecules.
-
Electron Impact (EI): Introduce a volatile sample into the ion source where it is bombarded with high-energy electrons. EI is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Tandem MS (MS/MS): For structural elucidation, a precursor ion of interest (e.g., the molecular ion) is selected, fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the this compound derivative of suitable quality and size (typically 0.1-0.3 mm in each dimension) by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a selected single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding a final, highly accurate three-dimensional structure of the molecule.
Conclusion
While the direct experimental characterization of this compound derivatives is not widely documented in the scientific literature, the structural confirmation of these compounds can be confidently achieved through a systematic application of modern analytical techniques. By employing a combination of NMR spectroscopy, mass spectrometry, and, where possible, single-crystal X-ray diffraction, researchers can unequivocally determine the structure of these novel heterocyclic systems. The comparative data and protocols provided in this guide offer a valuable resource for scientists venturing into the synthesis and characterization of this promising, yet underexplored, class of molecules.
References
Cross-Validation of 1,3-Oxazetidine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1,3-oxazetidine with alternative four-membered heterocyclic compounds, supported by experimental data. It delves into the synthesis, stability, and potential biological relevance of this unique scaffold.
This compound, a four-membered heterocyclic ring containing nitrogen and oxygen atoms at the 1 and 3 positions, presents a unique structural motif for exploration in medicinal chemistry and materials science. Its inherent ring strain and the presence of two heteroatoms impart distinct chemical properties that differentiate it from other saturated heterocycles. This guide offers a cross-validation of available experimental and theoretical data to aid in the evaluation of this compound for various research applications.
Comparative Stability of Four-Membered Heterocycles
A key consideration in the utility of small ring systems is their inherent stability. Theoretical studies have been employed to compare the ring strain energy of this compound with its isomer, 1,2-oxazetidine, and the parent carbocycle, cyclobutane.
| Compound | Ring Strain Energy (kcal/mol) | Relative Stability |
| This compound | 25.4 | More stable than 1,2-oxazetidine |
| 1,2-Oxazetidine | Higher than this compound | Less stable than this compound |
| Cyclobutane | ~26 | Comparable to this compound |
| Azetidine | 25.4 | Comparable to this compound[1] |
Theoretical calculations indicate that this compound is considerably more stable than its 1,2-oxazetidine isomer.[2] This difference in stability is a critical factor for its potential as a stable scaffold in drug design. The ring strain of this compound is comparable to that of cyclobutane and azetidine, suggesting a similar level of reactivity and potential for use as a bioisosteric replacement in medicinal chemistry.[1][2]
Synthesis and Characterization of this compound Derivatives
The synthesis of the this compound ring system can be challenging due to its strained nature. However, several synthetic strategies have been developed, primarily involving [2+2] cycloaddition reactions.[2] The characterization of these compounds relies heavily on spectroscopic methods.
General Experimental Protocol for Synthesis of Substituted 1,3-Oxazetidines
A common route to substituted 1,3-oxazetidines involves the reaction of a Schiff base with chloroacetyl chloride in the presence of a base. The following is a representative protocol for the synthesis of a this compound derivative:
-
Step 1: Synthesis of Schiff Base: An equimolar mixture of an appropriate aromatic aldehyde and an aromatic amine is refluxed in absolute ethanol with a catalytic amount of glacial acetic acid for several hours. The resulting Schiff base is then isolated by filtration and recrystallized.
-
Step 2: Cycloaddition Reaction: The synthesized Schiff base is dissolved in a suitable solvent such as dioxane. Chloroacetyl chloride is added dropwise, followed by the addition of a base like triethylamine. The reaction mixture is stirred for several hours and then refluxed to promote the cyclization, yielding the this compound derivative. The product is then isolated and purified.
Spectroscopic Characterization
The structural elucidation of this compound derivatives is primarily achieved through a combination of FT-IR, 1H NMR, and 13C NMR spectroscopy.
| Spectroscopic Technique | Key Observables for this compound Derivatives |
| FT-IR (cm-1) | Appearance of a characteristic C=O stretching band for the lactam carbonyl group. Disappearance of the C=N stretching band of the precursor Schiff base. |
| 1H NMR (ppm) | Signals corresponding to the protons on the heterocyclic ring, with chemical shifts and coupling patterns dependent on the substitution. |
| 13C NMR (ppm) | Resonances for the carbon atoms of the this compound ring, including the carbonyl carbon. |
Potential Biological Significance: Targeting the Adenosine A2A Receptor
Recent research has explored the potential of oxazetidine derivatives as modulators of neurological pathways. One area of interest is their interaction with the Adenosine A2A receptor, a G-protein coupled receptor involved in various physiological processes.
Adenosine A2A Receptor Signaling Pathway
The activation of the Adenosine A2A receptor initiates a signaling cascade that plays a crucial role in cellular responses. The diagram below illustrates the key steps in this pathway.
References
Evaluating the Bioisosteric Potential of 1,3-Oxazetidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone of lead optimization. This guide provides a comparative evaluation of the 1,3-oxazetidine ring as a potential bioisostere for common functionalities in drug candidates, particularly amides and carboxylic acids. While direct experimental data on the bioisosteric properties of 1,3-oxazetidines are emerging, this document compiles available information on related heterocycles and established bioisosteres to provide a predictive framework for its application.
Introduction to Bioisosterism and the this compound Scaffold
Bioisosterism refers to the substitution of a molecule or group with another that has similar physical and chemical properties, leading to a comparable biological effect.[1] This strategy is widely employed to enhance potency, selectivity, metabolic stability, and pharmacokinetic profiles of drug candidates.[1][2]
The this compound is a four-membered heterocyclic ring containing both an oxygen and a nitrogen atom. Its unique strained ring system imparts distinct chemical properties that are of interest in medicinal chemistry.[3] While its application as a bioisostere is not as extensively documented as other heterocycles, its structural and electronic features suggest potential as a surrogate for various functional groups.
This compound as an Amide Bioisostere
The amide bond is a ubiquitous feature in pharmaceuticals, but it is often susceptible to enzymatic cleavage, leading to poor metabolic stability.[4] A variety of heterocyclic systems have been successfully employed as amide bioisosteres to address this liability.[5][6]
Comparative Physicochemical Properties:
While specific experimental data for this compound is limited, we can infer its potential properties based on its structure and compare them to a typical secondary amide and a well-established bioisostere, the 1,2,4-oxadiazole.
| Property | Secondary Amide | 1,2,4-Oxadiazole (Known Bioisostere) | This compound (Predicted) |
| Hydrogen Bond Acceptors | 1 (Carbonyl oxygen) | 2 (Nitrogen atoms) | 2 (Oxygen and Nitrogen atoms) |
| Hydrogen Bond Donors | 1 (Amide N-H) | 0 | 1 (Amine N-H, if unsubstituted) |
| Dipole Moment | Moderate to High | High | Moderate to High |
| Metabolic Stability | Often low (susceptible to hydrolysis) | High (generally stable ring) | Predicted to be higher than amides |
| Polarity | Polar | Polar | Polar |
| Basicity | Weakly basic nitrogen | Weakly basic nitrogens | pKa of N is expected to be reduced due to ring strain and electronegative oxygen |
Synthesis of this compound Derivatives:
The synthesis of 1,3-oxazetidines can be challenging due to their strained nature. However, methods such as [2+2] cycloaddition reactions and cyclizations of appropriately substituted imines or amides have been reported.[7] A general synthetic approach is outlined below.
Caption: General workflow for the synthesis of 1,3-oxazetidines via [2+2] cycloaddition.
This compound as a Carboxylic Acid Bioisostere
Carboxylic acids are common in drug molecules for their ability to form strong interactions with biological targets. However, their acidic nature can lead to poor membrane permeability and rapid clearance.[8] Acidic heterocycles like tetrazoles and hydroxypyrazoles are often used as bioisosteric replacements.[9][10]
Comparative Physicochemical Properties:
The this compound ring itself is not acidic. However, substitution at the 2-position with an oxo group (forming a 1,3-oxazetidin-2-one) could potentially mimic some of the electronic properties of a carboxylic acid.
| Property | Carboxylic Acid | 1H-Tetrazole (Known Bioisostere) | 1,3-Oxazetidin-2-one (Hypothetical) |
| Acidity (pKa) | ~4-5 | ~4.5-5.0 | Predicted to be weakly acidic or non-acidic |
| Hydrogen Bond Acceptors | 2 (Carbonyl and hydroxyl oxygens) | 3 (Nitrogen atoms) | 2 (Carbonyl oxygen and ring oxygen) |
| Hydrogen Bond Donors | 1 (Hydroxyl O-H) | 1 (N-H) | Potentially 1 (N-H, if unsubstituted) |
| Lipophilicity (LogP) | Generally low | Generally low | Predicted to be higher than carboxylic acid |
| Metabolic Stability | Can undergo glucuronidation | Generally high | Predicted to be metabolically stable |
Experimental Protocols for Evaluating Bioisosteric Potential
To rigorously evaluate the bioisosteric potential of this compound derivatives, a series of in vitro assays are essential.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[3]
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human, rat, or mouse) suspended in buffer (e.g., 100 mM potassium phosphate, pH 7.4).[11]
-
NADPH regenerating system (cofactor for CYP enzymes).[11]
-
Positive control compounds with known metabolic fates (e.g., testosterone, verapamil).
-
Acetonitrile with an internal standard for quenching the reaction and for LC-MS/MS analysis.
-
-
Incubation:
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
Add the test compound to the microsomal suspension to a final concentration of typically 1 µM.[3]
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[3]
-
-
Quenching and Analysis:
-
Immediately add the aliquot to cold acetonitrile containing an internal standard to stop the reaction and precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).
-
Caption: Workflow for a typical microsomal stability assay.
Kinetic Solubility Assay
This high-throughput assay provides an early indication of a compound's solubility, which is critical for its absorption and distribution.[12]
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
96-well microplates.
-
-
Assay Procedure:
-
Add a small volume of the DMSO stock solution to the aqueous buffer in a 96-well plate.[12]
-
Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the amount of dissolved compound. This can be done by various methods, such as:
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of the compound.
-
The solubility is determined by comparing the measurement of the sample to the standard curve.
-
Caption: General workflow for a kinetic solubility assay.
Potential Signaling Pathway Interactions
A patent has described this compound derivatives as modulators of melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs).[13] The melanocortin signaling pathway is involved in various physiological processes, including pigmentation and inflammation.[13]
Caption: Postulated signaling pathway for this compound derivatives as MCR modulators.
Conclusion
The this compound ring presents an intriguing, albeit underexplored, scaffold for bioisosteric replacement in drug discovery. Its predicted properties, such as increased metabolic stability compared to amides and altered physicochemical characteristics relative to carboxylic acids, warrant further investigation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its potential. As more research is conducted, the utility of the this compound moiety as a valuable tool in the medicinal chemist's toolbox will become clearer.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
- 7. This compound | 6827-27-6 | Benchchem [benchchem.com]
- 8. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [cora.ucc.ie]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. In vitro solubility assays in drug discovery [pubmed.ncbi.nlm.nih.gov]
- 13. US9353083B2 - Oxazetidine derivatives, process for preparing them and use in human medicine and in cosmetics - Google Patents [patents.google.com]
Navigating the Synthesis of 1,3-Oxazetidines: A Head-to-Head Comparison of Potential Methodologies
For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the 1,3-oxazetidine ring system, a four-membered heterocycle containing both oxygen and nitrogen atoms, presents a unique structural motif with potential applications in medicinal chemistry. However, the inherent ring strain and the challenge of selectively forming this specific isomer have made its synthesis a less-trodden path compared to its 1,2-oxazetidine and azetidine counterparts. This guide provides a head-to-head comparison of two promising synthetic strategies for accessing the this compound core: Photochemical [2+2] Cycloaddition and Intramolecular Cyclization of β-Amino Alcohols. We delve into the theoretical underpinnings, potential experimental approaches, and foreseeable advantages and limitations of each method.
Method 1: Photochemical [2+2] Cycloaddition (Aza Paternò-Büchi Type Reaction)
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a well-established method for the synthesis of oxetanes. An analogous reaction, the aza Paternò-Büchi reaction, which typically involves the cycloaddition of an imine with an alkene, has been successfully employed for the synthesis of azetidines. By extension, a plausible pathway to 1,3-oxazetidines involves the photochemical [2+2] cycloaddition of an imine with a carbonyl compound.
This reaction is predicated on the photochemical excitation of the carbonyl compound to its triplet state, which then undergoes a stepwise radical addition to the imine. The resulting 1,4-biradical intermediate subsequently cyclizes to form the this compound ring.
dot
Caption: Proposed mechanism for the photochemical [2+2] cycloaddition to form a this compound.
Experimental Protocol (Hypothetical)
A solution of the imine and a molar excess of the carbonyl compound in an appropriate solvent (e.g., acetonitrile, benzene) would be degassed and irradiated with a suitable light source (e.g., a high-pressure mercury lamp) at a controlled temperature. The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent would be removed under reduced pressure, and the resulting crude product would be purified by column chromatography.
Method 2: Intramolecular Cyclization of β-Amino Alcohols
A more classical and perhaps more predictable approach to the synthesis of 1,3-oxazetidines is the intramolecular cyclization of β-amino alcohols. This method relies on the formation of a carbon-oxygen or carbon-nitrogen bond to close the four-membered ring. Typically, this is achieved by converting the hydroxyl group into a good leaving group, followed by nucleophilic attack by the amino group, or vice versa.
A common strategy involves the activation of the hydroxyl group of the β-amino alcohol, for example, by conversion to a mesylate or tosylate. Subsequent treatment with a base would deprotonate the amine, facilitating an intramolecular nucleophilic substitution to furnish the this compound ring.
dot
Caption: General workflow for the synthesis of 1,3-oxazetidines via intramolecular cyclization.
Experimental Protocol (General)
To a solution of the β-amino alcohol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at a reduced temperature (e.g., 0 °C), a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) would be added. After the activation step is complete, a stronger base (e.g., sodium hydride) could be added to promote the cyclization. The reaction would be monitored by TLC, and upon completion, quenched with water. The organic layer would be separated, dried, and concentrated. The final product would be purified by column chromatography or distillation.
Head-to-Head Comparison
| Feature | Photochemical [2+2] Cycloaddition | Intramolecular Cyclization of β-Amino Alcohols |
| Precursors | Imines and Carbonyl Compounds | β-Amino Alcohols |
| Key Transformation | [2+2] Photocycloaddition | Intramolecular Nucleophilic Substitution |
| Reaction Conditions | Photochemical irradiation, often at room temperature. | Typically requires activation step at low temperature followed by a base-promoted cyclization, which may require heating. |
| Potential Yields | Can be variable and highly dependent on the substrates and reaction conditions. Photochemical reactions can sometimes lead to complex mixtures of products. | Generally expected to be more predictable and potentially higher yielding, especially if the cyclization precursor is readily available and stable. |
| Stereoselectivity | The stereochemical outcome can be complex and may result in a mixture of diastereomers. | The stereochemistry of the starting β-amino alcohol can be directly translated to the product, offering better stereocontrol. |
| Substrate Scope | Potentially broad, but the efficiency can be sensitive to the electronic and steric properties of both the imine and the carbonyl compound. | Dependent on the availability and stability of the corresponding β-amino alcohols. Steric hindrance around the reacting centers can impede cyclization. |
| Advantages | - Atom-economical (builds the ring from two components).- Access to potentially novel and complex structures in a single step. | - More established and predictable reaction pathway.- Potentially higher yields and better stereocontrol.- Starting materials (β-amino alcohols) may be more readily accessible. |
| Disadvantages | - Lack of established protocols specifically for 1,3-oxazetidines.- Potential for side reactions and low yields.- Requires specialized photochemical equipment. | - A multi-step process (synthesis of the β-amino alcohol followed by cyclization).- May require harsh reagents for activation and cyclization. |
Conclusion
The synthesis of 1,3-oxazetidines remains a challenging yet intriguing area of heterocyclic chemistry. While direct and high-yielding methods are still under development, both photochemical [2+2] cycloaddition and intramolecular cyclization of β-amino alcohols present viable, albeit conceptually different, approaches.
The photochemical route offers an elegant and atom-economical strategy for the direct construction of the four-membered ring, though it is likely to require significant optimization to control selectivity and achieve desirable yields. In contrast, the intramolecular cyclization pathway provides a more traditional and potentially more controllable route, with the major challenge lying in the synthesis of the requisite β-amino alcohol precursors.
For researchers venturing into this field, the choice of method will likely depend on the specific target molecule, the availability of starting materials, and the synthetic chemist's tolerance for exploring less-established reaction pathways. Further investigation and development of both methodologies are crucial to unlocking the full potential of the this compound scaffold in drug discovery and materials science.
Characterization of 1,3-Oxazetidine: A Comparative Guide to its Predicted and Analogous NMR Spectral Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected NMR spectral features of 1,3-oxazetidine, based on the well-documented data of its constituent analogs: azetidine and oxetane. By understanding the spectral properties of these related, more stable heterocycles, researchers can better predict, identify, and characterize novel this compound derivatives.
Predicted and Comparative NMR Spectral Data
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In a this compound ring, the protons and carbons are influenced by the electronegativity of both the nitrogen and oxygen atoms.
¹H NMR Data Comparison
The ¹H NMR spectrum of this compound is predicted to show two distinct methylene proton signals. The protons at the C2 position, flanked by both oxygen and nitrogen, are expected to be the most deshielded. The protons at the C4 position, adjacent to the oxygen atom, will also be significantly downfield compared to a simple alkane.
| Compound | H2/H4 Chemical Shift (ppm) | H3 Chemical Shift (ppm) | Solvent |
| This compound (Predicted) | ~4.5 - 5.0 (H2), ~4.0 - 4.5 (H4) | ~2.5 - 3.0 | CDCl₃ |
| Azetidine [1] | 3.628 (H2/H4) | 2.327 | CDCl₃ |
| Oxetane [2] | 4.65 (H2/H4) | 2.61 | CDCl₃ |
Note: Predicted values for this compound are estimations based on additive effects of adjacent heteroatoms.
¹³C NMR Data Comparison
Similarly, the ¹³C NMR chemical shifts of this compound will be influenced by the two heteroatoms. The C2 carbon, bonded to both nitrogen and oxygen, is expected to have the largest downfield shift. The C4 carbon, bonded to oxygen, will also be significantly deshielded.
| Compound | C2/C4 Chemical Shift (ppm) | C3 Chemical Shift (ppm) | Solvent |
| This compound (Predicted) | ~80 - 90 (C2), ~70 - 80 (C4) | ~25 - 35 | CDCl₃ |
| Azetidine | 46.4 (C2/C4) | 25.6 | CDCl₃ |
| Oxetane [3] | 73.5 (C2/C4) | 30.7 | CDCl₃ |
Note: Predicted values for this compound are estimations based on the known shifts of analogous compounds.
Experimental Protocols for NMR Characterization of Small Heterocycles
The acquisition of high-quality NMR spectra for small, potentially unstable heterocyclic compounds requires careful consideration of the experimental parameters.
Sample Preparation:
-
Solvent: Use a deuterated solvent that is compatible with the compound's stability and solubility (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Concentration: Prepare a sample concentration typically in the range of 5-20 mg/mL.
-
Purity: Ensure the sample is as pure as possible to avoid interference from impurities in the spectra.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Acquisition Parameters:
-
Spectral Width: Set to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between scans is recommended to allow for full relaxation of the protons.
-
Number of Scans: Dependent on the sample concentration, but typically 16 to 64 scans are adequate.
-
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: A frequency of ≥100 MHz is recommended.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to singlets for each carbon.
-
Acquisition Parameters:
-
Spectral Width: Set to cover the expected chemical shift range (e.g., 0-150 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer delay of 2-10 seconds is often necessary for quaternary carbons to relax fully.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity of protons within the ring.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, aiding in the definitive assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between ¹H and ¹³C, which can be crucial for confirming the ring structure and the position of substituents.
Workflow for Characterization of Novel 1,3-Oxazetidines
The following diagram illustrates a logical workflow for the characterization of a newly synthesized, potentially unstable heterocyclic compound like a this compound derivative.
References
A Comparative Guide to β-Lactam Synthesis: Unveiling the Mechanisms of 1,3-Oxazetidine Rearrangement and Staudinger Cycloaddition
For researchers, scientists, and professionals in drug development, the synthesis of the β-lactam ring, a cornerstone of many life-saving antibiotics, is of paramount importance.[1][2] This guide provides an in-depth comparison of two distinct mechanistic pathways for the construction of this critical four-membered heterocycle: a proposed thermal rearrangement of 1,3-oxazetidines and the classic Staudinger [2+2] cycloaddition. By examining the underlying mechanisms, experimental data, and procedural outlines, this document aims to equip researchers with the knowledge to select the most appropriate synthetic strategy for their specific needs.
Mechanistic Pathways to the β-Lactam Core
The formation of the azetidin-2-one (β-lactam) ring can be achieved through various synthetic routes. Here, we delve into the mechanistic intricacies of two compelling pathways.
The 1,3-Oxazetidine Rearrangement Pathway
One proposed, though less conventional, approach involves the formation of a this compound intermediate followed by a thermal or photochemically induced rearrangement to the corresponding β-lactam. This pathway is conceptually similar to the Wolff rearrangement of diazoketones, which proceeds through a ketene intermediate.[3] The initial step is the formation of the this compound ring, which can be accomplished through a [2+2] cycloaddition of an imine and a carbonyl compound, akin to the Paternò-Büchi reaction.[4] Subsequent ring-opening and rearrangement would then yield the desired β-lactam.
The Staudinger [2+2] Cycloaddition
Discovered by Hermann Staudinger in 1907, the Staudinger synthesis is a cornerstone of β-lactam chemistry.[5] This reaction involves the [2+2] cycloaddition of a ketene and an imine to directly form the β-lactam ring.[5][6] The mechanism is generally believed to proceed through a zwitterionic intermediate, formed by the nucleophilic attack of the imine nitrogen on the central carbon of the ketene.[6] Subsequent ring closure of this intermediate affords the final β-lactam product. The stereochemical outcome of the reaction can be influenced by the substituents on both the ketene and the imine, as well as the reaction conditions.[5][7]
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the following table summarizes key aspects of the proposed this compound rearrangement and the Staudinger synthesis.
| Feature | Proposed this compound Rearrangement | Staudinger [2+2] Cycloaddition |
| Starting Materials | Imine, Carbonyl Compound (for in situ ketene generation) | Pre-formed or in situ generated Ketene, Imine |
| Key Intermediate | This compound | Zwitterion |
| Reaction Type | [2+2] Cycloaddition followed by Rearrangement | [2+2] Cycloaddition |
| Stereoselectivity | Potentially controllable at two stages | Highly dependent on substituents and conditions; can be either cis or trans selective.[7] |
| Reported Yields | Varies depending on the specific rearrangement | Generally good to excellent (can be >90%).[5] |
| Reaction Conditions | Often requires thermal or photochemical induction for rearrangement. | Typically occurs under mild, non-photochemical conditions.[5] |
| Scope & Limitations | Less explored, potentially limited by the stability and reactivity of the this compound intermediate. | Broad scope with numerous variations, though ketene stability can be a challenge.[8] |
Experimental Protocols
Below are representative experimental protocols for the synthesis of β-lactams, illustrating the practical application of the discussed mechanistic pathways.
Protocol 1: Synthesis of a β-Lactam via Wolff Rearrangement (Analogous to this compound Rearrangement)
This protocol describes the synthesis of a 2-oxoazetidine-3-carboxylic acid derivative through a thermally promoted Wolff rearrangement of a diazotetramic acid, which generates a β-lactam ketene intermediate that is then trapped by a nucleophile.[3]
Materials:
-
Diazotetramic acid (1.0 equiv)
-
Amine (e.g., benzylamine, 1.2 equiv)
-
1,4-Dioxane (solvent)
Procedure:
-
A solution of the diazotetramic acid in 1,4-dioxane is prepared.
-
The amine is added to the solution.
-
The reaction mixture is heated to reflux under a nitrogen atmosphere.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired β-lactam.[3]
Protocol 2: General Procedure for Staudinger Synthesis of a Spirooxindolo-β-Lactam
This protocol details a one-pot synthesis of a 1,3-bis-aryl spirooxindolo-β-lactam from an isatin Schiff base and a substituted phenylacetic acid, where the ketene is generated in situ.[9]
Materials:
-
Phenylacetic acid (1.5 mmol)
-
Diisopropylethylamine (DIPEA) (3.0 mmol)
-
p-Toluenesulfonyl chloride (TsCl) (2.0 mmol)
-
Isatinimine (1.0 mmol)
-
Dry o-xylene (15 mL)
Procedure:
-
A solution of phenylacetic acid and DIPEA (1.5 mmol) in dry o-xylene is stirred at room temperature.
-
Powdered TsCl is added, and the mixture is heated to 100 °C for 1.5 hours.
-
The reaction is cooled to room temperature, and an additional 1.5 mmol of DIPEA is added.
-
After stirring for 5 minutes, the isatinimine is added.
-
The reaction mixture is stirred at room temperature until completion, as monitored by TLC.[9]
-
The product is then isolated and purified.
Conclusion
Both the proposed this compound rearrangement and the well-established Staudinger synthesis offer viable pathways to the synthetically and medicinally important β-lactam core. The Staudinger reaction remains the more versatile and widely employed method due to its directness and generally high yields. However, the exploration of alternative routes, such as those involving this compound intermediates, holds promise for the discovery of novel reactivity and the synthesis of unique β-lactam structures. A thorough understanding of the underlying mechanisms and experimental parameters is crucial for researchers to harness the full potential of these synthetic strategies in the ongoing quest for new and effective therapeutic agents.
References
- 1. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. β-Lactam synthesis [organic-chemistry.org]
- 5. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 6. Staudinger Synthesis [organic-chemistry.org]
- 7. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicreactions.org [organicreactions.org]
- 9. pubs.acs.org [pubs.acs.org]
Navigating the Structural Elucidation of 1,3-Oxazetidine Derivatives: A Comparative Guide to Analytical Techniques
For researchers and drug development professionals working with the novel and reactive 1,3-oxazetidine ring system, a clear understanding of its three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystallography and alternative analytical methods for the structural characterization of this compound derivatives. While a powerful tool, a comprehensive survey of publicly available data indicates that X-ray crystallographic structures of this compound derivatives are notably scarce. This guide, therefore, aims to equip researchers with the principles of X-ray crystallography, detail the more commonly employed alternative techniques, and provide a framework for selecting the most appropriate analytical strategy.
The Gold Standard: X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute three-dimensional structure of a molecule.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the electron density and, consequently, the precise spatial arrangement of atoms, bond lengths, and bond angles.
Advantages for this compound Derivatives:
-
Unambiguous Stereochemistry: Provides an absolute determination of stereocenters, which is critical for understanding biological activity.
-
Detailed Geometric Parameters: Delivers precise measurements of bond lengths, bond angles, and torsion angles, offering insights into the strained four-membered ring.
-
Intermolecular Interactions: Reveals how molecules pack in the solid state, which can be important for understanding physical properties and crystal engineering.
Challenges:
The primary challenge in the X-ray crystallographic analysis of this compound derivatives is obtaining high-quality single crystals suitable for diffraction. These compounds can be reactive and may have physical properties that hinder crystallization. The limited number of published crystal structures for this class of compounds underscores this difficulty.
Dominant Alternatives: Spectroscopic and Computational Methods
Given the challenges in crystallizing this compound derivatives, researchers predominantly rely on a combination of spectroscopic and computational techniques for their structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of this compound derivatives in solution.[4] ¹H and ¹³C NMR provide information about the connectivity and chemical environment of atoms, while advanced techniques like NOESY can provide insights into spatial proximity and stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.[4] High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy.
Computational Chemistry
Density Functional Theory (DFT) and other computational methods are increasingly used to predict the geometric and electronic structures of this compound derivatives.[4] These theoretical calculations can provide valuable insights into the preferred conformations, bond energies, and spectroscopic properties of these molecules, complementing experimental data.
Performance Comparison
The following table summarizes the key performance attributes of X-ray crystallography in comparison to the more commonly used alternative techniques for the characterization of this compound derivatives.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Chemistry |
| Information Provided | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Connectivity, chemical environment, relative stereochemistry | Molecular weight, elemental composition, fragmentation | Predicted 3D structure, energetics, electronic properties |
| Sample Requirements | Single crystal of sufficient size and quality | Soluble sample (mg quantities) | Small sample amount (µg to ng) | None (in silico) |
| Throughput | Low to medium | High | High | High |
| Cost | High (instrumentation and expertise) | Medium | Medium | Low to medium (software and computational resources) |
| Key Advantage | Unambiguous structural determination | Non-destructive, versatile for solution-state analysis | High sensitivity | Predictive power, complements experimental data |
| Key Limitation | Requires high-quality single crystals | Can be ambiguous for complex stereochemistry | Does not provide 3D structure directly | Accuracy depends on the level of theory and model |
Experimental Protocols
X-ray Crystallography: A General Workflow
While specific protocols will vary, the general workflow for the single-crystal X-ray diffraction of a small molecule like a this compound derivative is as follows:
-
Crystallization: The most critical and often challenging step. This involves dissolving the purified compound in a suitable solvent and allowing crystals to form slowly through techniques such as slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.[3][5]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods and refined to fit the experimental data.[6]
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 1-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record standard ¹H and ¹³C NMR spectra. Additional experiments such as COSY, HSQC, HMBC, and NOESY can be performed to aid in structure elucidation.
-
Data Analysis: Process and analyze the spectra to assign chemical shifts, determine coupling constants, and infer structural features.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent.
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., ESI, APCI).
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and interpret the fragmentation pattern.
Logical Relationships in Structure Elucidation
The interplay between different analytical techniques is crucial for a comprehensive structural analysis of this compound derivatives.
Conclusion
While X-ray crystallography remains the definitive method for elucidating the three-dimensional structure of molecules, its application to this compound derivatives is currently limited by the challenges of obtaining suitable crystals. For researchers in this field, a multi-technique approach combining NMR spectroscopy, mass spectrometry, and computational modeling is the most practical and widely adopted strategy for comprehensive structural characterization. The development of robust crystallization protocols for this intriguing class of heterocycles will be a key step in further unlocking their chemical and biological potential.
References
- 1. sites.unimi.it [sites.unimi.it]
- 2. Single-crystal quality data from polycrystalline samples: finding the needle in the haystack - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single crystal X-ray diffraction - Ceitec.cz [bic.ceitec.cz]
- 4. This compound | 6827-27-6 | Benchchem [benchchem.com]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1,3-Oxazetidine: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 1,3-Oxazetidine, a strained heterocyclic compound. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personnel safety and environmental protection. Due to the limited availability of specific safety data for this compound, a precautionary approach is mandated.
Hazard Assessment and Precautionary Measures
All personnel handling this compound must wear appropriate personal protective equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated fume hood.
Segregation and Waste Collection
Proper segregation of chemical waste is critical to prevent accidental reactions. This compound waste must be collected in a dedicated, labeled, and compatible waste container.
Do not mix this compound waste with:
-
Acids or bases
-
Oxidizing or reducing agents
-
Other reactive chemicals
The waste container should be made of a material compatible with organic nitrogenous compounds, such as high-density polyethylene (HDPE). The container must be kept securely closed when not in use.
Disposal Workflow
The following flowchart outlines the step-by-step procedure for the disposal of this compound waste.
References
Essential Safety and Handling Guide for 1,3-Oxazetidine and its Derivatives
This guide provides immediate, essential safety and logistical information for handling 1,3-Oxazetidine and its derivatives in a laboratory setting. The following procedures are based on available safety data for structurally similar compounds, such as tert-Butyl 3-oxoazetidine-1-carboxylate, and are intended to provide a robust framework for safe handling, operation, and disposal.
Core Hazards: Compounds in this family are generally considered to be skin and eye irritants, may cause respiratory irritation, and can be harmful if swallowed.[1][2][3] Some derivatives may also be sensitive to moisture and air, and may have a strong, unpleasant odor.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound and its derivatives.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended. Always check manufacturer's compatibility data. |
| Eye Protection | Safety glasses with side-shields or Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Face Protection | Face shield | Recommended when there is a splash hazard. |
| Skin and Body Protection | Laboratory coat | Standard lab coat to prevent skin contact. Consider a chemically resistant apron for larger quantities. |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Required if working outside of a fume hood, if ventilation is inadequate, or if experiencing irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
- Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
- Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
- Assemble all necessary equipment and reagents before handling the compound.
- Put on all required personal protective equipment as detailed in the table above.
2. Handling:
- Avoid direct contact with the compound. Do not get in eyes, on skin, or on clothing.[1]
- Avoid inhalation of any dust, fumes, gases, mists, or vapors.[1][2]
- If the compound is a solid, avoid dust formation during handling.[1]
- Use only spark-proof tools if the compound is flammable.
- Keep the container tightly closed when not in use.[1][2]
3. In Case of Exposure:
- Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]
- Skin: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1][2]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[1]
Disposal Plan
All waste materials containing this compound or its derivatives must be handled as hazardous waste.
-
Waste Collection:
-
Collect all waste, including empty containers, contaminated gloves, and other disposable materials, in a designated and properly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Disposal:
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
